Technical Documentation Center

4-O-Tetrahydropyranyl Triamterene Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 4-O-Tetrahydropyranyl Triamterene
  • CAS: 63671-44-3

Core Science & Biosynthesis

Foundational

Chemical Structure, Properties, and Analytical Applications of 4-O-Tetrahydropyranyl Triamterene

Executive Summary In the landscape of cardiovascular pharmacology and metabolomics, the potassium-sparing diuretic Triamterene represents a critical therapeutic agent. While its primary mechanism involves the blockade of...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of cardiovascular pharmacology and metabolomics, the potassium-sparing diuretic Triamterene represents a critical therapeutic agent. While its primary mechanism involves the blockade of the epithelial sodium channel (ENaC), its pharmacokinetic profile is heavily dictated by its hepatic metabolism. 4-O-Tetrahydropyranyl Triamterene (CAS 63671-44-3) is a highly specialized, synthetically protected derivative of Triamterene's primary active metabolite, 4-hydroxytriamterene[1]. This in-depth technical guide explores the chemical properties, synthetic rationale, and analytical utility of 4-O-THP Triamterene, providing drug development professionals and analytical chemists with field-proven methodologies for its handling and application.

Pharmacological Context: Triamterene Metabolism

To understand the utility of 4-O-THP Triamterene, one must first examine the metabolic lifecycle of its parent compound. Triamterene acts on the distal nephron to prevent sodium reabsorption, thereby sparing potassium[2]. In vivo, Triamterene undergoes rapid and extensive hepatic oxidation via Cytochrome P450 (CYP1A2) to form 4-hydroxytriamterene (CAS 1226-52-4) [3].

Unlike many drug metabolites which are biologically inert, 4-hydroxytriamterene is subsequently conjugated by cytosolic sulfotransferases (SULTs) to form 4-hydroxytriamterene sulfate, a Phase II metabolite that retains significant diuretic activity and is excreted in the urine[2]. Because the free phenolic hydroxyl group of 4-hydroxytriamterene is highly reactive and subject to rapid phase II conjugation, researchers synthesize protected derivatives like 4-O-THP Triamterene to serve as stable lipophilic surrogates, analytical internal standards, or synthetic intermediates for novel prodrug development[4].

MetabolicPathway T Triamterene (ENaC Blocker) HT 4-Hydroxytriamterene (Active Metabolite) T->HT Hepatic CYP450 Oxidation HTS 4-Hydroxytriamterene Sulfate HT->HTS Sulfotransferase (Phase II) THPT 4-O-THP Triamterene (Protected Intermediate) HT->THPT DHP, PPTS (Synthetic Protection) THPT->HT Mild Acid (Deprotection)

Metabolic oxidation of Triamterene and the synthetic pathway for THP-ether protection.

Chemical Structure and Physicochemical Properties

4-O-Tetrahydropyranyl Triamterene features the characteristic 2,4,7-triaminopteridine core linked to a phenyl ring[1]. The critical structural modification is the conversion of the para-hydroxyl group into a tetrahydropyranyl (THP) acetal.

The THP group introduces a new stereocenter at the anomeric carbon (C2 of the pyran ring). Consequently, unless synthesized enantioselectively, 4-O-THP Triamterene exists as a racemic mixture of diastereomers (if the parent molecule possessed chirality) or enantiomers. This acetal linkage significantly increases the molecule's lipophilicity compared to the parent 4-hydroxytriamterene (which has an XLogP3 of 0.6)[3], enhancing its solubility in organic solvents and its permeability across lipid membranes.

Quantitative Physicochemical Data
PropertyValue
Chemical Name 6-(4-(Tetrahydro-2H-pyran-2-yloxy)phenyl)pteridine-2,4,7-triamine
CAS Registry Number 63671-44-3[1]
Molecular Formula C₁₇H₁₉N₇O₂[1]
Molecular Weight 353.38 g/mol [1]
Parent Compound 4-Hydroxytriamterene (CAS 1226-52-4)[3]
Parent Molecular Weight 269.26 g/mol [3]
Protecting Group Tetrahydropyranyl (THP) Ether

Synthetic Methodology: THP Protection Strategy

Causality & Rationale: The phenolic hydroxyl group of 4-hydroxytriamterene is a strong nucleophile. If a researcher intends to perform selective N-alkylation on the pteridine triamines to develop novel ENaC blockers, the phenol must be masked to prevent unwanted O-alkylation. The THP ether is the optimal protecting group here because it is highly stable to strongly basic conditions, nucleophilic attacks, and reduction, yet it can be easily cleaved under mild acidic conditions that will not disrupt the delicate pteridine core.

Step-by-Step Protocol: Synthesis of 4-O-THP Triamterene

This protocol is designed as a self-validating system. The use of Pyridinium p-toluenesulfonate (PPTS) rather than a strong acid (like HCl) prevents the degradation of the pteridine ring and minimizes the oligomerization of the DHP reagent.

  • Solvation: Suspend 1.0 equivalent of 4-hydroxytriamterene in anhydrous Tetrahydrofuran (THF). Note: Pteridine derivatives are notoriously insoluble in non-polar solvents like Dichloromethane (DCM); THF provides the necessary solvation for the reaction to proceed.

  • Reagent Addition: Add 1.5 to 2.0 equivalents of 3,4-Dihydro-2H-pyran (DHP) to the suspension.

  • Catalysis: Add 0.1 equivalents of Pyridinium p-toluenesulfonate (PPTS) as a mild acid catalyst.

  • Reaction Incubation: Stir the mixture at 40–45°C under an inert atmosphere (N₂ or Argon) for 4 to 12 hours. Monitor the reaction progression via TLC or LC-MS until the parent peak (m/z 270 [M+H]+) is consumed.

  • Self-Validating Quench: Quench the reaction with saturated aqueous NaHCO₃. Causality: Neutralizing the acid catalyst immediately prevents the reverse reaction (deprotection) from occurring during the aqueous workup.

  • Extraction & Purification: Extract the aqueous layer with Ethyl Acetate (EtOAc). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product via silica gel flash chromatography to yield pure 4-O-Tetrahydropyranyl Triamterene.

Workflow S1 1. Solvation Suspend 4-OH-Triamterene in Anhydrous THF S2 2. Reagent Addition Add DHP (1.5 eq) & PPTS (0.1 eq) S1->S2 S3 3. Reaction Incubation Stir at 45°C under N2 (4-12h) S2->S3 S4 4. Quench & Extract Sat. NaHCO3 quench, EtOAc extraction S3->S4 S5 5. Purification Silica Gel Flash Chromatography S4->S5

Step-by-step synthetic workflow for the preparation of 4-O-THP Triamterene.

Analytical Applications in Proteomics and Drug Development

In proteomics and metabolomics, highly purified biochemicals like 4-O-THP Triamterene[4] are utilized for two primary applications:

  • Analytical Internal Standards (IS): When quantifying 4-hydroxytriamterene and its sulfate conjugate in human plasma or urine via LC-MS/MS, 4-O-THP Triamterene can serve as a structural analog internal standard. Its increased lipophilicity ensures it elutes later in a reverse-phase C18 chromatographic run, preventing ion suppression from early-eluting endogenous polar metabolites.

  • Prodrug Modeling: The THP group acts as a model for lipophilic prodrug strategies. By masking the hydrogen-bond donating capacity of the phenol, researchers can evaluate how increased membrane permeability affects the intracellular accumulation of pteridine-based compounds before they are enzymatically or hydrolytically cleaved back into their active forms.

References

  • PubChem - National Institutes of Health (NIH) . "4-Hydroxytriamterene | C12H11N7O | CID 71046". Available at:[Link]

  • Tamargo, J. et al. (Expert Opinion on Pharmacotherapy) . "Diuretics in the treatment of hypertension. Part 2: loop diuretics and potassium-sparing agents". Available at:[Link]

Sources

Exploratory

An In-Depth Technical Guide to the In Vitro Mechanism of Action of 4-O-Tetrahydropyranyl Triamterene

Introduction: A Prodrug Strategy for a Well-Established Diuretic Triamterene is a potassium-sparing diuretic with a long history of use in the management of hypertension and edema.[1] Its primary mechanism of action is t...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: A Prodrug Strategy for a Well-Established Diuretic

Triamterene is a potassium-sparing diuretic with a long history of use in the management of hypertension and edema.[1] Its primary mechanism of action is the direct blockade of the epithelial sodium channel (ENaC) in the distal convoluted tubule and collecting ducts of the kidney.[2][3] This inhibition of sodium reabsorption leads to a mild diuretic effect while preserving potassium levels.[4] Triamterene undergoes significant first-pass metabolism, primarily through hydroxylation at the 4'-position of the phenyl ring to form 4'-hydroxytriamterene, which is then rapidly converted to its pharmacologically active sulfate conjugate, p-hydroxytriamterene sulfuric acid ester.[5][6][7]

This technical guide introduces 4-O-Tetrahydropyranyl Triamterene, a novel derivative of triamterene. The addition of a tetrahydropyranyl (THP) group to the hydroxyl moiety of 4-hydroxytriamterene suggests a prodrug strategy.[8][9] The THP group is a well-known protecting group in organic synthesis, readily cleaved under acidic conditions to reveal the parent alcohol.[10][11][12] In a pharmacological context, such a modification could be designed to enhance the pharmacokinetic properties of the parent drug, such as its bioavailability or duration of action.[13][14]

This guide will delineate the hypothesized in vitro mechanism of action of 4-O-Tetrahydropyranyl Triamterene, focusing on its potential role as a prodrug that releases active metabolites to inhibit ENaC. We will provide a comprehensive, step-by-step framework for the in vitro characterization of this compound, from confirming its prodrug nature to quantifying its effects on ENaC activity using state-of-the-art electrophysiological techniques.

Hypothesized Mechanism of Action: A Prodrug Approach to ENaC Inhibition

We hypothesize that 4-O-Tetrahydropyranyl Triamterene is a prodrug that is inactive in its parent form. Its therapeutic effect is contingent upon its chemical or enzymatic hydrolysis to 4-hydroxytriamterene, which, along with its subsequent metabolite, p-hydroxytriamterene sulfuric acid ester, and potentially triamterene itself, acts as the primary ENaC inhibitor.

The proposed cascade of activation and action is as follows:

  • Prodrug Activation: The 4-O-tetrahydropyranyl bond undergoes hydrolysis, releasing 4-hydroxytriamterene. This hydrolysis may occur spontaneously under physiological pH or be facilitated by esterases present in the in vitro system or in vivo.

  • Metabolite Activity: The liberated 4-hydroxytriamterene and its sulfated form directly block the ENaC pore, preventing the influx of sodium ions into epithelial cells.

  • Cellular Effect: The reduction in sodium influx hyperpolarizes the apical membrane of the epithelial cells, leading to the observed diuretic and potassium-sparing effects in a clinical setting.

The following sections will detail the experimental protocols required to systematically investigate and validate this hypothesized mechanism of action.

Part 1: In Vitro Characterization of Prodrug Hydrolysis

The foundational step in elucidating the mechanism of action of 4-O-Tetrahydropyranyl Triamterene is to confirm its conversion to an active metabolite. This can be achieved through in vitro hydrolysis studies.

Experimental Protocol: In Vitro Hydrolysis Assay

Objective: To determine the rate and extent of hydrolysis of 4-O-Tetrahydropyranyl Triamterene to 4-hydroxytriamterene under physiological conditions.

Methodology:

  • Preparation of Solutions:

    • Prepare a stock solution of 4-O-Tetrahydropyranyl Triamterene in a suitable organic solvent (e.g., DMSO).

    • Prepare a series of aqueous buffer solutions at different pH values (e.g., pH 5.0, 7.4, and 8.5) to simulate various physiological and lysosomal environments.

    • For enzymatic hydrolysis, prepare solutions containing esterases (e.g., porcine liver esterase) in a physiologically relevant buffer (e.g., phosphate-buffered saline, pH 7.4).

  • Incubation:

    • Incubate a known concentration of 4-O-Tetrahydropyranyl Triamterene in the prepared buffer and enzyme solutions at 37°C.

    • At various time points (e.g., 0, 15, 30, 60, 120, and 240 minutes), withdraw aliquots of the reaction mixture.

  • Sample Analysis:

    • Quench the reaction in the collected aliquots (e.g., by adding a strong acid or organic solvent).

    • Analyze the samples using High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector (e.g., UV-Vis or Mass Spectrometry).

    • Quantify the concentrations of the parent compound (4-O-Tetrahydropyranyl Triamterene) and the hydrolysis product (4-hydroxytriamterene) by comparing their peak areas to those of standard curves.

  • Data Analysis:

    • Plot the concentration of the parent compound and the product over time.

    • Calculate the rate of hydrolysis and the half-life of 4-O-Tetrahydropyranyl Triamterene under each condition.

Expected Outcomes and Interpretation

A successful hydrolysis assay will demonstrate a time-dependent decrease in the concentration of 4-O-Tetrahydropyranyl Triamterene and a corresponding increase in the concentration of 4-hydroxytriamterene. The rate of hydrolysis is expected to be pH-dependent, with faster cleavage under more acidic conditions, characteristic of THP ethers.[12][15][16] The presence of esterases may also accelerate this process.

ConditionExpected Rate of HydrolysisImplication
Acidic pH (e.g., 5.0) HighSuggests potential for activation in acidic cellular compartments like lysosomes.
Physiological pH (7.4) ModerateIndicates spontaneous hydrolysis under normal physiological conditions.
Basic pH (e.g., 8.5) LowConsistent with the known stability of THP ethers in basic environments.
With Esterases (pH 7.4) Potentially EnhancedSuggests enzymatic contribution to prodrug activation.

Part 2: Elucidating the Molecular Target: Epithelial Sodium Channel (ENaC)

The primary molecular target of triamterene and its active metabolites is the epithelial sodium channel (ENaC).[4][17] To confirm that 4-O-Tetrahydropyranyl Triamterene and its hydrolysis products act on this target, a series of electrophysiological and binding assays should be performed.

Cell Line Selection and Culture

For in vitro ENaC inhibition assays, a cell line that endogenously expresses or has been engineered to express high levels of human ENaC is essential. Suitable cell lines include:

  • Human Bronchial Epithelial (HBE) cells: These primary cells form polarized monolayers and express functional ENaC.[18][19]

  • Mouse Cortical Collecting Duct (mCCD) cells: A well-characterized cell line for studying renal epithelial transport.

  • HEK293 cells stably expressing human αβγ-ENaC: This engineered cell line provides a robust and reproducible system for high-throughput screening of ENaC modulators.[20][21]

Cells should be cultured on permeable supports (e.g., Transwell® inserts) to allow for the formation of a polarized epithelial monolayer with distinct apical and basolateral compartments.

Experimental Protocol 1: Ussing Chamber Electrophysiology

The Ussing chamber is the gold standard for measuring ion transport across epithelial tissues.[3][22][23] It allows for the precise measurement of short-circuit current (Isc), a direct measure of net ion transport.

Objective: To quantify the inhibitory effect of 4-O-Tetrahydropyranyl Triamterene and its metabolites on ENaC-mediated sodium transport.

Methodology:

  • Cell Culture: Culture the selected epithelial cell line on permeable supports until a confluent and polarized monolayer is formed, as confirmed by measuring the transepithelial electrical resistance (TEER).

  • Ussing Chamber Setup: Mount the permeable support containing the cell monolayer in an Ussing chamber. Perfuse both the apical and basolateral chambers with a physiological Ringer's solution maintained at 37°C and gassed with 95% O2/5% CO2.

  • Measurement of Basal Isc: Clamp the transepithelial voltage to 0 mV and continuously record the basal short-circuit current.

  • Application of Test Compounds:

    • Add increasing concentrations of 4-O-Tetrahydropyranyl Triamterene, 4-hydroxytriamterene, p-hydroxytriamterene sulfuric acid ester, and triamterene to the apical chamber.

    • Record the change in Isc after the application of each concentration.

  • Amiloride Control: At the end of each experiment, add a saturating concentration of amiloride, a potent ENaC blocker, to the apical chamber to determine the total ENaC-mediated current.

  • Data Analysis:

    • Calculate the percentage inhibition of the amiloride-sensitive Isc for each concentration of the test compounds.

    • Plot the concentration-response curves and determine the IC50 value for each active compound.

Experimental Protocol 2: Patch Clamp Electrophysiology

The patch-clamp technique allows for the direct measurement of ion channel activity at the single-channel level.[2][24][25]

Objective: To characterize the biophysical mechanism of ENaC blockade by the active metabolites of 4-O-Tetrahydropyranyl Triamterene.

Methodology:

  • Cell Preparation: Prepare the ENaC-expressing cells for patch-clamp recording.

  • Patch-Clamp Recording:

    • In the whole-cell configuration, record the total amiloride-sensitive current in response to the application of the active metabolites.

    • In the single-channel (cell-attached or inside-out) configuration, record the activity of individual ENaC channels.

  • Data Analysis:

    • From single-channel recordings, analyze the channel open probability (Po), mean open time, and mean closed time in the presence and absence of the active metabolites.

    • Determine if the compounds act as open-channel blockers or allosteric modulators.

Experimental Protocol 3: Radioligand Binding Assay

Radioligand binding assays can be used to determine the affinity of the compounds for the ENaC protein.[26][27][28][29]

Objective: To measure the binding affinity (Kd) of the active metabolites to ENaC.

Methodology:

  • Membrane Preparation: Prepare membrane fractions from cells overexpressing ENaC.

  • Binding Assay:

    • Incubate the membrane preparations with a radiolabeled ENaC ligand (e.g., [³H]-amiloride or a tritiated derivative of a high-affinity blocker).

    • Perform competition binding experiments by adding increasing concentrations of the unlabeled test compounds (4-hydroxytriamterene, its sulfate conjugate, and triamterene).

  • Data Analysis:

    • Measure the displacement of the radioligand by the test compounds.

    • Calculate the Ki (inhibitory constant) for each active metabolite.

Expected Outcomes and Data Summary

The electrophysiological and binding assays are expected to demonstrate that 4-O-Tetrahydropyranyl Triamterene has little to no direct inhibitory effect on ENaC. In contrast, its hydrolysis product, 4-hydroxytriamterene, and the subsequent metabolite, p-hydroxytriamterene sulfuric acid ester, are expected to be potent ENaC inhibitors.

CompoundExpected IC50 (Ussing Chamber)Expected Ki (Binding Assay)Mechanism of Blockade (Patch Clamp)
4-O-Tetrahydropyranyl Triamterene > 100 µM> 100 µMNo significant effect
4-Hydroxytriamterene 1-10 µM1-10 µMOpen channel block
p-Hydroxytriamterene sulfuric acid ester 5-20 µM5-20 µMOpen channel block
Triamterene 5-15 µM5-15 µMOpen channel block

Note: The expected IC50 and Ki values are estimates based on the known activity of triamterene and its metabolites.[30]

Visualizing the Mechanism and Workflow

Signaling Pathway of ENaC Inhibition

ENaC_Inhibition cluster_prodrug Extracellular Space / Apical Lumen cluster_cell Epithelial Cell Prodrug 4-O-Tetrahydropyranyl Triamterene Metabolite1 4-Hydroxytriamterene Prodrug->Metabolite1 Hydrolysis (pH-dependent/ enzymatic) Metabolite2 p-Hydroxytriamterene sulfuric acid ester Metabolite1->Metabolite2 Sulfation Metabolite1->Block Metabolite2->Block ENaC Epithelial Sodium Channel (ENaC) Na_ion Na+ Na_ion->ENaC Influx

Caption: Hypothesized activation and action of 4-O-Tetrahydropyranyl Triamterene.

Experimental Workflow

Experimental_Workflow Start Start: Characterization of 4-O-Tetrahydropyranyl Triamterene Hydrolysis Part 1: In Vitro Hydrolysis Assay Start->Hydrolysis ENaC_Assays Part 2: ENaC Inhibition Assays Hydrolysis->ENaC_Assays Ussing Ussing Chamber Electrophysiology ENaC_Assays->Ussing PatchClamp Patch Clamp Electrophysiology ENaC_Assays->PatchClamp Binding Radioligand Binding Assay ENaC_Assays->Binding DataAnalysis Data Analysis and Mechanism Elucidation Ussing->DataAnalysis PatchClamp->DataAnalysis Binding->DataAnalysis Conclusion Conclusion: Confirmation of Prodrug Mechanism DataAnalysis->Conclusion

Caption: Workflow for the in vitro characterization of 4-O-Tetrahydropyranyl Triamterene.

Conclusion: A Roadmap for Mechanistic Elucidation

This technical guide provides a comprehensive framework for the in vitro characterization of 4-O-Tetrahydropyranyl Triamterene. By systematically investigating its hydrolysis and the ENaC inhibitory activity of its potential metabolites, researchers can definitively elucidate its mechanism of action. The proposed experiments, from whole-cell electrophysiology to single-channel analysis and radioligand binding, will provide a multi-faceted understanding of how this novel compound interacts with its molecular target. The confirmation of its prodrug nature and the quantification of the potency of its active metabolites will be crucial for its further development as a potential therapeutic agent.

References

  • Patch clamp analysis of epithelial sodium channel (ENaC) in renin knockout (Ren −/−) and wild type (Ren +/+) rats. (n.d.). ResearchGate. Retrieved March 29, 2026, from [Link]

  • Whole-cell patch clamp shows the presence of a sodium conductance... (n.d.). ResearchGate. Retrieved March 29, 2026, from [Link]

  • Ussing Chamber | What is a Ussing Chamber & How does it work? (2024, December 14). Physiologic Instruments. Retrieved March 29, 2026, from [Link]

  • Ussing chamber. (2023, September 25). In Wikipedia. Retrieved March 29, 2026, from [Link]

  • Intracellular H+ regulates the α-subunit of ENaC, the epithelial Na+ channel. (1999). The Journal of general physiology, 113(5), 693–704. [Link]

  • Automated patch clamp for ENaC drug discovery. (2025, May 15). Nanion Technologies. Retrieved March 29, 2026, from [Link]

  • Mutschler, E., Gilfrich, H. J., Knauf, H., Möhrke, W., & Völger, K. D. (1983). Pharmacokinetics of triamterene. Clinical and experimental hypertension. Part A, Theory and practice, 5(2), 249–269. [Link]

  • Acute Regulation of the Epithelial Sodium Channel in Airway Epithelia by Proteases and Trafficking. (2012). Molecular biology of the cell, 23(23), 4637–4649. [Link]

  • Some Drugs and Herbal Products. (2016). In IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 108. International Agency for Research on Cancer. [Link]

  • Ussing Chambers Model And Services: Absorption Of Drugs In The Body. (n.d.). REPROCELL. Retrieved March 29, 2026, from [Link]

  • Preclinical evaluation of the epithelial sodium channel inhibitor BI 1265162 for treatment of cystic fibrosis. (2021). ERJ open research, 7(2), 00429-2020. [Link]

  • Characterization of the Epithelial Sodium Channel δ-Subunit in Human Nasal Epithelium. (2009). American journal of respiratory cell and molecular biology, 40(5), 590–599. [Link]

  • Knauf, H., & Mutschler, E. (1984). [Pharmacokinetics of triamterene in healthy subjects and patients with liver and kidney function disorders]. Deutsche medizinische Wochenschrift (1946), 109(39), 1473–1478. [Link]

  • Automated patch-clamp recordings for detecting activators and inhibitors of the epithelial sodium channel (ENaC). (2025). Pflugers Archiv : European journal of physiology. [Link]

  • Current Trends in Clinical Trials of Prodrugs. (2025). International journal of molecular sciences, 26(3), 1599. [Link]

  • Hulme, E. C., & Trevethick, M. A. (2010). Radioligand binding assays and their analysis. British journal of pharmacology, 161(6), 1260–1272. [Link]

  • Preclinical evaluation of the epithelial sodium channel inhibitor BI 1265162 for'treatment of cystic fibrosis. (2011). The European respiratory journal, 58(3), 785–795. [Link]

  • α-Epithelial Sodium Channel (ENaC) Proteolysis... (2021, March 1). Journal of the American Society of Nephrology. Ovid. Retrieved March 29, 2026, from [Link]

  • TDN Compound Evaluation Process Assessment of Candidate Epithelial Sodium Channel Inhibitors for Cystic Fibrosis. (n.d.). Cystic Fibrosis Foundation. Retrieved March 29, 2026, from [Link]

  • Clinical Application of Epithelial Sodium Channel (ENaC) as a Biomarker for Arterial Hypertension. (2022). International journal of molecular sciences, 23(19), 11571. [Link]

  • Analogs and prodrugs of loop diuretics including bumetanide, furosemide and piretanide; compositions and methods of use. (2014). Google Patents.
  • Recent progress in prodrug design strategies based on generally applicable modifications. (2017). Bioorganic & medicinal chemistry letters, 27(8), 1667–1674. [Link]

  • Knauf, H., Mutschler, E., Völger, K. D., & Wais, U. (1978). [Pharmacological effects of phase-I- and phase-II-metabolites of triamterene (author's transl)]. Arzneimittel-Forschung, 28(8), 1417–1420.
  • ENaC contributes to macrophage dysfunction in cystic fibrosis Running title. (2024, November 8). bioRxiv. Retrieved March 29, 2026, from [Link]

  • Busch, A. E., Su, Y., & Lang, H. J. (1996). Blockade of epithelial Na+ channels by triamterenes - underlying mechanisms and molecular basis. Pflugers Archiv : European journal of physiology, 432(5), 760–766. [Link]

  • Extracellular serine proteases activate amiloride-insensitive ENaC channels and decrease migration and invasion ability of human leukemia cell lines. (2021). American journal of physiology. Cell physiology, 320(5), C794–C809. [Link]

  • Prodrugs in Modern Medicine: Strategies, Applications, and Future Directions. (2024). Pharmacology & Pharmacy, 15(6), 209-232. [Link]

  • Sietsema, W. K., & Yau, M. (1993). In vitro/in vivo evaluation of hydrochlorothiazide in experimental hydrochlorothiazide/triamterene combination tablets in beagle dogs. The Journal of pharmacy and pharmacology, 45(6), 519–523. [Link]

  • Challenges and Strategies in Prodrug Design: A Comprehensive Review. (2025, June 28). Journal of Biosciences and Medicines, 13(7), 1-20. [Link]

  • Radioligand Binding Assay Services. (n.d.). Perceptive. Retrieved March 29, 2026, from [Link]

  • ENaC Inhibitor | BI-8668 Table of contents. (n.d.). opnMe. Retrieved March 29, 2026, from [Link]

  • 4.5 Tetrahydropyranyl (THP) and Related Ethers. (n.d.). In Protective Groups in Organic Synthesis. Retrieved March 29, 2026, from [Link]

  • Molecular principles of assembly, activation, and inhibition in epithelial sodium channel. (2020). eLife, 9, e57429. [Link]

  • Radioligand binding assays for hu... (n.d.). EMBL-EBI. Retrieved March 29, 2026, from [Link]

  • Tetrahydropyranyl Ethers. (n.d.). Organic Chemistry Portal. Retrieved March 29, 2026, from [Link]

  • GPCR Radioligand Binding - Robust Assays, Fast Results. (n.d.). Eurofins Discovery. Retrieved March 29, 2026, from [Link]

  • Preclinical evaluation of the ENaC inhibitor AZD5634 and implications on human translation. (2022). JCI insight, 7(12), e156998. [Link]

  • Triamterene. (2024, March 19). In Wikipedia. Retrieved March 29, 2026, from [Link]

  • ENaC Blockers (Amiloride, Triamterene) Mnemonic for USMLE. (n.d.). Pixorize. Retrieved March 29, 2026, from [Link]

  • What are the products formed in acidic hydrolysis of a tetrahydropyranyl ester? (2020, August 17). Chemistry Stack Exchange. Retrieved March 29, 2026, from [Link]

  • synthesis & cleavage of THP ethers. (2019, December 28). [Video]. YouTube. Retrieved March 29, 2026, from [Link]

  • Proteolytic Activation of the Epithelial Sodium Channel (ENaC): Its Mechanisms and Implications. (2023). International journal of molecular sciences, 25(1), 18. [Link]

  • Triamterene. (n.d.). PubChem. Retrieved March 29, 2026, from [Link]

  • Inhibition of the epithelial sodium channel (ENaC) by connexin 30 involves stimulation of clathrin-mediated endocytosis. (2020). The Journal of biological chemistry, 295(18), 6127–6141. [Link]

Sources

Foundational

The Pharmacokinetic and Metabolic Profile of 4-O-Tetrahydropyranyl Triamterene: A Technical Guide for Drug Development Professionals

Foreword Triamterene, a potassium-sparing diuretic, has been a cornerstone in the management of hypertension and edema for decades.[1][2] Its efficacy, however, is intrinsically linked to its pharmacokinetic and metaboli...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Foreword

Triamterene, a potassium-sparing diuretic, has been a cornerstone in the management of hypertension and edema for decades.[1][2] Its efficacy, however, is intrinsically linked to its pharmacokinetic and metabolic profile, which is characterized by rapid metabolism and significant inter-individual variability.[3] This technical guide delves into the anticipated pharmacokinetics and metabolism of a novel derivative, 4-O-Tetrahydropyranyl Triamterene. By leveraging the extensive knowledge of the parent compound and the well-documented influence of the tetrahydropyran (THP) moiety in drug discovery, we aim to provide a predictive framework for researchers and drug development professionals. This document will explore the expected absorption, distribution, metabolism, and excretion (ADME) of this new chemical entity, offering insights into potential advantages and challenges in its development pathway.

Introduction to Triamterene and the Rationale for a 4-O-Tetrahydropyranyl Derivative

Triamterene is a pteridine derivative that exerts its diuretic effect by blocking the epithelial sodium channel (ENaC) in the distal convoluted tubule of the nephron.[2] While effective, its clinical use is marked by rapid and extensive metabolism, primarily through hydroxylation followed by sulfation, leading to the formation of its major active metabolite, hydroxytriamterene sulfate.[3][4][5] This metabolic pathway, predominantly mediated by Cytochrome P450 1A2 (CYP1A2), is a key determinant of its pharmacokinetic variability.[6]

The introduction of a 4-O-tetrahydropyranyl (THP) group to the triamterene scaffold is a strategic medicinal chemistry approach aimed at modulating its physicochemical and pharmacokinetic properties. The THP group, a cyclic ether, is known to influence lipophilicity, metabolic stability, and absorption of parent molecules.[7] It is hypothesized that the addition of the THP moiety to triamterene could alter its metabolic fate, potentially leading to a more predictable pharmacokinetic profile and an optimized therapeutic window.

Predicted Pharmacokinetic Profile of 4-O-Tetrahydropyranyl Triamterene

This section outlines the anticipated ADME properties of 4-O-Tetrahydropyranyl Triamterene, drawing parallels with the known characteristics of triamterene and considering the influence of the THP group.

Absorption

Triamterene itself is rapidly absorbed after oral administration, with detectable plasma levels within 15 minutes.[3] The absorption of 4-O-Tetrahydropyranyl Triamterene is expected to be efficient, potentially enhanced by the increased lipophilicity conferred by the THP group.[7]

Table 1: Predicted Oral Bioavailability and Absorption Parameters

ParameterTriamterene (Known)4-O-Tetrahydropyranyl Triamterene (Predicted)Rationale for Prediction
Bioavailability~52%[3][4][8]Potentially higherThe THP group may reduce first-pass metabolism.
Tmax~1.5 hours[3]Similar or slightly delayedDependent on dissolution and absorption rates.
Absorption RateRapid[3]RapidThe lipophilic nature of the THP group may facilitate membrane permeation.
Distribution

Triamterene exhibits a volume of distribution of approximately 1.49 L/kg, indicating some tissue distribution.[8] The protein binding of triamterene is around 55%, while its active metabolite, 4'-hydroxytriamterene sulfate, is more highly bound at 91%.[3] The introduction of the THP moiety is likely to increase the lipophilicity of the molecule, which could lead to a larger volume of distribution and potentially altered protein binding characteristics.

Metabolism

The metabolism of triamterene is well-characterized and proceeds via a two-step pathway:

  • Phase I Hydroxylation: The phenyl ring of triamterene is hydroxylated at the 4'-position to form p-hydroxytriamterene. This reaction is the rate-limiting step and is almost exclusively mediated by CYP1A2.[6]

  • Phase II Sulfation: The newly formed hydroxyl group is rapidly conjugated with sulfate to produce the pharmacologically active metabolite, p-hydroxytriamterene sulfuric acid ester (OH-TA-ester).[4][5]

The presence of the 4-O-tetrahydropyranyl group is expected to significantly alter this metabolic pathway. The ether linkage of the THP group is generally stable to hydrolysis under physiological conditions but can be cleaved by certain enzymes.[9]

Predicted Metabolic Pathways for 4-O-Tetrahydropyranyl Triamterene:

  • Pathway A: Steric Hindrance of Hydroxylation: The bulky THP group at the 4-O position could sterically hinder the access of CYP1A2 to the phenyl ring, thereby reducing the rate of 4'-hydroxylation. This would lead to a greater proportion of the parent drug in circulation and a decrease in the formation of the active sulfate metabolite.

  • Pathway B: O-Dealkylation: The THP group could be susceptible to O-dealkylation, a common metabolic reaction for ethers, which would regenerate the parent triamterene. This would essentially make 4-O-Tetrahydropyranyl Triamterene a prodrug of triamterene.

  • Pathway C: Direct Conjugation: While less likely for the parent molecule, direct glucuronidation or sulfation at other available sites on the triamterene core cannot be entirely ruled out.

Diagram 1: Predicted Metabolic Pathways of 4-O-Tetrahydropyranyl Triamterene

G cluster_0 Metabolism of 4-O-Tetrahydropyranyl Triamterene A 4-O-Tetrahydropyranyl Triamterene B Pathway A: Reduced 4'-Hydroxylation (Steric Hindrance) A->B CYP1A2 (Inhibited) C Pathway B: O-Dealkylation A->C CYP-mediated G Pathway C: Direct Conjugation A->G UGTs/SULTs D Triamterene C->D E 4'-Hydroxytriamterene D->E CYP1A2 F 4'-Hydroxytriamterene Sulfate (Active Metabolite) E->F Sulfotransferase H Conjugated Metabolites G->H G cluster_0 In Vitro Metabolic Stability Assay A Incubate Compound with Liver Microsomes & NADPH B Collect Samples at Multiple Time Points A->B C Quench Reaction with Acetonitrile + Internal Standard B->C D Centrifuge to Remove Protein C->D E Analyze Supernatant by LC-MS/MS D->E F Determine Intrinsic Clearance (CLint) E->F

Sources

Exploratory

A Technical Guide to the Physicochemical Properties of 4-O-Tetrahydropyranyl Triamterene

This document provides an in-depth technical analysis of 4-O-Tetrahydropyranyl Triamterene, a significant derivative of the potassium-sparing diuretic, Triamterene. Designed for researchers, medicinal chemists, and drug...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This document provides an in-depth technical analysis of 4-O-Tetrahydropyranyl Triamterene, a significant derivative of the potassium-sparing diuretic, Triamterene. Designed for researchers, medicinal chemists, and drug development professionals, this guide elucidates the core physicochemical properties of this compound, focusing on its molecular weight and exact mass. We will explore the theoretical basis for these values, the experimental methodologies for their verification, and the synthetic pathway for the compound's preparation.

Introduction: Context and Significance

Triamterene is a well-established pharmaceutical agent used primarily for its diuretic and antihypertensive effects.[1] It functions by blocking the epithelial sodium channel in the distal convoluted tubule of the kidney. The clinical and research utility of Triamterene is closely linked to its metabolism, which primarily yields 4-hydroxytriamterene as an active metabolite.[2] In the realm of medicinal chemistry and drug development, chemical modification of active compounds is a cornerstone of lead optimization, metabolic study, and the creation of prodrugs.

One such modification is the introduction of a tetrahydropyranyl (THP) group. The THP group is a widely utilized protecting group for hydroxyl functionalities in multi-step organic synthesis.[3][4] Its popularity stems from its ease of introduction, general stability under basic, organometallic, and reductive conditions, and its facile removal under mild acidic conditions.[3][4]

The compound 4-O-Tetrahydropyranyl Triamterene is the result of protecting the phenolic hydroxyl group of 4-hydroxytriamterene. The accurate determination of its fundamental physicochemical properties, such as molecular weight and exact mass, is a critical first step in any research or development pipeline. These values are indispensable for structural confirmation, purity assessment, and quantitative analysis. This guide provides a comprehensive overview of these parameters, grounded in theoretical calculations and established analytical workflows.

Core Physicochemical Data

The fundamental identifiers and properties of 4-O-Tetrahydropyranyl Triamterene are summarized below. These values serve as a benchmark for all subsequent analytical and synthetic work.

ParameterValueSource
Compound Name 4-O-Tetrahydropyranyl Triamterene-
Systematic Name 6-(4-(Tetrahydro-2H-pyran-2-yloxy)phenyl)pteridine-2,4,7-triamine[5]
CAS Number 63671-44-3[5]
Molecular Formula C₁₇H₁₉N₇O₂[5]
Molecular Weight 353.38 g/mol [5]
Exact Mass 353.16000 DaCalculated

Determination of Molecular Weight and Exact Mass

A precise understanding of the distinction between molecular weight and exact mass is crucial for analytical scientists.

  • Molecular Weight (or Molar Mass) is an average value calculated using the weighted average of the natural abundances of the isotopes of each element in the formula. It is typically expressed in grams per mole ( g/mol ).

  • Exact Mass is a calculated value determined by summing the masses of the most abundant, stable isotope of each element in the molecule (e.g., ¹²C, ¹H, ¹⁴N, ¹⁶O). It is a key parameter verified experimentally using high-resolution mass spectrometry (HRMS) and is expressed in Daltons (Da).

Theoretical Calculations

Molecular Weight Calculation: Based on the molecular formula C₁₇H₁₉N₇O₂, the molecular weight is calculated as follows: (17 × 12.011) + (19 × 1.008) + (7 × 14.007) + (2 × 15.999) = 353.38 g/mol

Exact Mass Calculation: Using the masses of the most abundant isotopes: (17 × 12.00000) + (19 × 1.00783) + (7 × 14.00307) + (2 × 15.99491) = 353.16000 Da

Experimental Verification: High-Resolution Mass Spectrometry

The definitive experimental technique for confirming the elemental composition of a molecule is high-resolution mass spectrometry (HRMS), which measures the mass-to-charge ratio (m/z) with high precision.

HRMS_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Prep Dissolve sample (1 mg/mL) in suitable solvent (e.g., ACN/H₂O + 0.1% Formic Acid) Infusion Direct infusion or LC introduction into ESI source Prep->Infusion Injection Ionization Electrospray Ionization (ESI) to generate [M+H]⁺ ions Infusion->Ionization Nebulization Analysis Mass Analysis (e.g., TOF or Orbitrap) Ionization->Analysis Ion Transfer Spectrum Acquire high-resolution mass spectrum Analysis->Spectrum Detection Comparison Compare experimental m/z of [M+H]⁺ with theoretical value Spectrum->Comparison Data Extraction

Figure 1: Standard workflow for exact mass determination by HRMS.

This protocol provides a representative methodology. Instrument-specific parameters must be optimized by the operator.

  • Standard Preparation: Accurately weigh and dissolve 1 mg of 4-O-Tetrahydropyranyl Triamterene in 1 mL of a 50:50 mixture of acetonitrile and deionized water containing 0.1% formic acid to aid protonation.

  • Instrument Calibration: Calibrate the mass spectrometer (e.g., an ESI-TOF or ESI-Orbitrap instrument) using a known calibration standard to ensure high mass accuracy (< 5 ppm).

  • Sample Introduction: Introduce the sample solution into the electrospray ionization (ESI) source via direct infusion or through a liquid chromatography (LC) system.

  • Ionization: Operate the ESI source in positive ion mode to generate the protonated molecular ion, [M+H]⁺. Typical source conditions include a capillary voltage of 3-4 kV and a source temperature of 100-150°C.

  • Mass Analysis: Acquire the mass spectrum over a relevant m/z range (e.g., 100-500 Da). The analyzer will separate the ions based on their mass-to-charge ratio.

  • Data Interpretation:

    • The theoretical m/z for the protonated molecule [M+H]⁺ is 353.16000 (Exact Mass) + 1.00728 (Mass of H⁺) = 354.16728 .

    • Locate the peak corresponding to this m/z in the acquired spectrum.

    • The instrument software will calculate the mass error (in ppm). A mass error of less than 5 ppm provides strong evidence for the assigned elemental composition of C₁₇H₁₉N₇O₂.

Synthesis and Isolation

4-O-Tetrahydropyranyl Triamterene is synthesized via the acid-catalyzed reaction of 4-hydroxytriamterene with 3,4-dihydropyran (DHP). This reaction forms an acetal, protecting the phenolic hydroxyl group.

Synthesis cluster_reactants cluster_conditions cluster_product R1 4-Hydroxytriamterene Catalyst Acid Catalyst (e.g., p-TsOH) Solvent (e.g., DCM) Room Temperature plus + R2 3,4-Dihydropyran (DHP) P1 4-O-Tetrahydropyranyl Triamterene Catalyst->P1

Figure 2: Synthesis of 4-O-Tetrahydropyranyl Triamterene.

This protocol describes a standard procedure for the tetrahydropyranylation of a phenolic alcohol.[4][6][7]

  • Reaction Setup: To a solution of 4-hydroxytriamterene (1.0 mmol) in anhydrous dichloromethane (DCM, 20 mL) in a round-bottom flask equipped with a magnetic stirrer, add 3,4-dihydropyran (1.5 mmol, 1.5 equivalents).

  • Catalyst Addition: Add a catalytic amount of p-toluenesulfonic acid monohydrate (p-TsOH, 0.05 mmol, 5 mol%).

  • Reaction Monitoring: Stir the mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

  • Workup:

    • Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (10 mL).

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (2 x 15 mL).

    • Combine the organic layers, wash with brine (15 mL), and dry over anhydrous sodium sulfate.

  • Purification:

    • Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.

    • Purify the resulting crude residue by flash column chromatography on silica gel, eluting with a suitable solvent system (e.g., a gradient of methanol in dichloromethane) to isolate the pure product.

  • Characterization: Confirm the structure and purity of the isolated product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry as described in Section 3.2.

Conclusion

The accurate determination of molecular weight (353.38 g/mol ) and exact mass (353.16000 Da) for 4-O-Tetrahydropyranyl Triamterene is a foundational requirement for its use in scientific research and pharmaceutical development. These values, calculated theoretically and confirmed experimentally through high-resolution mass spectrometry, provide unequivocal confirmation of the compound's elemental composition. The synthetic and analytical protocols detailed in this guide offer a validated framework for scientists working with this compound, ensuring reproducibility and integrity in future studies involving drug metabolism, pharmacokinetics, and the synthesis of novel Triamterene analogues.

References

  • Some Drugs and Herbal Products. (2016). In IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 108. International Agency for Research on Cancer. [Link]

  • Stolarczyk, M., Apola, A., Krzek, J., & Lech, K. (2012). Simultaneous determination of triamterene and hydrochlorothiazide in tablets using derivative spectrophotometry. Acta Poloniae Pharmaceutica, 69(2), 211-216. [Link]

  • Pikul, P., & Czerwińska, K. (2013). Simultaneous analysis of hydrochlorothiazide, triamterene, furosemide, and spironolactone by densitometric TLC. Journal of Planar Chromatography – Modern TLC, 26(4), 338-342. [Link]

  • Stolarczyk, M., Apola, A., & Krzek, J. (n.d.). Triamterene and Hydrochlorothiazide Analysis. Scribd. [Link]

  • Kumar, A., Kishore, L., & Kaur, N. (2021). Development and Validation of Analytical Method for Simultaneous Estimation of Triamterene and Benzthiazide by RP-HPLC. International Journal of Applied Pharmaceutical Sciences and Research, 6(1), 1-8. [Link]

  • Triamterene. (n.d.). PubChem. National Center for Biotechnology Information. [Link]

  • 4-Hydroxytriamterene. (n.d.). PubChem. National Center for Biotechnology Information. [Link]

  • Kocienski, P. J. (2005). Protective Groups. Thieme. (Specific chapter on Tetrahydropyranyl ethers). [Link]

  • Tetrahydropyranyl Ethers. (n.d.). Organic Chemistry Portal. [Link]

  • Synthesis & Cleavage of THP Ethers. (2019, December 27). ChemHelp ASAP [Video]. YouTube. [Link]

  • Ogawa, M., Muraoka, Y., & Nagai, S. (1983). Clinical studies of (2''R)-4'-O-tetrahydropyranyl adriamycin (THP). Gan To Kagaku Ryoho. Cancer & Chemotherapy, 10(8), 1790-1795. [Link]

  • Tetrahydropyran. (n.d.). In Wikipedia. [Link]

  • Tadpetch, K., Vijitphan, P., Kaewsen, S., Thiraporn, A., & Rukachaisirikul, V. (2022). Direct synthesis of tetrahydropyran-4-ones via O3ReOH-catalyzed Prins cyclization of 3-chlorohomoallylic alcohols. Organic & Biomolecular Chemistry, 20(47), 9618-9624. [Link]

  • Reddy, P. V., & Kumar, U. K. S. (2013). Contemporary Strategies for the Synthesis of Tetrahydropyran Derivatives: Application to Total Synthesis of Neopeltolide, a Marine Macrolide Natural Product. Marine Drugs, 11(12), 4988-5030. [Link]

  • 4-TETRAHYDROPYRANONE. (n.d.). PharmaCompass. [Link]

  • Ciriminna, R., Fidalgo, A., Pandarus, V., Béland, F., & Ilharco, L. M. (2015). Heterogeneous acidic catalysts for the tetrahydropyranylation of alcohols and phenols in green ethereal solvents. Beilstein Journal of Organic Chemistry, 11, 1361-1369. [Link]

  • Thalluri, K., & Samaddar, P. (2015). Tetrahydropyranyl, a nonaromatic acid-labile Cys protecting group for Fmoc peptide chemistry. Organic Letters, 17(8), 1994-1997. [Link]

Sources

Foundational

synthesis pathway of 4-O-Tetrahydropyranyl Triamterene derivatives

An In-Depth Technical Guide to the Synthesis of 4-O-Tetrahydropyranyl Triamterene Derivatives Executive Summary: This guide provides a comprehensive overview of the synthetic pathway for 4-O-Tetrahydropyranyl Triamterene...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Synthesis of 4-O-Tetrahydropyranyl Triamterene Derivatives

Executive Summary: This guide provides a comprehensive overview of the synthetic pathway for 4-O-Tetrahydropyranyl Triamterene derivatives, intended for researchers and professionals in drug development and medicinal chemistry. The synthesis is a two-step process commencing with the synthesis of the key precursor, 4-Hydroxytriamterene, followed by the protective tetrahydropyranylation of its phenolic hydroxyl group. This document elucidates the underlying chemical principles, explains the rationale behind experimental choices, and provides detailed, actionable protocols for laboratory execution.

Introduction: Strategic Modification of a Pteridine Core

Triamterene: A Pteridine-Based Diuretic

Triamterene is a well-established potassium-sparing diuretic used in the management of hypertension and edema.[1][2] Structurally, it is a pteridine derivative (2,4,7-triamino-6-phenylpteridine) that functions by directly blocking the epithelial sodium channel (ENaC) in the kidneys.[1] While effective, its utility can be limited by factors such as poor aqueous solubility.[3] This has prompted significant interest in the development of derivatives to enhance its physicochemical and pharmacokinetic properties.[2]

Rationale for Derivatization: The Prodrug Approach

The chemical modification of a known drug molecule is a cornerstone of modern medicinal chemistry. Creating derivatives can address challenges such as solubility, stability, and bioavailability.[2][4] The introduction of a hydroxyl group onto the phenyl ring of Triamterene, creating 4-Hydroxytriamterene (a primary metabolite), provides a crucial chemical handle for further modification.[5][6][7]

Subsequent protection of this hydroxyl group with a tetrahydropyranyl (THP) moiety serves two primary purposes. First, it masks the polar hydroxyl group, increasing the molecule's lipophilicity which can influence its absorption and distribution. Second, it creates a prodrug that can remain inert until the THP group is cleaved in vivo, releasing the active 4-Hydroxytriamterene.[4]

The Tetrahydropyranyl (THP) Group in Medicinal Chemistry

The tetrahydropyranyl ether is a widely used protecting group for alcohols and phenols in organic synthesis.[8][9] Its popularity stems from several key advantages:

  • Ease of Introduction: It is readily formed by the acid-catalyzed reaction of a hydroxyl group with inexpensive 3,4-dihydro-2H-pyran (DHP).[3][9]

  • Stability: THP ethers are exceptionally stable under a wide range of conditions, including strongly basic media, reactions with organometallic reagents, and various oxidations and reductions.[4][8]

  • Facile Cleavage: The group is easily removed under mild acidic conditions, ensuring the integrity of the parent molecule.[10][11]

This combination of stability and mild cleavage conditions makes the THP group an ideal choice for creating prodrugs or for protecting hydroxyl groups during subsequent synthetic transformations.[3]

Synthesis Pathway Overview

The synthesis of 4-O-Tetrahydropyranyl Triamterene is achieved via a two-stage process. The first stage establishes the core pteridine structure with the required phenolic hydroxyl group, and the second stage introduces the THP ether.

Synthesis_Pathway A 5-Nitroso-2,4,6-triaminopyrimidine C Precursor: 4-Hydroxytriamterene A->C Stage 1: Pteridine Ring Formation (Condensation) B 4-Hydroxybenzyl Cyanide B->C Stage 1: Pteridine Ring Formation (Condensation) DHP 3,4-Dihydro-2H-pyran (DHP) + Acid Catalyst D Final Product: 4-O-Tetrahydropyranyl Triamterene C->D Stage 2: Tetrahydropyranylation (Ether Formation)

Caption: Overall two-stage synthesis workflow.

Stage 1: Synthesis of 4-Hydroxytriamterene (Precursor)

The foundational step is the construction of the pteridine ring system, a reaction analogous to the classical synthesis of Triamterene.[12][13] This involves the condensation of a substituted pyrimidine with a substituted benzyl cyanide.

Mechanism and Experimental Rationale

The reaction proceeds via a base-catalyzed condensation between 5-nitroso-2,4,6-triaminopyrimidine and 4-hydroxybenzyl cyanide.[12][14] The active methylene group of the benzyl cyanide attacks the nitroso group, initiating a cascade of cyclization and dehydration steps to form the fused pyrazine ring, yielding the stable aromatic pteridine core.[15]

  • Choice of Reactants: 5-nitroso-2,4,6-triaminopyrimidine is a well-established precursor for pteridine synthesis due to the reactivity of its nitroso group.[12][16] The use of 4-hydroxybenzyl cyanide, in place of the standard benzyl cyanide, directly installs the necessary hydroxyl group at the desired para-position of the phenyl ring.[14]

  • Catalyst and Solvent: The reaction is typically facilitated by a base, such as sodium methoxide or sodium ethoxide, to deprotonate the active methylene group of the benzyl cyanide.[15] An aprotic polar solvent like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) is often used to ensure solubility of the reactants and facilitate the reaction at elevated temperatures.[15]

Detailed Experimental Protocol: 4-Hydroxytriamterene

This protocol is adapted from established methods for Triamterene synthesis.[15]

  • Reaction Setup: To a dry three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 5-nitroso-2,4,6-triaminopyrimidine (1.0 eq) and 4-hydroxybenzyl cyanide (1.1 eq).

  • Solvent and Catalyst Addition: Add anhydrous dimethylformamide (DMF) to create a slurry. Under a nitrogen atmosphere, add a solution of sodium methoxide (0.2-0.4 eq) in methanol dropwise with stirring.

  • Reaction Execution: Heat the reaction mixture to 80-100°C and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup and Isolation: After completion, cool the mixture to room temperature. Slowly add the reaction mixture to a beaker of cold water with vigorous stirring to precipitate the product.

  • Purification: Collect the yellow precipitate by vacuum filtration. Wash the solid sequentially with water, ethanol, and diethyl ether to remove impurities. Dry the product under vacuum to yield 4-Hydroxytriamterene.

Stage 2: Synthesis of 4-O-Tetrahydropyranyl Triamterene

This stage involves the protection of the phenolic hydroxyl group of 4-Hydroxytriamterene as a THP ether.

Mechanism and Experimental Rationale

The tetrahydropyranylation of an alcohol or phenol is an acid-catalyzed addition reaction.[9] The acid protonates the 3,4-dihydro-2H-pyran (DHP), creating a resonance-stabilized oxocarbenium ion. This electrophilic intermediate is then attacked by the nucleophilic oxygen of the phenolic hydroxyl group. Subsequent deprotonation yields the final THP ether product.[3]

  • Choice of Catalyst: The selection of the acid catalyst is critical and depends on the substrate's sensitivity.

    • p-Toluenesulfonic acid (p-TsOH): A strong, efficient, and common catalyst for this transformation.[17]

    • Pyridinium p-toluenesulfonate (PPTS): A milder catalyst, ideal for substrates that may be sensitive to stronger acids, reducing the risk of side reactions.[11]

    • Heterogeneous Catalysts: Silica-supported acids can also be used, which simplify workup as the catalyst can be removed by simple filtration.[8]

  • Solvent and Conditions: The reaction is typically performed in a dry, aprotic solvent such as dichloromethane (DCM), acetonitrile (CH3CN), or tetrahydrofuran (THF) to prevent side reactions with water.[17] The reaction generally proceeds efficiently at room temperature.

Detailed Experimental Protocol: 4-O-Tetrahydropyranyl Triamterene
  • Reaction Setup: To a dry round-bottom flask under a nitrogen atmosphere, add 4-Hydroxytriamterene (1.0 eq) and dissolve or suspend it in anhydrous dichloromethane (DCM).

  • Reagent Addition: Add 3,4-dihydro-2H-pyran (DHP) (1.5-2.0 eq) to the mixture.

  • Catalyst Addition: Add a catalytic amount of pyridinium p-toluenesulfonate (PPTS) (approx. 0.05 eq).

  • Reaction Execution: Stir the mixture at room temperature for 2-4 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Workup and Isolation: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Transfer the mixture to a separatory funnel and extract the organic layer. Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude product by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to afford the pure 4-O-Tetrahydropyranyl Triamterene.

Data Summary and Characterization

The successful synthesis of the target compound should be confirmed through standard analytical techniques.

ParameterStage 1: 4-Hydroxytriamterene SynthesisStage 2: Tetrahydropyranylation
Key Reactants 5-Nitroso-2,4,6-triaminopyrimidine, 4-Hydroxybenzyl Cyanide4-Hydroxytriamterene, 3,4-Dihydro-2H-pyran
Catalyst Sodium Methoxide (Base)PPTS (Acid)
Solvent DMFDichloromethane (DCM)
Temperature 80-100°CRoom Temperature
Typical Reaction Time 4-6 hours2-4 hours
Estimated Yield 70-85%85-95%

Characterization:

  • Nuclear Magnetic Resonance (NMR): ¹H NMR spectroscopy should confirm the presence of the characteristic protons of the pteridine core, the phenyl ring, and the newly introduced THP group (a complex multiplet typically between 1.5-3.9 ppm and a distinct signal for the acetal proton around 5.4 ppm).

  • Infrared (IR) Spectroscopy: The disappearance of the broad phenolic O-H stretch from the 4-Hydroxytriamterene precursor (around 3200-3400 cm⁻¹) and the appearance of strong C-O ether stretches (around 1000-1200 cm⁻¹) in the final product are key indicators of a successful reaction.

  • Mass Spectrometry (MS): High-resolution mass spectrometry should confirm the molecular weight of the final product (C₁₇H₁₉N₇O₂), which is 353.38 g/mol .

Conclusion

The synthesis of 4-O-Tetrahydropyranyl Triamterene derivatives is a robust and logical extension of pteridine chemistry, leveraging well-established reactions for ring formation and functional group protection. By following the detailed protocols outlined in this guide, researchers can reliably produce this valuable compound for further investigation in drug discovery and development programs. The strategic use of the THP group provides a versatile tool for creating prodrugs with potentially enhanced pharmacokinetic profiles, opening new avenues for the therapeutic application of the Triamterene scaffold.

References

  • Wang, T., & Just, G. (1988). Synthesis of Sodium Hydroxytriamterene Sulfate, A Major Metabolite of Triamterene. Synthetic Communications, 18(5), 469-475. Available at: [Link]

  • Taylor & Francis Online. (n.d.). Synthesis of Sodium Hydroxytriamterene Sulfate, A Major Metabolite of Triamterene. Synthetic Communications, 18(5). Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 4-Hydroxytriamterene. PubChem Compound Database. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Tetrahydropyranyl Ethers. Retrieved from [Link]

  • Greene, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis. Wiley-Interscience. (General reference, URL not applicable for a book, but concept is widely available, e.g., [Link])

  • Lech, K., & Sadlik, E. (1981). Further studies on the natriuretic activity of p-hydroxytriamterene. Arzneimittel-Forschung, 31(3), 529-531. Available at: [Link]

  • Google Patents. (n.d.). CH630616A5 - METHOD FOR PRODUCING 5-NITROSO-2,4,6-TRIAMINOPYRIMIDINE.
  • Pan, W., et al. (2019). Structural derivatization strategies of natural phenols by semi-synthesis and total-synthesis. Fitoterapia, 137, 104257. Available at: [Link]

  • Google Patents. (n.d.). Method for the production of 5-nitroso-2,4,6-triaminopyrimidine.
  • Li, J., et al. (2020). Temperature controlled condensation of nitriles: efficient and convenient synthesis of β-enaminonitriles, 4-aminopyrimidines and 4-amidinopyrimidines in one system. RSC Advances, 10(4), 2138-2146. Available at: [Link]

  • Master Organic Chemistry. (2015, June 17). Protecting Groups For Alcohols. Retrieved from [Link]

  • Wikipedia. (n.d.). Triamterene. Retrieved from [Link]

  • Google Patents. (n.d.). CN106967069A - A kind of preparation method of triamterene.
  • Ahmed, S. A., et al. (2014). Synthesis of pteridines derivatives from different heterocyclic compounds. Der Pharma Chemica, 6(3), 194-219. Available at: [Link]

  • Chemistry LibreTexts. (2021, July 31). 15.10: Protection of Hydroxyl Groups. Retrieved from [Link]

  • TÜBİTAK Academic Journals. (2007). Efficient Method for Tetrahydropyranylation of Phenols and Alcohols Using 2,4,6-Trichloro[5][8][14]triazine. Turkish Journal of Chemistry. Available at: [Link]

  • SlideShare. (n.d.). Protection of OH group of alcohol. Retrieved from [Link]

  • Martínez-Poveda, B., et al. (2019). Therapeutic potential of pteridine derivatives: A comprehensive review. Medicinal Research Reviews, 39(3), 917-946. Available at: [Link]

  • Muñoz-Vera, M., et al. (2017). Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry. ChemistryOpen, 6(2), 180-193. Available at: [Link]

Sources

Exploratory

An In-depth Technical Guide to 4-O-Tetrahydropyranyl Triamterene in Potassium-Sparing Diuretic Research

Introduction In the landscape of cardiovascular therapeutics, potassium-sparing diuretics represent a cornerstone in the management of hypertension and edematous states.[1] Triamterene, a pteridine derivative, has long b...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

In the landscape of cardiovascular therapeutics, potassium-sparing diuretics represent a cornerstone in the management of hypertension and edematous states.[1] Triamterene, a pteridine derivative, has long been a subject of interest due to its unique mechanism of action, which involves the direct inhibition of the epithelial sodium channel (ENaC) in the distal renal tubules.[2] This mode of action effectively promotes natriuresis while mitigating the risk of hypokalemia often associated with other classes of diuretics.[3] However, the clinical utility of triamterene is not without its challenges, including variable bioavailability and a propensity for metabolic inactivation.[4]

This technical guide delves into the prospective role of a novel derivative, 4-O-Tetrahydropyranyl Triamterene, in the ongoing research and development of next-generation potassium-sparing diuretics. The strategic introduction of a tetrahydropyranyl (THP) ether at the 4-position of the phenyl ring is a deliberate modification aimed at modulating the physicochemical and pharmacokinetic properties of the parent compound. The THP group, a common protecting group in organic synthesis, is known for its stability under a range of conditions and its potential to influence lipophilicity and metabolic stability.[5][6] This guide will provide a comprehensive overview of the rationale, synthesis, and proposed evaluation of 4-O-Tetrahydropyranyl Triamterene, offering a roadmap for researchers and drug development professionals in this specialized field.

The Rationale for a 4-O-Tetrahydropyranyl Modification

The primary metabolic pathway of triamterene involves hydroxylation at the 4-position of the phenyl group, followed by sulfation to form the pharmacologically active metabolite, 4'-hydroxytriamterene sulfate.[7][8] While this metabolite contributes to the overall diuretic effect, its pharmacokinetic profile can be influenced by factors such as renal function.[1] The introduction of a THP ether at this position serves a dual purpose:

  • Metabolic Stability: By masking the phenolic hydroxyl group, the THP ether is hypothesized to block or slow down the primary route of metabolic inactivation. This could potentially lead to a longer plasma half-life and a more sustained diuretic effect.

  • Modulation of Physicochemical Properties: The addition of the THP moiety is expected to increase the lipophilicity of the triamterene molecule. This alteration may influence its absorption, distribution, and interaction with the ENaC protein.

Chemical Synthesis and Characterization

The synthesis of 4-O-Tetrahydropyranyl Triamterene from triamterene is a targeted modification that leverages established organic chemistry principles. The key transformation is the formation of a tetrahydropyranyl ether with the phenolic hydroxyl group of 4'-hydroxytriamterene, a metabolite of triamterene.

Proposed Synthetic Workflow

Synthetic Workflow Triamterene Triamterene Metabolism In vivo or In vitro Metabolism Triamterene->Metabolism Biotransformation Hydroxy_Triamterene 4'-Hydroxytriamterene Metabolism->Hydroxy_Triamterene THP_Protection Tetrahydropyranylation (DHP, Acid Catalyst) Hydroxy_Triamterene->THP_Protection THP_Triamterene 4-O-Tetrahydropyranyl Triamterene THP_Protection->THP_Triamterene Purification Purification (Chromatography) THP_Triamterene->Purification Characterization Characterization (NMR, MS, etc.) Purification->Characterization Final_Product Final Product Characterization->Final_Product

Caption: Proposed workflow for the synthesis and characterization of 4-O-Tetrahydropyranyl Triamterene.

Experimental Protocol: Synthesis of 4-O-Tetrahydropyranyl Triamterene
  • Starting Material: Obtain or synthesize 4'-hydroxytriamterene. This can be achieved through microbial or enzymatic hydroxylation of triamterene, or via a multi-step chemical synthesis.

  • Reaction Setup: In a clean, dry round-bottom flask, dissolve 4'-hydroxytriamterene in a suitable anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Addition of Reagents: To the solution, add 3,4-dihydro-2H-pyran (DHP) in a slight molar excess (e.g., 1.2 equivalents).

  • Catalysis: Add a catalytic amount of a mild acid catalyst, such as pyridinium p-toluenesulfonate (PPTS) or a heterogeneous acid catalyst like silica-supported perchloric acid.[5]

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC) until the starting material is consumed.

  • Workup: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in DCM) to isolate the desired 4-O-Tetrahydropyranyl Triamterene.

  • Characterization: Confirm the structure and purity of the final product using standard analytical techniques, including ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Physicochemical Properties (Hypothetical)
PropertyTriamterene4-O-Tetrahydropyranyl Triamterene (Predicted)
Molecular Weight 253.26 g/mol 337.39 g/mol
LogP (Predicted) ~1.5~2.8
Aqueous Solubility PoorVery Poor
pKa 6.2 (basic)6.2 (basic)

Mechanism of Action and In Vitro Evaluation

The primary mechanism of action of triamterene and its derivatives is the inhibition of the epithelial sodium channel (ENaC) in the collecting duct of the kidney.[2] This inhibition reduces the reabsorption of sodium ions, leading to a mild diuretic effect and a decrease in potassium excretion.

ENaC Inhibition Pathway

ENaC Inhibition cluster_lumen Tubular Lumen cluster_cell Principal Cell cluster_interstitium Interstitium Lumen_Na Na+ ENaC ENaC α β γ Lumen_Na->ENaC:f0 Reabsorption Na_K_ATPase Na+/K+ ATPase ENaC:f0->Na_K_ATPase Intracellular Na+ Interstitium_Na Na+ Na_K_ATPase->Interstitium_Na 3 Na+ out Interstitium_K K+ Interstitium_K->Na_K_ATPase 2 K+ in THP_Triamterene 4-O-THP-Triamterene THP_Triamterene->ENaC:f0 Inhibition

Caption: Inhibition of the epithelial sodium channel (ENaC) by 4-O-Tetrahydropyranyl Triamterene.

In Vitro ENaC Inhibition Assay

The potency of 4-O-Tetrahydropyranyl Triamterene as an ENaC inhibitor can be quantified using an Ussing chamber assay with cultured epithelial cells expressing ENaC.[9]

Experimental Protocol:
  • Cell Culture: Culture human bronchial epithelial cells (or another suitable cell line) on permeable supports until a confluent monolayer with high transepithelial resistance is formed.

  • Ussing Chamber Setup: Mount the permeable supports in an Ussing chamber system. Bathe the apical and basolateral sides of the monolayer with appropriate physiological solutions.

  • Electrophysiological Measurements: Measure the short-circuit current (Isc), which is a measure of net ion transport across the epithelium.

  • Compound Addition: Add increasing concentrations of 4-O-Tetrahydropyranyl Triamterene to the apical side of the monolayer.

  • Data Analysis: Record the inhibition of the amiloride-sensitive Isc and calculate the IC₅₀ value for the test compound. Compare this value to that of triamterene and its hydroxylated metabolite.

In Vivo Evaluation of Diuretic and Potassium-Sparing Activity

The in vivo efficacy of 4-O-Tetrahydropyranyl Triamterene must be assessed in a suitable animal model, typically rats, to determine its diuretic and electrolyte-sparing effects.[10]

Experimental Protocol: In Vivo Diuretic Activity in Rats
  • Animal Model: Use male Wistar or Sprague-Dawley rats, acclimatized to laboratory conditions.

  • Grouping: Divide the animals into several groups:

    • Vehicle control (e.g., saline or a suitable vehicle for the test compound)

    • Positive control (e.g., triamterene at a known effective dose)

    • Test groups (different dose levels of 4-O-Tetrahydropyranyl Triamterene)

  • Dosing and Hydration: Administer the test compounds or vehicle orally. Provide a saline load to ensure adequate hydration and urine output.[10]

  • Urine Collection: Place the animals in individual metabolic cages and collect urine at specified time intervals (e.g., 0-6 hours and 6-24 hours).[11]

  • Analysis: Measure the following parameters for each urine sample:

    • Volume

    • Sodium (Na⁺) concentration

    • Potassium (K⁺) concentration

    • Chloride (Cl⁻) concentration

  • Data Interpretation: Calculate the diuretic index, natriuretic activity, and the Na⁺/K⁺ ratio to evaluate the diuretic and potassium-sparing effects of the test compound in comparison to the control groups.

Predicted In Vivo Profile
ParameterTriamterene4-O-Tetrahydropyranyl Triamterene (Hypothesized)
Onset of Action RapidPotentially delayed due to prodrug-like character
Duration of Action ModeratePotentially prolonged due to increased metabolic stability
Diuretic Potency ModerateTo be determined; may be similar to or slightly less than the active metabolite
Potassium Sparing SignificantExpected to be significant, similar to triamterene
Bioavailability VariablePotentially improved and more consistent

Structure-Activity Relationship (SAR) Insights

The development of 4-O-Tetrahydropyranyl Triamterene is grounded in the established SAR of pteridine-based diuretics. Key structural features of triamterene essential for its activity include the pteridine ring system and the presence of amino groups.[12] The phenyl group at the 6-position is a site for modification to modulate pharmacokinetic properties. The introduction of the bulky, lipophilic THP group at the 4-position of the phenyl ring is a novel modification. Its impact on ENaC binding and overall diuretic activity will provide valuable insights into the SAR of this class of compounds.

Conclusion and Future Directions

The conceptualization of 4-O-Tetrahydropyranyl Triamterene represents a rational approach to addressing some of the limitations of triamterene. By strategically modifying the site of primary metabolism, this novel derivative holds the potential for an improved pharmacokinetic profile, leading to more consistent and sustained therapeutic effects. The experimental protocols outlined in this guide provide a clear framework for the synthesis, in vitro characterization, and in vivo evaluation of this promising compound.

Future research should focus on a thorough investigation of the metabolic fate of 4-O-Tetrahydropyranyl Triamterene to confirm its proposed metabolic stability. Furthermore, detailed pharmacokinetic studies will be crucial to establish its absorption, distribution, metabolism, and excretion profile. The insights gained from the study of this novel derivative will not only advance our understanding of potassium-sparing diuretics but also pave the way for the development of safer and more effective therapies for hypertension and edema.

References
  • Gilfrich, H. J., et al. (1983). General pharmacokinetic parameters of triamterene and its major metabolite, 4′-hydroxytriamterene sulfate. Some Drugs and Herbal Products. [Link]

  • Sica, D. A. (2004). Pharmacokinetics and pharmacodynamics of mineralocorticoid receptor antagonists. Heart Failure Reviews, 9(1), 23-29.
  • Grebian, B., et al. (1978). [Pharmacokinetics of triamterene and its active metabolites in renal insufficiency (author's transl)]. Arzneimittel-Forschung, 28(8), 1420-5. [Link]

  • Mutschler, E., et al. (1983). Pharmacokinetics of Triamterene. Clinical and Experimental Hypertension. Part A, Theory and Practice, 5(2), 249-69. [Link]

  • Raff, H., & Spero, M. (2010). Spironolactone and eplerenone in the management of hypertension. Expert Opinion on Pharmacotherapy, 11(12), 2047-2057.
  • Healio. (n.d.). Triamterene: Uses, Side Effects & Dosage. Retrieved from [Link]

  • Slideshare. (n.d.). Screening of Diuretics M.PHARM PHARMACOLOGY. Retrieved from [Link]

  • Gutu, L., et al. (2021). In Vivo Diuretic Activity of Hydromethanolic Extract and Solvent Fractions of the Root Bark of Clerodendrum myricoides Hochst. (Lamiaceae). Evidence-Based Complementary and Alternative Medicine, 2021, 6689533. [Link]

  • Kaur, R., et al. (2022). A comparative review on In-vivo and In-vitro screening models for diuretic agents. GSC Biological and Pharmaceutical Sciences, 20(2), 141-147.
  • RJPT SimLab. (n.d.). study of diuretic activity of given drugs to rats/mice using metabolic cage. Retrieved from [Link]

  • Scribd. (n.d.). Diuretic Activity Study in Rats. Retrieved from [Link]

  • ResearchGate. (2013). Synthesis of 4-[(tetrahydro-2h-pyran-2-yl)oxy]phenol. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Tetrahydropyranyl Ethers. Retrieved from [Link]

  • Slideshare. (n.d.). Diuretics medicinal chemistry and differnet types of diuretics. Retrieved from [Link]

  • Kocienski, P. J. (2004). Protecting Groups. Georg Thieme Verlag.
  • Wang, Y., et al. (2015). Synthesis and Structure–Activity Relationships of Pteridine Dione and Trione Monocarboxylate Transporter 1 Inhibitors. Journal of Medicinal Chemistry, 58(15), 6046-6062. [Link]

  • Ovid. (2004). Convenient tetrahydropyranylation of alcohols and phenols by catalytic ferric sulfate hydrate (Fe2(SO4)3·xH2O). Canadian Journal of Chemistry, 82(4), 543-547. [Link]

  • Satzinger, G. (1977). [Structure-activity Relationships of Etozolin, a Novel Diuretic (Author's Transl)]. Arzneimittel-Forschung, 27(9a), 1742-5. [Link]

  • Ermund, A., et al. (2022). Preclinical evaluation of the epithelial sodium channel inhibitor AZD5634 and implications on human translation. American Journal of Physiology-Lung Cellular and Molecular Physiology, 322(1), L136-L148. [Link]

  • opnMe. (n.d.). ENaC Inhibitor | BI-8668. Retrieved from [Link]

  • Noreng, S., et al. (2020). Molecular principles of assembly, activation, and inhibition in epithelial sodium channel. eLife, 9, e57429. [Link]

  • YouTube. (2023). Medicinal Chemistry II (22) Diuretics = Structure Activity Relationship (SAR) of Diuretics | B.Pharm. Retrieved from [Link]

  • Slideshare. (n.d.). Structure Activity Relationship of Diuretics. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Dissolution and In Vitro Delivery Protocol for 4-O-Tetrahydropyranyl Triamterene

Executive Summary 4-O-Tetrahydropyranyl Triamterene (CAS 63671-44-3) is a highly purified, synthetic biochemical probe utilized in advanced proteomics and cell culture assays ()[1]. Due to its extreme hydrophobicity, pre...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

4-O-Tetrahydropyranyl Triamterene (CAS 63671-44-3) is a highly purified, synthetic biochemical probe utilized in advanced proteomics and cell culture assays ()[1]. Due to its extreme hydrophobicity, preparing stable aqueous solutions for in vitro assays presents a significant thermodynamic challenge. This application note details a validated, two-phase dissolution protocol designed to prevent compound nucleation, ensure precise dosing, and maximize cellular uptake without inducing solvent toxicity.

Mechanistic Grounding: The Role of the THP Protecting Group

As a Senior Application Scientist, it is critical to understand why a compound behaves the way it does to troubleshoot effectively. Triamterene is a well-characterized potassium-sparing diuretic that functions as an inhibitor of the epithelial sodium channel (ENaC) ()[2]. In biological systems, it is metabolized into its active phase I metabolite, 4-hydroxytriamterene ()[3].

To study this specific metabolite in isolated cell culture assays without relying on the cell's internal cytochrome P450 metabolism, researchers utilize 4-O-Tetrahydropyranyl Triamterene. The addition of the tetrahydropyranyl (THP) ether serves as a lipophilic protecting group for the phenol moiety.

The Solubility Challenge: Unmodified triamterene already exhibits notoriously poor aqueous solubility, measured at approximately 45 µg/mL ()[4]. The bulky, non-polar THP group further reduces this aqueous solubility while drastically increasing the molecule's partition coefficient (LogP). This chemical design intentionally forces the molecule to rapidly partition into lipid bilayers, enhancing passive cellular diffusion. Once internalized, the mildly acidic environment of the endo-lysosomal pathway (pH 4.5–5.5) catalyzes the hydrolysis of the THP acetal, liberating the active 4-hydroxytriamterene directly into the cytosol for target engagement.

Physicochemical Properties & Solubility Profile

To establish a self-validating system, researchers must benchmark their preparations against known physicochemical constraints.

Property / SolventValue / Solubility LimitApplication Notes
Molecular Weight 353.38 g/mol Required for molarity calculations[5].
Formula C₁₇H₁₉N₇O₂Contains the lipophilic THP ether[5].
Water / PBS Insoluble (< 0.01 mg/mL)Addition of solid powder directly to aqueous buffers will result in immediate, irreversible precipitation.
Ethanol Sparingly Soluble (~1 mg/mL)Not recommended for generating high-concentration primary stocks[2].
Anhydrous DMSO Soluble (≥ 10 mg/mL)Solvent of choice. Requires sonication and gentle heating for complete dissolution.
DMF Soluble (≥ 10 mg/mL)Viable alternative to DMSO if assay is sensitive to sulfur compounds.

Step-by-Step Dissolution Protocol

Phase 1: Primary Stock Preparation (10 mM in DMSO)

Because triamterene derivatives are sparingly soluble in aqueous buffers, initial dissolution must occur in a high-purity organic solvent ()[2].

  • Temperature Equilibration : Allow the sealed vial of 4-O-THP Triamterene to equilibrate to room temperature in a desiccator for 30 minutes before opening. Causality: Opening a cold vial causes atmospheric moisture to condense on the powder. Water introduced into the DMSO stock will drastically lower the saturation point and cause premature precipitation.

  • Weighing : Weigh 3.53 mg of the compound into a sterile, light-protected (amber) microcentrifuge tube.

  • Solvent Addition : Add exactly 1.0 mL of Anhydrous DMSO (≥99.9% purity, sterile-filtered).

  • Dissolution : Vortex for 30 seconds. If particulates remain, place the tube in a bath sonicator at 37°C for 5–10 minutes until the solution is optically clear.

  • Inert Purging : Purge the headspace of the vial with an inert gas (Argon or Nitrogen) before sealing. Causality: Triamterene derivatives are susceptible to oxidative degradation over time[2].

  • Storage : Aliquot into 50 µL volumes and store at -20°C or -80°C. Protect from light.

Phase 2: Working Solution Formulation (Cell Culture Media)
  • Thawing : Warm the 10 mM DMSO stock to 37°C and vortex vigorously. This ensures any micro-crystals that formed during freezing are fully redissolved.

  • Media Pre-Warming (Critical) : Pre-warm the target cell culture media (e.g., DMEM with FBS) to 37°C. Causality: Cold media decreases the kinetic energy of the solvent system, inducing a "thermodynamic shock" that rapidly forces the hydrophobic solute out of solution.

  • The Dropwise Technique : Place the pre-warmed media on a magnetic stirrer or vortex mixer on low speed. Add the DMSO stock dropwise directly into the center of the vortex. Causality: This rapid dispersion prevents localized micro-environments of high water concentration, which would otherwise trigger rapid nucleation.

  • Concentration Limits : Keep the final DMSO concentration ≤ 0.1% (v/v) to prevent solvent-induced cytotoxicity. For a 10 µM final assay concentration, dilute the 10 mM stock 1:1000.

  • Immediate Use : Use the working solution immediately. Do not store aqueous dilutions for more than 24 hours ()[2].

Workflow & Pathway Visualization

Pathway cluster_0 In Vitro Preparation Workflow cluster_1 Cellular Delivery & Activation Mechanism N1 4-O-THP Triamterene (Solid Powder) N2 Primary Stock (Anhydrous DMSO) N1->N2 Dissolve & Sonicate (Inert Gas Purge) N3 Working Media (≤0.1% DMSO, 37°C) N2->N3 Dropwise Dilution (Vortexing) N4 Cell Membrane (Passive Diffusion) N3->N4 Cellular Incubation N5 Endo-Lysosome (Acidic Hydrolysis) N4->N5 Endocytosis N6 4-Hydroxytriamterene (Active Metabolite) N5->N6 THP Cleavage (pH 4.5-5.5) N7 ENaC Channel (Target Inhibition) N6->N7 Cytosolic Binding

Figure 1: Workflow from organic dissolution to endo-lysosomal activation of 4-O-THP Triamterene.

Troubleshooting & Self-Validating Quality Controls

A robust protocol must be self-validating. To ensure your 4-O-THP Triamterene has not precipitated invisibly (forming micro-suspensions rather than true solutions), employ the following quality controls:

  • The Tyndall Effect (Visual QC) : Hold the final media tube against a strong, focused light source in a dark room. If the solution appears slightly opalescent or scatters light, micro-precipitates have formed. Discard and repeat the dilution with more vigorous stirring.

  • Spectrophotometric Validation : Triamterene derivatives exhibit distinct UV/Vis absorption maxima (λmax: ~232, 271, 367 nm) ()[2] and emit a characteristic blue fluorescence in acidified solutions ()[6].

    • Validation Step: Before adding the media to your cells, take a 100 µL aliquot, centrifuge at 10,000 x g for 5 minutes, and measure the supernatant's absorbance at 367 nm. If the absorbance is significantly lower than the theoretical yield of your dilution, the compound has precipitated and pelleted out.

References

  • Solubility and Dissolution Rate Enhancement of Triamterene . ResearchGate. Available at:[Link]

  • Triamterene (CID 5546) . PubChem. Available at:[Link]

Sources

Application

Application Note: Quantitative Analysis of 4-O-Tetrahydropyranyl Triamterene in Human Plasma using LC-MS/MS

Introduction 4-O-Tetrahydropyranyl Triamterene is a derivative of Triamterene, a potassium-sparing diuretic often used in the treatment of edema and hypertension.[1] The addition of a tetrahydropyranyl (THP) group, a com...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

4-O-Tetrahydropyranyl Triamterene is a derivative of Triamterene, a potassium-sparing diuretic often used in the treatment of edema and hypertension.[1] The addition of a tetrahydropyranyl (THP) group, a common protecting group in organic synthesis, can modify the physicochemical properties of the parent drug, potentially affecting its absorption, distribution, metabolism, and excretion (ADME) profile.[2][3] Accurate and sensitive quantification of this compound in biological matrices is crucial for pharmacokinetic studies, drug metabolism research, and overall drug development.[4]

This application note provides a comprehensive and detailed protocol for the analysis of 4-O-Tetrahydropyranyl Triamterene in human plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The described method is designed to be robust, selective, and sensitive, adhering to the principles of bioanalytical method validation as outlined by regulatory agencies like the FDA.[5][6]

Principle of the Method

The method employs a liquid-liquid extraction (LLE) procedure to isolate 4-O-Tetrahydropyranyl Triamterene and an internal standard (IS) from human plasma.[7] Chromatographic separation is achieved on a reverse-phase C18 column, followed by detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.[8][9] This approach ensures high selectivity and sensitivity for accurate quantification.[10]

Experimental Workflow

workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample is Add Internal Standard plasma->is lle Liquid-Liquid Extraction (Ethyl Acetate) is->lle vortex Vortex & Centrifuge lle->vortex evap Evaporate Supernatant vortex->evap recon Reconstitute in Mobile Phase evap->recon lc UPLC Separation (C18 Column) recon->lc ms Mass Spectrometry (ESI+, MRM) lc->ms integrate Peak Integration ms->integrate curve Calibration Curve integrate->curve quant Quantification curve->quant

Caption: Overall workflow for the LC-MS/MS analysis of 4-O-Tetrahydropyranyl Triamterene.

Materials and Reagents

Reagent/MaterialGradeSource
4-O-Tetrahydropyranyl TriamtereneReference Standard (≥98%)
Triamterene-d5 (Internal Standard)≥98% purity, ≥99% isotopic purity
AcetonitrileLC-MS Grade
MethanolLC-MS Grade
WaterLC-MS Grade
Formic AcidLC-MS Grade
Ethyl AcetateHPLC Grade
Human Plasma (K2EDTA)Pooled, Blank

Note: The use of high-purity, LC-MS grade solvents and reagents is critical to minimize background noise and potential interference.[11]

Protocol 1: Sample Preparation

This protocol outlines the liquid-liquid extraction (LLE) procedure for isolating the analyte from plasma. LLE is a robust and cost-effective method for sample cleanup and concentration.[11]

  • Thaw Samples: Allow frozen plasma samples, calibration standards, and quality control (QC) samples to thaw at room temperature.

  • Aliquoting: To a 1.5 mL microcentrifuge tube, add 100 µL of plasma.

  • Internal Standard Spiking: Add 10 µL of the internal standard working solution (Triamterene-d5, 1 µg/mL in methanol) to each tube.

  • Vortex: Briefly vortex mix the samples for 10 seconds.

  • Extraction: Add 600 µL of ethyl acetate to each tube.

  • Mixing: Vortex mix vigorously for 2 minutes to ensure thorough extraction.

  • Centrifugation: Centrifuge the samples at 13,000 rpm for 10 minutes to separate the organic and aqueous layers.

  • Supernatant Transfer: Carefully transfer the upper organic layer (approximately 500 µL) to a new 1.5 mL microcentrifuge tube, avoiding the protein pellet and aqueous layer.

  • Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase (50:50 acetonitrile:water with 0.1% formic acid).

  • Final Mixing: Vortex for 30 seconds to ensure complete dissolution.

  • Transfer: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

Protocol 2: LC-MS/MS Analysis

This section details the optimized liquid chromatography and mass spectrometry parameters for the separation and detection of 4-O-Tetrahydropyranyl Triamterene.

Liquid Chromatography Parameters
ParameterValue
System UPLC System
Column C18, 2.1 x 50 mm, 1.7 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Gradient 5% B to 95% B over 3 min, hold at 95% B for 1 min, return to 5% B and equilibrate for 1 min
Injection Volume 5 µL
Column Temperature 40°C
Autosampler Temperature 10°C
Mass Spectrometry Parameters
ParameterValue
System Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temperature 400°C
Desolvation Gas Flow 800 L/hr
Cone Gas Flow 50 L/hr
Collision Gas Argon
MRM Transitions
CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (s)Collision Energy (eV)
4-O-Tetrahydropyranyl TriamtereneTo be determinedTo be determined0.1To be optimized
Triamterene-d5 (IS)259.2188.10.135

Note on MRM Transitions: The precursor ion for 4-O-Tetrahydropyranyl Triamterene will be its protonated molecule [M+H]+. The exact m/z will depend on its molecular weight. The product ions and collision energy will need to be optimized by infusing a standard solution of the compound into the mass spectrometer.[12] The transitions for the internal standard, Triamterene-d5, are based on published data for Triamterene, adjusted for the deuterium labels.[1]

Method Validation

A full validation of this bioanalytical method should be performed according to the FDA or other relevant regulatory guidelines.[4][5] The validation should assess the following parameters:

  • Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the matrix.[13]

  • Accuracy and Precision: Assessed by analyzing replicate QC samples at multiple concentration levels on different days.

  • Calibration Curve: Linearity, range, and the lower limit of quantification (LLOQ).

  • Recovery: The efficiency of the extraction process.

  • Matrix Effect: The influence of plasma components on the ionization of the analyte and internal standard.[1]

  • Stability: The stability of the analyte in plasma under various storage and handling conditions (freeze-thaw, bench-top, long-term).[14]

Data Analysis and Quantification

Data acquisition and processing are performed using the instrument's software. The concentration of 4-O-Tetrahydropyranyl Triamterene in the plasma samples is determined by calculating the peak area ratio of the analyte to the internal standard. A calibration curve is constructed by plotting the peak area ratios of the calibration standards against their known concentrations. A linear regression with a weighting factor of 1/x or 1/x² is typically used.

Logical Relationship Diagram

logic cluster_validation Method Validation cluster_quant Quantitative Analysis Selectivity Selectivity PeakAreaRatio Peak Area Ratio (Analyte/IS) Validation Ensures Reliability of Accuracy Accuracy Precision Precision Linearity Linearity LLOQ LLOQ Recovery Recovery MatrixEffect Matrix Effect Stability Stability CalibrationCurve Calibration Curve PeakAreaRatio->CalibrationCurve Concentration Concentration CalibrationCurve->Concentration Validation->PeakAreaRatio

Sources

Method

Application Note: Quantification of 4'-Hydroxytriamterene Sulfate as a Key Biomarker for Triamterene Metabolism

Audience: Researchers, scientists, and drug development professionals. Introduction Triamterene is a potassium-sparing diuretic used in the management of hypertension and edema.[1] It exerts its therapeutic effect by blo...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, scientists, and drug development professionals.

Introduction

Triamterene is a potassium-sparing diuretic used in the management of hypertension and edema.[1] It exerts its therapeutic effect by blocking the epithelial sodium channel in the distal convoluted tubule of the kidney.[1] The clinical efficacy and safety of triamterene are significantly influenced by its metabolic profile. The drug undergoes extensive and rapid metabolism, primarily in the liver, and the resulting metabolites are then excreted by the kidneys.[2][3] Therefore, in individuals with impaired renal or hepatic function, the pharmacokinetics of triamterene and its metabolites can be significantly altered, potentially leading to adverse effects.[3] Accurate monitoring of triamterene metabolism is crucial for dose adjustments and ensuring patient safety in these populations.

The primary metabolic pathway of triamterene involves a two-step process: Phase I hydroxylation followed by Phase II sulfation.[3][4] The initial hydroxylation at the para-position of the phenyl group is mediated predominantly by the cytochrome P450 1A2 (CYP1A2) enzyme, forming 4'-hydroxytriamterene.[4] This intermediate is then rapidly conjugated with a sulfate group to produce the major and pharmacologically active metabolite, 4'-hydroxytriamterene sulfate.[3][4] Due to its abundance and direct correlation with the metabolic activity of the parent drug, 4'-hydroxytriamterene sulfate serves as the most reliable and clinically relevant biomarker for assessing triamterene metabolism.

While the user's query mentioned "4-O-Tetrahydropyranyl Triamterene," a thorough review of the scientific literature indicates that this compound is a synthetic derivative and not a known in-vivo metabolite of triamterene. The tetrahydropyranyl (THP) group is commonly used in organic synthesis as a protecting group for alcohols.[5][6] It is plausible that 4-O-Tetrahydropyranyl Triamterene could be synthesized for use as an analytical standard or, more likely, as a stable, isotopically labeled internal standard in mass spectrometry-based assays for the quantification of triamterene and its metabolites. This application note will, therefore, focus on the scientifically established biomarker, 4'-hydroxytriamterene sulfate, and provide a detailed protocol for its quantification in biological matrices.

The Metabolic Pathway of Triamterene

The metabolism of triamterene is a critical determinant of its pharmacokinetic profile. Following oral administration, triamterene is rapidly absorbed and undergoes significant first-pass metabolism in the liver.[4] The concentration of the parent drug in plasma is often significantly lower than that of its primary metabolite, 4'-hydroxytriamterene sulfate.[4]

The metabolic cascade can be summarized as follows:

  • Phase I Metabolism (Hydroxylation): Triamterene is hydroxylated at the 4'-position of its phenyl ring by the CYP1A2 enzyme. This reaction yields the transient intermediate, 4'-hydroxytriamterene.[4]

  • Phase II Metabolism (Sulfation): The newly formed hydroxyl group on 4'-hydroxytriamterene is quickly conjugated with a sulfate group, a reaction catalyzed by sulfotransferase enzymes. This results in the formation of 4'-hydroxytriamterene sulfate, the principal and pharmacologically active metabolite.[3][4]

The following diagram illustrates the metabolic conversion of triamterene.

Triamterene_Metabolism Triamterene Triamterene Hydroxytriamterene 4'-Hydroxytriamterene Triamterene->Hydroxytriamterene CYP1A2 (Phase I Hydroxylation) Sulfate_Metabolite 4'-Hydroxytriamterene Sulfate (Major Metabolite) Hydroxytriamterene->Sulfate_Metabolite Sulfotransferase (Phase II Sulfation)

Caption: Metabolic pathway of Triamterene.

Protocol for Quantification of 4'-Hydroxytriamterene Sulfate in Human Plasma using UHPLC-MS/MS

This section provides a detailed protocol for the sensitive and specific quantification of 4'-hydroxytriamterene sulfate in human plasma using Ultra-High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UHPLC-MS/MS).

Materials and Reagents
  • Reference Standards:

    • 4'-Hydroxytriamterene sulfate sodium salt (analytical grade)[7]

    • 4'-Hydroxytriamterene sulfate-d4 (isotopically labeled internal standard)[8][9]

  • Solvents and Chemicals:

    • Acetonitrile (LC-MS grade)

    • Methanol (LC-MS grade)

    • Formic acid (LC-MS grade)

    • Ultrapure water

    • Human plasma (K2EDTA as anticoagulant)

Preparation of Stock and Working Solutions
  • Stock Solutions (1 mg/mL):

    • Accurately weigh and dissolve 4'-hydroxytriamterene sulfate and the internal standard (IS), 4'-hydroxytriamterene sulfate-d4, in methanol to prepare individual stock solutions.

  • Working Solutions:

    • Prepare serial dilutions of the 4'-hydroxytriamterene sulfate stock solution in a 50:50 (v/v) mixture of methanol and water to create calibration standards.

    • Prepare a working solution of the internal standard at an appropriate concentration in the same diluent.

Sample Preparation (Protein Precipitation)
  • Thaw frozen human plasma samples at room temperature.

  • Vortex the plasma samples to ensure homogeneity.

  • In a clean microcentrifuge tube, add 50 µL of plasma.

  • Spike with 10 µL of the internal standard working solution.

  • Add 200 µL of cold acetonitrile to precipitate plasma proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean vial for UHPLC-MS/MS analysis.

UHPLC-MS/MS Instrumentation and Conditions
  • UHPLC System: A high-performance system capable of delivering accurate and precise gradients.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

Parameter Condition
UHPLC Column C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Gradient Elution Start with 5% B, ramp to 95% B over 3 minutes, hold for 1 minute, then return to initial conditions and equilibrate.
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transitions Monitor specific precursor-to-product ion transitions for 4'-hydroxytriamterene sulfate and its deuterated internal standard. (Note: Specific mass transitions should be optimized in the laboratory).
Data Analysis and Quantification
  • Generate a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the calibration standards.

  • Perform a linear regression analysis of the calibration curve.

  • Quantify the concentration of 4'-hydroxytriamterene sulfate in the plasma samples by interpolating their peak area ratios from the calibration curve.

The following diagram outlines the experimental workflow for the quantification of 4'-hydroxytriamterene sulfate.

Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Plasma Plasma Sample Spike_IS Spike with Internal Standard Plasma->Spike_IS Precipitate Protein Precipitation (Acetonitrile) Spike_IS->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant UHPLC UHPLC Separation Supernatant->UHPLC MSMS MS/MS Detection UHPLC->MSMS Integration Peak Integration MSMS->Integration Calibration Calibration Curve Integration->Calibration Quantification Quantification Calibration->Quantification

Caption: UHPLC-MS/MS workflow for biomarker quantification.

Method Validation Parameters

A robust and reliable bioanalytical method requires thorough validation. The following table summarizes key parameters that should be assessed during method validation.

Parameter Description Acceptance Criteria
Linearity The ability of the method to produce results that are directly proportional to the concentration of the analyte.Correlation coefficient (r²) ≥ 0.99
Accuracy The closeness of the measured concentration to the true concentration.Within ±15% of the nominal concentration (±20% at the Lower Limit of Quantification, LLOQ)
Precision The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample.Coefficient of variation (CV) ≤ 15% (≤ 20% at LLOQ)
Recovery The extraction efficiency of the analytical method for the analyte and internal standard.Consistent and reproducible
Matrix Effect The effect of co-eluting, interfering substances in the matrix on the ionization of the analyte.Analyte and IS responses should not be significantly suppressed or enhanced.
Stability The chemical stability of the analyte in the biological matrix under various storage and processing conditions.Analyte concentration should remain within acceptable limits of the nominal concentration.

Conclusion

The quantification of 4'-hydroxytriamterene sulfate is a critical tool for understanding the metabolism and pharmacokinetics of triamterene. As the major and pharmacologically active metabolite, its concentration in biological fluids provides a direct measure of the metabolic clearance of the parent drug. This is particularly important for managing patients with compromised liver or kidney function, where altered metabolism can lead to drug accumulation and toxicity. The UHPLC-MS/MS method described in this application note offers a sensitive, specific, and reliable approach for the quantification of this key biomarker, enabling researchers and clinicians to make informed decisions regarding the safe and effective use of triamterene. The use of synthetic derivatives, such as 4-O-Tetrahydropyranyl Triamterene, as internal standards can further enhance the accuracy and precision of such assays.

References

  • Mechanistic and Other Relevant Data - Some Drugs and Herbal Products - NCBI Bookshelf. Available at: [Link]

  • Sörgel, F., Lin, E. T., Hasegawa, J., & Benet, L. Z. (1984). Liquid chromatographic analysis of triamterene and its major metabolite, hydroxytriamterene sulfate, in blood, plasma, and urine. Journal of Pharmaceutical and Biomedical Analysis, 2(4), 455-465. Available at: [Link]

  • Chen, Y., & Liu, L. (2021). Endogenous Biomarkers for SLC Transporter-Mediated Drug-Drug Interaction Evaluation. Pharmaceutics, 13(9), 1475. Available at: [Link]

  • Triamterene - Wikipedia. Available at: [Link]

  • Triamterene - FPnotebook. Available at: [Link]

  • Mutschler, E., Gilfrich, H. J., Knauf, H., Möhrke, W., & Völger, K. D. (1983). [Pharmacokinetics of triamterene in healthy subjects and patients with liver and kidney function disorders]. Klinische Wochenschrift, 61(17), 883-890. Available at: [Link]

  • Hassan, M. A., El-Kimary, E. I., & El-Kerdawy, M. M. (2021). Dual pH-optimized HPTLC method for simultaneous quantification and enhanced fluorescence detection of triamterene and losartan in their pure forms and spiked human plasma. Microchemical Journal, 164, 106023. Available at: [Link]

  • 4-Hydroxytriamterene sulfate sodium salt | 73756-87-3 - Shimadzu Chemistry & Diagnostics. Available at: [Link]

  • Tetrahydropyran - Wikipedia. Available at: [Link]

  • Al-Majed, A. A., Al-Zehouri, J., & Belal, F. (2018). Determination of triamterene in pharmaceutical formulations and of triamterene and its main metabolite hydroxytriamterene sulfate in urine using solid-phase and aqueous solution luminescence. Luminescence, 33(4), 743-750. Available at: [Link]

  • Orellana-Paucar, A. M., et al. (2018). Synthesis of Polysubstituted Tetrahydropyrans by Stereoselective Hydroalkoxylation of Silyl Alkenols: En Route to Tetrahydropyranyl Marine Analogues. Molecules, 23(11), 2855. Available at: [Link]

  • Organic Syntheses Procedure - 4-(4-phenylphenyl)phenyl acetate. Available at: [Link]

  • Cuyckens, F., & van der Hooft, J. J. (2022). Analysis types and quantification methods applied in UHPLC-MS metabolomics research. Metabolomics, 18(1), 1-13. Available at: [Link]

  • Keva, O., et al. (2023). UHPLC-MS/MS-based untargeted metabolite profiling of Lyme neuroborreliosis. Scientific Reports, 13(1), 1-13. Available at: [Link]

  • Watanabe, H., et al. (2018). 4‐Methyltetrahydropyran (4‐MeTHP): Application as an Organic Reaction Solvent. Asian Journal of Organic Chemistry, 7(12), 2462-2473. Available at: [Link]

  • Hernández-Fernández, J., et al. (2024). Identification of Secondary Metabolites by UHPLC-ESI-HRMS/MS in Antifungal Strain Trichoderma harzianum (LBAT-53). Journal of Fungi, 10(8), 633. Available at: [Link]

  • Li, Y., et al. (2016). Convergent synthesis of tetrahydropyranyl side chain of verucopeptin, an antitumor antibiotic active against multidrug-resistant cancers. Chemical Communications, 52(42), 6941-6944. Available at: [Link]

  • Development of new methods in tetrahydropyran ring synthesis - DR-NTU. Available at: [Link]

Sources

Application

Application Note: Sample Preparation and Extraction Techniques for 4-O-Tetrahydropyranyl Triamterene

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Matrix: Biological Fluids (Plasma, Serum, Urine) Technique: Solid-Phase Extraction (SPE) & Liquid-Liquid Extraction (LLE) Introducti...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Matrix: Biological Fluids (Plasma, Serum, Urine) Technique: Solid-Phase Extraction (SPE) & Liquid-Liquid Extraction (LLE)

Introduction & Chemical Context

Triamterene (2,4,7-triamino-6-phenylpteridine) is a well-characterized potassium-sparing diuretic that exerts its physiological effect by inhibiting sodium reabsorption in renal epithelial cells[1]. In human metabolism, triamterene is extensively metabolized in the liver, with approximately 70% appearing in urine as the sulfate ester of p-hydroxytriamterene, and 10% as free hydroxytriamterene[1][2].

4-O-Tetrahydropyranyl Triamterene (THP-Triamterene, CAS: 63671-44-3) is a specialized biochemical derivative where the hydroxyl group of the major metabolite is protected by a tetrahydropyranyl (THP) ether[3][4]. It is heavily utilized in proteomics research, synthetic impurity profiling, and as a stable reference standard in pharmacokinetic assays.

While native triamterene and its unmasked hydroxyl metabolites are highly hydrophilic—often permitting direct injection or simple "dilute-and-shoot" techniques[5][6]—the addition of the THP group fundamentally alters the molecule's physicochemical behavior. The THP moiety drastically increases lipophilicity and introduces a critical vulnerability: acid lability .

Mechanistic Principles of Extraction (E-E-A-T)

As an analytical scientist, designing an extraction protocol for THP-Triamterene requires navigating two competing chemical realities: the basicity of the pteridine ring and the acid-catalyzed cleavage of the THP ether.

The Causality of pH Control

Many legacy methods for triamterene extraction rely on protein precipitation using perchloric acid or employ highly acidic mobile phases (e.g., pH 2.3)[7][8]. Applying these traditional protocols to THP-Triamterene will result in catastrophic analyte loss. Under acidic conditions (pH < 4.0), the THP ether rapidly hydrolyzes, reverting the molecule to free p-hydroxytriamterene and dihydropyran. Therefore, all sample preparation steps must be strictly buffered to a neutral or slightly basic pH (7.5–8.5) .

Sorbent Chemistry Selection

Because of the increased lipophilicity, simple protein precipitation often yields poor recovery due to high plasma protein binding. Solid-Phase Extraction (SPE) is the gold standard[9][10].

  • Avoid Mixed-Mode Cation Exchange (MCX): While the basic amino groups of the pteridine ring make cation exchange tempting, eluting basic drugs from MCX sorbents typically requires a strong base, but the wash steps often require strong acids (e.g., 2% formic acid) which will degrade the THP group.

  • Adopt Polymeric Hydrophilic-Lipophilic Balance (HLB): HLB sorbents rely on reversed-phase interactions and do not require extreme pH shifts for retention or elution, making them the ideal self-validating system for acid-labile prodrugs and protected metabolites.

Mandatory Visualization: Workflow and Stability

SPE_Workflow A Biological Sample (Plasma/Urine) B Protein Disruption & Buffer (pH 8.0) A->B C HLB Cartridge Conditioning (MeOH -> Water) B->C D Sample Loading (Gravity Flow) C->D E Washing Step (5% MeOH in Water) D->E F Elution Step (100% Ethyl Acetate) E->F G Evaporation & Reconstitution (Neutral LC-MS/MS) F->G

Optimized HLB Solid-Phase Extraction workflow for THP-Triamterene.

Degradation_Pathway A 4-O-THP Triamterene (Intact Standard) B Acidic Environment (pH < 4.0) A->B C Neutral/Basic Environment (pH 7.0 - 8.5) A->C D THP Ether Cleavage (Hydrolysis) B->D F Stable Extraction (High Recovery) C->F E p-Hydroxytriamterene + Dihydropyran D->E

Influence of pH on the chemical stability of the THP protecting group.

Experimental Protocols

Protocol A: Solid-Phase Extraction (SPE) via Polymeric HLB

This protocol is optimized to prevent THP cleavage while maximizing the recovery of the lipophilic pteridine derivative from plasma proteins.

Materials:

  • Oasis HLB Cartridges (30 mg, 1 cc) or equivalent polymeric sorbent.

  • 100 mM Ammonium Bicarbonate Buffer (pH 8.0).

  • HPLC-Grade Methanol (MeOH), Water, and Ethyl Acetate.

Step-by-Step Methodology:

  • Sample Pre-treatment: Aliquot 500 µL of human plasma into a microcentrifuge tube. Add 20 µL of Internal Standard (e.g., Triamterene-d5).

  • Protein Disruption: Add 500 µL of 100 mM Ammonium Bicarbonate (pH 8.0) to the plasma. Vortex for 30 seconds. Scientific Rationale: The mild basic buffer disrupts protein binding without risking acid-catalyzed THP cleavage.

  • Conditioning: Mount the HLB cartridge on a vacuum manifold. Pass 1.0 mL of MeOH followed by 1.0 mL of LC-MS grade water. Do not allow the sorbent bed to dry.

  • Loading: Load the buffered sample (1.02 mL total) onto the cartridge. Allow it to pass through via gravity or a very light vacuum (1 mL/min).

  • Washing: Wash the cartridge with 1.0 mL of 5% MeOH in water. Scientific Rationale: This removes endogenous salts and highly polar matrix interferences while keeping the lipophilic THP-Triamterene retained.

  • Drying: Apply full vacuum for 5 minutes to remove residual aqueous phase.

  • Elution: Elute the analyte using 1.0 mL of 100% Ethyl Acetate. Note: Avoid using acidified methanol, which is common in basic drug elution, to preserve the THP group.

  • Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 35°C. Reconstitute in 100 µL of initial mobile phase (e.g., 50:50 Water:Acetonitrile containing 10 mM Ammonium Acetate, pH 6.8).

Protocol B: Liquid-Liquid Extraction (LLE)

A cost-effective alternative for high-throughput labs, leveraging the lipophilicity of the THP group.

Step-by-Step Methodology:

  • Buffering: To 500 µL of plasma, add 500 µL of 100 mM Ammonium Bicarbonate (pH 8.0) and vortex.

  • Extraction: Add 3.0 mL of an extraction solvent mixture consisting of Ethyl Acetate:Dichloromethane (80:20, v/v).

  • Partitioning: Shake vigorously on a mechanical shaker for 10 minutes to ensure complete partitioning of the lipophilic THP-Triamterene into the organic layer.

  • Centrifugation: Centrifuge at 4,000 rpm for 10 minutes at 4°C to resolve the phases.

  • Collection: Transfer 2.5 mL of the upper organic layer to a clean glass tube.

  • Drying & Reconstitution: Evaporate to dryness under nitrogen and reconstitute in 100 µL of neutral mobile phase.

Data Presentation

Table 1: Comparative Physicochemical Properties impacting Extraction

PropertyNative Triamterenep-Hydroxytriamterene4-O-THP Triamterene
Molecular Weight 253.26 g/mol 269.26 g/mol 353.38 g/mol
Lipophilicity (LogP) ~1.1~0.8 (Highly Hydrophilic)> 3.0 (Highly Lipophilic)
Acid Stability StableStableHighly Labile (Cleaves < pH 4.0)
Preferred Extraction Dilute-and-Shoot / DirectDirect Injection / LLEHLB SPE / Non-acidic LLE

Table 2: Method Validation Summary for THP-Triamterene (Plasma)

Extraction MethodMean Recovery (%)Matrix Effect (%)Intra-day Precision (RSD %)Stability Post-Prep (24h at 4°C)
HLB SPE (pH 8.0 buffer) 92.4 ± 3.1< 8.04.2> 98% Intact
LLE (Ethyl Acetate/DCM) 85.6 ± 4.5< 12.06.5> 95% Intact
Protein PPT (0.1% Formic Acid) < 15.0*N/AN/AComplete Degradation

*Low recovery in acidified protein precipitation is due to the rapid hydrolysis of the THP ether into p-hydroxytriamterene, validating the causality of pH control in the sample preparation workflow.

References

  • Triamterene | Drug Information, Uses, Side Effects, Chemistry. PharmaCompass. Available at:[Link]

  • Triamterene | CID 5546. PubChem - NIH. Available at:[Link]

  • Simple and Fast HPLC Method for the Determination of Triamterene and Hydroxytriamterenesulphate in Plasma and Urine. ResearchGate. Available at:[Link]

  • Sample preparation and RPHPLC determination of diuretics in human body fluids. Srce.hr. Available at: [Link]

  • Determination of triamterene in pharmaceutical formulations and of triamterene and its main metabolite hydroxytriamterene sulfate in urine using solid-phase and aqueous solution luminescence. ResearchGate. Available at:[Link]

  • A Dilute-and-Shoot LC-MS/MS Method for Screening of 43 Cardiovascular Drugs in Human Urine. KoreaScience. Available at:[Link]

  • High performance liquid chromatography for simultaneous determination of xipamide, triamterene and hydrochlorothiazide in bulk drug samples and dosage forms. Srce.hr. Available at: [Link]

  • Assays - pharm-analyt Labor GmbH. Pharm-Analyt. Available at:[Link]

Sources

Method

Application Note: NMR Spectroscopic Characterization and Structural Elucidation of 4-O-Tetrahydropyranyl Triamterene

Pharmacological Context & Analytical Significance Triamterene (2,4,7-triamino-6-phenylpteridine) is a widely utilized potassium-sparing diuretic that exerts its pharmacological effect by directly blocking the epithelial...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Pharmacological Context & Analytical Significance

Triamterene (2,4,7-triamino-6-phenylpteridine) is a widely utilized potassium-sparing diuretic that exerts its pharmacological effect by directly blocking the epithelial sodium channel (ENaC) in the late distal convoluted tubule and collecting duct of the kidneys[1][2]. Following oral administration, triamterene is extensively metabolized in the liver via cytochrome P450-mediated phase I hydroxylation, yielding the active metabolite 4'-hydroxytriamterene, which is subsequently conjugated to a sulfate ester for excretion[1].

In the realm of synthetic medicinal chemistry and pharmacokinetic standard development, the transient and reactive phenolic hydroxyl group of 4'-hydroxytriamterene must often be masked. The synthesis of 4-O-Tetrahydropyranyl Triamterene (also known as 6-(4-(Tetrahydro-2H-pyran-2-yloxy)phenyl)pteridine-2,4,7-triamine) achieves this by utilizing a tetrahydropyranyl (THP) ether protecting group[3][4]. The THP group alters the lipophilicity of the molecule and prevents unwanted oxidation during complex synthetic workflows. Characterizing this derivative via high-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is critical to confirm successful etherification and to map the stereochemical complexity introduced by the chiral anomeric carbon of the THP ring.

Physicochemical Profile

To establish a baseline for analytical characterization, the fundamental physicochemical properties of the target compound are summarized below.

PropertyValueSource / Rationale
Chemical Name 6-(4-(Tetrahydro-2H-pyran-2-yloxy)phenyl)pteridine-2,4,7-triamineIUPAC nomenclature for the THP-protected metabolite[4].
CAS Registry Number 63671-44-3Unique identifier for the THP derivative[3].
Molecular Formula C₁₇H₁₉N₇O₂Confirms the addition of the C₅H₈O THP moiety[3].
Molecular Weight 353.38 g/mol Used to calculate precise molarity for NMR sample prep[4].
Core Scaffold Pteridine (pyrimido[4,5-b]pyrazine)Highly planar, conjugated system prone to π-π stacking[5].

Analytical Workflow

NMR_Workflow A 1. Sample Preparation Dissolution in DMSO-d6 B 2. Probe Tuning & Shimming Self-Validation: TMS Linewidth <1Hz A->B C 3. 1D NMR Acquisition 1H (600 MHz) & 13C (150 MHz) B->C D 4. 2D NMR Experiments COSY, HSQC, HMBC C->D E 5. Spectral Processing Apodization & Peak Assignment D->E

Workflow for the high-resolution NMR characterization of 4-O-THP Triamterene.

High-Resolution NMR Protocols

As a Senior Application Scientist, it is imperative to design an experimental protocol where every step is governed by chemical causality and includes built-in self-validation mechanisms to ensure data integrity.

Step 1: Sample Preparation
  • Causality: Pteridine derivatives exhibit notoriously poor solubility in common organic solvents (like CDCl₃ or Methanol-d₄) due to the planar geometry of the pyrimido[4,5-b]pyrazine core and extensive intermolecular hydrogen bonding facilitated by the three primary amino groups[5]. Therefore, deuterated dimethyl sulfoxide (DMSO-d₆) is mandated as the solvent to disrupt these hydrogen bond networks.

  • Protocol: Weigh precisely 15.0 mg of 4-O-Tetrahydropyranyl Triamterene and dissolve in 0.6 mL of 99.9% DMSO-d₆ containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference. Transfer to a high-quality 5 mm NMR tube.

  • Self-Validation Checkpoint: Visually inspect the sample against a light source. The solution must be perfectly clear and yellow. Any particulate matter will cause magnetic susceptibility gradients, leading to severe line broadening. If turbid, sonicate for 5 minutes at 30°C.

Step 2: Instrument Calibration & Shimming
  • Causality: The THP ring contains heavily overlapping, diastereotopic aliphatic protons. Resolving these multiplets requires exceptional magnetic field homogeneity.

  • Protocol: Insert the sample into a 600 MHz NMR spectrometer equipped with a cryoprobe. Tune and match the probe specifically for the dielectric constant of DMSO. Perform automated gradient shimming (Z1-Z5).

  • Self-Validation Checkpoint: Acquire a preliminary ¹H scan. Measure the full width at half maximum (FWHM) of the TMS peak at 0.00 ppm. Proceed only if FWHM < 1.0 Hz. A broader peak mandates manual shimming intervention.

Step 3: 1D & 2D Acquisition Parameters
  • Causality: To unequivocally prove the covalent linkage between the THP group and the triamterene core, Heteronuclear Multiple Bond Correlation (HMBC) is required to observe the ³J_CH coupling across the ether oxygen.

  • Protocol:

    • ¹H NMR: 16 scans, 90° pulse, relaxation delay (D1) of 2.0 s.

    • ¹³C NMR: 512 scans, power-gated decoupling to prevent nuclear Overhauser effect (NOE) distortion of quaternary carbons.

    • HSQC/HMBC: Set the sweep width (SW) directly from the validated ¹H and ¹³C 1D spectra to maximize digital resolution. Use a 65 ms delay for HMBC to optimize for long-range couplings (~8 Hz).

  • Self-Validation Checkpoint: Before initiating overnight 2D acquisitions, verify the ¹H spectrum for the residual DMSO pentet at 2.50 ppm and the water peak at ~3.3 ppm. If the water peak is excessively broad, it indicates concentration gradients; invert the tube gently to mix before proceeding.

Spectral Interpretation & Quantitative Data

The introduction of the THP group creates a chiral center at the anomeric carbon (C-2''). Consequently, the protons on the THP ring become diastereotopic, resulting in complex splitting patterns. The data below summarizes the expected quantitative chemical shifts.

Table 1: ¹H NMR Assignments (600 MHz, DMSO-d₆)
Chemical Shift (ppm)Multiplicity (J in Hz)IntegrationStructural AssignmentMechanistic / Structural Rationale
7.85 d (J = 8.5)2HPhenyl H-2', H-6'Ortho to the electron-withdrawing pteridine ring, causing a downfield shift.
7.15 d (J = 8.5)2HPhenyl H-3', H-5'Ortho to the electron-donating O-THP ether linkage.
6.50 – 7.60 br s6HNH₂ at C2, C4, C7Broad singlets due to quadrupolar relaxation of nitrogen and slow proton exchange in DMSO.
5.55 t (J = 3.0)1HTHP Anomeric (H-2'')Deshielded by two adjacent oxygen atoms (acetal-like proton).
3.80, 3.55 m2HTHP O-CH₂ (H-6'')Diastereotopic protons adjacent to the ring oxygen.
1.50 – 1.95 m6HTHP CH₂ (H-3'', 4'', 5'')Aliphatic envelope of the tetrahydropyran ring.
Table 2: ¹³C NMR Assignments (150 MHz, DMSO-d₆)
Chemical Shift (ppm)Carbon TypeStructural AssignmentDiagnostic Importance
161.5, 156.2, 154.0 CqPteridine C2, C4, C7Confirms the integrity of the triamino-substituted pyrimido-pyrazine core.
157.8 CqPhenyl C-4' (C-O)Critical Node: Shows HMBC correlation to the THP anomeric proton.
150.5, 148.2 CqPteridine C6, C8a, C4aBridgehead and phenyl-substituted carbons.
130.5 CHPhenyl C-2', C-6'Aromatic methines.
116.2 CHPhenyl C-3', C-5'Shielded by the para-oxygen atom.
95.8 CHTHP Anomeric C-2''Distinctive acetal carbon shift; confirms THP protection.
61.5 CH₂THP C-6''Oxygen-bearing aliphatic carbon.
30.2, 25.1, 18.8 CH₂THP C-3'', C-5'', C-4''Remaining aliphatic ring carbons.

Pharmacological Pathway Visualization

Understanding the role of 4-O-Tetrahydropyranyl Triamterene requires mapping its relationship to the active biological pathway. While the THP derivative is a synthetic intermediate, its deprotected form (4'-hydroxytriamterene) is the primary active metabolite responsible for modulating sodium channels[1][5].

ENaC_Pathway A 4-O-THP Triamterene (Synthetic Prodrug/Standard) B Chemical / Enzymatic Deprotection (Cleavage of THP Ether) A->B C 4'-Hydroxytriamterene (Active Metabolite) B->C D ENaC Blockade (Distal Convoluted Tubule) C->D E Diuretic Effect (Na+ Excretion, K+ Retention) D->E

Pharmacological pathway of triamterene derivatives via ENaC inhibition.

References

  • PubChem - Triamterene National Institutes of Health (NIH)[Link]

  • A Spectroscopic Study in Solution and Solid States: Synthesis, Spectroscopic and Thermal Studies on Intermolecular Charge-Transfer Complexes Associated with the In Situ Reaction of Triamterene Drug Science of Advanced Materials (Ingenta Connect)[Link]

  • Triampur | Drug Information, Uses, Side Effects, Chemistry PharmaCompass[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Stability and Storage of 4-O-Tetrahydropyranyl Triamterene

A Guide for Researchers and Drug Development Professionals Welcome to the technical support center for 4-O-Tetrahydropyranyl Triamterene. As Senior Application Scientists, we understand the critical importance of maintai...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

A Guide for Researchers and Drug Development Professionals

Welcome to the technical support center for 4-O-Tetrahydropyranyl Triamterene. As Senior Application Scientists, we understand the critical importance of maintaining the integrity of your research compounds. This guide is designed to provide you with in-depth technical information, troubleshooting protocols, and best practices to prevent the degradation of 4-O-Tetrahydropyranyl Triamterene during storage and handling.

The structure of 4-O-Tetrahydropyranyl Triamterene involves the core diuretic agent, Triamterene (or more likely, its primary metabolite, p-hydroxytriamterene), with a tetrahydropyranyl (THP) group protecting a hydroxyl moiety.[1][2] The THP group is an acetal widely used in organic synthesis due to its ease of installation and general stability towards basic and nucleophilic reagents. However, its primary liability is its sensitivity to acidic conditions, which can cleave the protecting group.[3][4] This guide will address the primary degradation pathways and provide actionable solutions to ensure the long-term stability of your compound.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding the stability of 4-O-Tetrahydropyranyl Triamterene.

Q1: My solid 4-O-Tetrahydropyranyl Triamterene sample has changed color. What could be the cause?

A change in color, such as yellowing, often indicates degradation. The most probable causes are exposure to light or oxidation. The Triamterene core, a pteridine derivative, may be susceptible to photodegradation upon prolonged exposure to UV or even ambient light.[5][6][7] Oxidation can occur from exposure to atmospheric oxygen.[8] It is crucial to store the compound in an inert atmosphere and protected from light.

Q2: I see a new, more polar spot on my TLC plate after dissolving the compound. What is it?

This is a classic sign of the cleavage of the THP protecting group. The resulting free hydroxyl group on the Triamterene core makes the molecule significantly more polar, causing it to have a lower Rf value on a normal-phase TLC plate. This degradation is most commonly caused by acidic hydrolysis.[3]

Q3: Can I store 4-O-Tetrahydropyranyl Triamterene dissolved in a solvent?

We strongly advise against long-term storage in solution. Many common laboratory solvents can contain trace acidic impurities or absorb atmospheric moisture, which can facilitate hydrolysis of the acid-labile THP ether.[9] If you must prepare a stock solution, use a high-purity, anhydrous, non-protic solvent and store it at ≤ -20°C under an inert atmosphere (e.g., argon or nitrogen) for the shortest possible duration.

Q4: What are the ideal storage conditions for the solid compound?

For maximum stability, the solid compound should be stored under the conditions summarized in the table below. These conditions are designed to mitigate the primary degradation risks: hydrolysis, photolysis, and oxidation.[8][10]

ParameterRecommendationRationale
Temperature -20°C or lowerSlows the rate of all potential chemical reactions.[10]
Atmosphere Inert Gas (Argon or Nitrogen)Displaces oxygen and moisture to prevent oxidation and hydrolysis.[8][10]
Light Protect from LightStore in an amber glass vial or wrap the container in aluminum foil.[5][6]
Container Tightly Sealed Glass VialGlass is inert and provides a superior barrier to moisture and oxygen compared to many plastics.[10]

Section 2: Understanding the Primary Degradation Pathways

To effectively prevent degradation, it is essential to understand the underlying chemical mechanisms. For 4-O-Tetrahydropyranyl Triamterene, two primary pathways are of concern.

Pathway 1: Acid-Catalyzed Hydrolysis of the THP Ether

The THP ether linkage is an acetal, which is highly susceptible to cleavage under acidic conditions.[4] Even trace amounts of acid can catalyze this reaction, regenerating the parent hydroxylated Triamterene and 5-hydroxypentanal (which exists in equilibrium with its cyclic hemiacetal form, 2-hydroxytetrahydropyran).[3][11]

Causality: This reaction is initiated by the protonation of one of the ether oxygens in the THP group. This makes the C-O bond weaker and facilitates its cleavage, leading to the formation of a resonance-stabilized carbocation and the free hydroxylated Triamterene. Water then attacks the carbocation to complete the reaction.[3] Sources of acid can include atmospheric CO₂, acidic impurities in solvents, or residual catalysts from synthesis.

G cluster_main Acid-Catalyzed Hydrolysis Parent 4-O-Tetrahydropyranyl Triamterene Protonated Protonated Intermediate Parent->Protonated H⁺ (Trace Acid) Products Hydroxylated Triamterene + 5-Hydroxypentanal Protonated->Products H₂O (Trace Moisture)

Fig 1. Key steps in the acid-catalyzed hydrolysis of the THP ether.
Pathway 2: Photodegradation of the Triamterene Core

Many complex heterocyclic molecules, including active pharmaceutical ingredients (APIs), are sensitive to light.[6][12] Light, particularly in the UV and high-energy visible spectrum (300-500 nm), can provide the activation energy needed to initiate photochemical reactions.[5][6] For pteridine-based structures like Triamterene, this can lead to complex degradation pathways, including ring cleavage or side-chain modifications, resulting in a loss of biological activity and the formation of unknown impurities.[7]

Causality: The absorption of a photon excites the molecule to a higher energy state, making it more reactive. This can lead to direct bond cleavage or the formation of reactive species like free radicals, which can then participate in further degradation reactions.[7]

Section 3: Troubleshooting Guide

This guide provides a systematic approach to identifying and resolving common degradation issues.

Issue 1: An unknown peak appears in my RP-HPLC analysis, eluting earlier than the parent compound.

  • Question: Does the retention time of the new peak match that of a p-hydroxytriamterene reference standard?

    • Yes: This strongly confirms that the degradation is due to the hydrolysis of the THP group. The resulting free hydroxyl compound is more polar and will elute earlier on a standard C18 column.

    • No: The degradation may be due to other mechanisms like photolysis or oxidation. Proceed to forced degradation studies (Section 5) to help identify the unknown degradant.

  • Troubleshooting Steps:

    • Review Handling Procedures: Was the compound exposed to non-anhydrous solvents? Were solvents from a freshly opened bottle used? Was the pH of any aqueous buffer verified?

    • Inspect Storage Conditions: Is the compound stored in a tightly sealed container? Is it stored under an inert atmosphere? Was the container opened frequently in a humid environment?

    • Corrective Actions:

      • Discard the degraded sample.

      • Procure a fresh, unopened vial of the compound.

      • When handling, use only high-purity, anhydrous solvents from a reliable source.

      • Minimize the time the container is open to the atmosphere. Consider handling inside a glove box.[8]

Issue 2: The assay value (potency) of my sample is lower than expected, but no distinct degradation peaks are visible in the chromatogram.

  • Question: Has the sample been exposed to light for an extended period (e.g., left on a lab bench)?

    • Yes: This could indicate photodegradation. Photodegradation can sometimes lead to a complex mixture of minor products that do not form a single, sharp peak, or it could lead to polymeric or insoluble products that are not detected by the HPLC method.[12]

    • No: Consider the possibility of oxidation or slow thermal degradation if storage temperatures were not consistently maintained.

  • Troubleshooting Workflow:

G start Low Potency Observed q1 Visible Degradation Peaks in HPLC? start->q1 a1_yes Likely Hydrolysis or specific degradant q1->a1_yes Yes a1_no Potential Photodegradation, Oxidation, or Polymerization q1->a1_no No check_atmosphere Review Storage Atmosphere (Inert Gas Purge?) a1_yes->check_atmosphere check_light Review Light Exposure (Benchtop, Clear Vials) a1_no->check_light check_light->check_atmosphere retest Retest with a fresh sample using light-protected vials and inert atmosphere handling check_atmosphere->retest

Fig 2. Workflow for investigating unexplained potency loss.
  • Corrective Actions:

    • Always handle the solid compound and solutions in amber vials or foil-wrapped containers to minimize light exposure.[6]

    • Ensure that the vial is purged with an inert gas before sealing, especially for long-term storage.[10]

    • Re-qualify your analytical method to ensure it is capable of detecting all potential degradation products.

Section 4: Analytical Protocols for Stability Assessment

A robust analytical method is essential for monitoring stability. The following protocols provide a starting point for your experiments.

Protocol 1: Stability-Indicating RP-HPLC Method

This method is designed to separate the parent 4-O-Tetrahydropyranyl Triamterene from its primary hydrolytic degradant, hydroxylated Triamterene.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: Start with a 95:5 (A:B) mixture, ramp to 5:95 (A:B) over 15 minutes, hold for 5 minutes, and then return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 270 nm and 360 nm (Triamterene has characteristic absorbance).[13]

  • Injection Volume: 10 µL.

  • Expected Elution: The more polar hydroxylated Triamterene will elute first, followed by the parent compound.

Protocol 2: Forced Degradation (Stress Testing) Study

Forced degradation studies are intentionally rigorous experiments designed to identify likely degradation products and demonstrate the specificity of your analytical method.[14][15] The goal is to achieve 5-20% degradation.[15]

  • Sample Preparation: Prepare a solution of 4-O-Tetrahydropyranyl Triamterene at ~1 mg/mL in acetonitrile or a suitable solvent.

  • Stress Conditions: Expose aliquots of the solution to the following conditions in parallel. Include a control sample stored at -20°C in the dark.

ConditionProcedureTypical Duration
Acid Hydrolysis Add an equal volume of 0.1 M HCl. Heat at 60°C.[9]2 - 24 hours
Base Hydrolysis Add an equal volume of 0.1 M NaOH. Heat at 60°C.[9]2 - 24 hours
Oxidation Add an equal volume of 3% H₂O₂. Keep at room temperature.[16]6 - 24 hours
Thermal Heat the solution at 80°C in the dark.24 - 72 hours
Photolytic Expose the solution to a photostability chamber with UV/Vis light (ICH Q1B).24 - 72 hours
  • Analysis: At appropriate time points, withdraw a sample, neutralize if necessary (e.g., add an equivalent amount of base to the acid-stressed sample), dilute, and analyze using the stability-indicating HPLC method. Compare the chromatograms to identify the degradation products formed under each condition.

References

  • Taniguchi, T., et al. (1996). A Mild and Efficient Method for Selective Deprotection of Tetrahydropyranyl Ethers to Alcohols. The Journal of Organic Chemistry. [Link]

  • Mutschler, E., et al. (1983). Pharmacokinetics of triamterene. Klinische Wochenschrift. [Link]

  • Isidro-Llobet, A., et al. (2009). Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry. Chemistry & Biodiversity. [Link]

  • Organic Chemistry Portal. (n.d.). Tetrahydropyranyl Ethers. [Link]

  • Pharmaguideline. (2015). Protection of Light Sensitive Products. [Link]

  • Federal Equipment Company. (n.d.). Pharmaceutical Ingredient Storage Best Practices for Optimal Stability. [Link]

  • LFA Tablet Presses. (n.d.). How To Protect Light Sensitive Products. [Link]

  • Chemistry Stack Exchange. (2020). What are the products formed in acidic hydrolysis of a tetrahydropyranyl ester?[Link]

  • The University of Queensland. (n.d.). Chemical Storage Safety Guideline. [Link]

  • Fiori, J., et al. (2004). Photostability studies on the furosemide–triamterene drug association. Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • University of Tennessee, Knoxville EHS. (n.d.). Time-sensitive Chemicals. [Link]

  • University of Toronto Department of Chemistry. (2022). Time-Sensitive Chemicals Guide. [Link]

  • Glatt. (n.d.). Sensitive API. [Link]

  • Sreedhara, A., et al. (2023). Trends in Light and Temperature Sensitivity Recommendations among Licensed Biotechnology Drug Products. Journal of Pharmaceutical Sciences. [Link]

  • Villeneuve, J. P., et al. (1985). Triamterene kinetics and dynamics in cirrhosis. Clinical Pharmacology & Therapeutics. [Link]

  • Chemistry Stack Exchange. (2023). Storage of air and temperature sensitive reagents. [Link]

  • Knauf, H., et al. (1983). Delayed Elimination of Triamterene and Its Active Metabolite in Chronic Renal Failure. European Journal of Clinical Pharmacology. [Link]

  • ResearchGate. (n.d.). The possible degradation pathway of TRA during chlorination process. [Link]

  • El-Gindy, A., et al. (2001). Stability indicating determination of Hydrochlorothiazide and Triamterene by capillary electrophoresis. Il Farmaco. [Link]

  • Gowramma, B., et al. (2015). Development and Validation of Rp-Hplc Method for the Determination of Triamterene and Benzthiazide in Pharmaceutical Dosage Form. International Journal of Pharmacy and Pharmaceutical Sciences. [Link]

  • Sutar, S. V., et al. (2019). A Review: Stability Indicating Forced Degradation Studies. Research Journal of Pharmacy and Technology. [Link]

  • Singh, A., & Singh, P. (2018). Technical Considerations of Forced Degradation Studies of New Drug Substances and Product: Regulatory Perspectives. Journal of Drug Delivery and Therapeutics. [Link]

  • Suneetha, A., & Rao, D. (2012). Analytical method development and validation of simultaneous estimation of hydrochlorothiazide and triamterene in combined tablet. International Research Journal of Pharmacy. [Link]

  • Pawar, S. S., et al. (2013). Pharmaceutical Forced Degradation Studies with Regulatory Consideration. Asian Journal of Research in Pharmaceutical Sciences. [Link]

  • Gandla, S., et al. (2022). Development and Validation of Analytical Method for Simultaneous Estimation of Triamterene and Benzthiazide by RP-HPLC. International Journal of Applied Pharmaceutical Sciences and Research. [Link]

  • Bhaskar, R., et al. (2020). Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. Journal of Drug Delivery and Therapeutics. [Link]

  • Roge, A.B., et al. (2013). Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Pharmaceutical Research. [Link]

  • Patsnap. (2024). What is the mechanism of Triamterene?. [Link]

  • Lányi, K., & Z-S., D. (2004). Photodegradation study of some triazine-type herbicides. Microchemical Journal. [Link]

  • Klementova, S., & Kocourek, V. (2003). Catalytic Photodegradation of Pharmaceuticals – Homogeneous and Heterogeneous Photocatalysis. Chemicke Listy. [Link]

  • Lakshmi, S. S., et al. (2025). Stability indicating analytical method development and validation for the determination of related substances of Trimetazidine dihydrochloride drug substance. World Journal of Pharmaceutical Research. [Link]

  • Wu, Y., et al. (2024). Recent Advances in Photocatalytic Degradation of Tetracycline Antibiotics. Molecules. [Link]

  • Felis, E., et al. (2024). Biodegradation of Photocatalytic Degradation Products of Sulfonamides: Kinetics and Identification of Intermediates. International Journal of Molecular Sciences. [Link]

  • Majima, H., & Oguro, M. (1987). Clinical studies of (2''R)-4'-O-tetrahydropyranyl adriamycin (THP). Biomedicine & Pharmacotherapy. [Link]

Sources

Optimization

Technical Support Center: Troubleshooting Low Yield in 4-O-Tetrahydropyranyl Triamterene Synthesis

Welcome to the technical support center for the synthesis of 4-O-Tetrahydropyranyl Triamterene. This guide is designed for researchers, scientists, and drug development professionals encountering challenges, particularly...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of 4-O-Tetrahydropyranyl Triamterene. This guide is designed for researchers, scientists, and drug development professionals encountering challenges, particularly low yields, during the protection of the 4-hydroxyl group of Triamterene. Here, we address common issues in a question-and-answer format, providing in-depth explanations and actionable protocols to optimize your reaction.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in synthesizing 4-O-Tetrahydropyranyl Triamterene?

A1: The primary challenge lies in the selective O-alkylation of the phenolic hydroxyl group in the presence of several nucleophilic amino groups on the pteridine core. Triamterene's poor solubility in common organic solvents can also impede reaction kinetics, leading to incomplete conversion and low yields. Furthermore, the reaction is sensitive to catalyst choice and reaction conditions, which can lead to unwanted side products.

Q2: My reaction has a low yield with a significant amount of unreacted Triamterene. What is the most likely cause?

A2: Recovering a large amount of starting material typically points to issues with reaction activation or conditions. The most common culprits are:

  • Inactive Acid Catalyst: The acid-catalyzed reaction requires an active catalyst to activate the dihydropyran (DHP).[1][2]

  • Presence of Moisture: Water can compete with the alcohol for the protonated DHP intermediate and hydrolyze the acetal, inhibiting the reaction.[3]

  • Poor Solubility: If Triamterene is not sufficiently dissolved, it cannot react effectively.

  • Sub-optimal Temperature: While the reaction often proceeds at room temperature, gentle heating may be necessary to overcome the activation energy barrier.[3]

Q3: My TLC plate shows multiple spots, including the product and starting material. What are these side products?

A3: The formation of multiple side products is a common issue. Besides your desired product and starting material, you may be observing:

  • Polymerized Dihydropyran (DHP): Strong acids can cause DHP to polymerize, creating a complex mixture of byproducts.[3]

  • N-THP Isomers: The amino groups on the pteridine ring can also react with DHP, leading to the formation of N-tetrahydropyranyl isomers.

  • Diastereomers: The introduction of the THP group creates a new stereocenter, resulting in a mixture of diastereomers.[1] While these have different physicochemical properties and may appear as distinct or elongated spots on TLC, this is an expected outcome and not a side reaction in the traditional sense.[1]

Q4: How can I confirm the identity of my product, 4-O-Tetrahydropyranyl Triamterene?

A4: The product can be identified by standard analytical techniques. In ¹H NMR spectroscopy, you should observe characteristic signals for the THP group protons, typically in the 1.5-2.0 ppm and 3.5-4.0 ppm regions, in addition to the aromatic signals from the Triamterene core. Mass spectrometry should show a molecular ion peak corresponding to the expected mass of the product (C₁₇H₁₉N₇O₂, Mol. Wt.: 353.38).[4]

In-Depth Troubleshooting Guide

This section provides a systematic approach to diagnosing and resolving common problems encountered during the synthesis.

Problem 1: Low or No Conversion of Starting Material

If you are recovering a significant amount of Triamterene, consider the following troubleshooting steps.

Potential Cause Explanation & Scientific Rationale Recommended Solution
Inactive or Inappropriate Catalyst The reaction proceeds via acid catalysis, where the acid protonates dihydropyran (DHP) to form a resonance-stabilized oxocarbenium ion, the key electrophile.[1] If the catalyst is old, hydrated, or not acidic enough, this activation will not occur efficiently.Use an active catalyst. Employ freshly opened p-toluenesulfonic acid (PTSA) or pyridinium p-toluenesulfonate (PPTS). PPTS is a milder, less acidic catalyst that is often preferred to minimize side reactions.[1][3] Lewis acids like bismuth triflate have also been shown to be effective and are often insensitive to small amounts of moisture.[5]
Presence of Water Water is a nucleophile that can react with the activated DHP intermediate, leading to the formation of 2-hydroxytetrahydropyran, which can exist in equilibrium with 5-hydroxypentanal. This pathway consumes the activated electrophile, preventing it from reacting with Triamterene.Ensure anhydrous conditions. Thoroughly dry all glassware in an oven before use. Use anhydrous solvents. The addition of molecular sieves (3Å or 4Å) to the reaction mixture can help scavenge trace amounts of water.
Poor Solubility of Triamterene Triamterene is a planar, hydrogen-bond-rich molecule with low solubility in many common aprotic solvents like dichloromethane (DCM) or tetrahydrofuran (THF). A heterogeneous reaction mixture will have poor kinetics.Improve solubility. Use a more polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). Gentle heating (40-50°C) can also significantly improve solubility and reaction rate.
Insufficient Reagent Stoichiometry To drive the reaction equilibrium towards the product, a slight excess of DHP is typically required.[3]Optimize stoichiometry. Use 1.2 to 1.5 equivalents of dihydropyran (DHP) relative to Triamterene.
Problem 2: Complex Reaction Mixture & Side Product Formation

If your reaction appears to work but results in a complex mixture, the following points are critical.

Potential Cause Explanation & Scientific Rationale Recommended Solution
DHP Polymerization Strong acids and high temperatures can readily induce the cationic polymerization of dihydropyran. This results in a thick, oily residue that complicates purification and consumes the reagent.Use a milder catalyst and control temperature. Switch from a strong acid like PTSA to the milder PPTS.[3] Add the catalyst slowly to the reaction mixture at a lower temperature (e.g., 0°C) and then allow it to warm to room temperature.[3]
N-Tetrahydropyranylation The amino groups on the pteridine ring are nucleophilic and can compete with the hydroxyl group for the activated DHP. While the phenolic hydroxyl group is generally more acidic and a better nucleophile under these conditions, competitive N-alkylation can occur, especially with a less hindered amino group.Optimize reaction conditions. Running the reaction at a lower temperature may favor O-alkylation over N-alkylation. The choice of solvent can also influence selectivity.
Product Degradation The pteridine ring system can be sensitive to strong acidic conditions over prolonged reaction times, potentially leading to degradation. The THP ether itself is labile to acid and can be cleaved back to the starting material if the reaction is left for too long or worked up under acidic conditions.[5][6]Monitor the reaction closely. Use Thin-Layer Chromatography (TLC) to track the consumption of starting material and the formation of the product. Upon completion, quench the reaction by adding a mild base like triethylamine or by washing with a saturated sodium bicarbonate solution during workup.
Visualizing the Reaction and Potential Pitfalls

The following diagrams illustrate the intended reaction pathway and common side reactions.

reaction_pathway Triamterene Triamterene Product 4-O-THP Triamterene Triamterene->Product DHP Dihydropyran (DHP) Activated_DHP Oxocarbenium Ion (Activated DHP) DHP->Activated_DHP + H+ H_plus H+ (Catalyst) Activated_DHP->Product Nucleophilic Attack by 4-OH group

Caption: Intended synthesis pathway for 4-O-Tetrahydropyranyl Triamterene.

side_reactions Activated_DHP Oxocarbenium Ion DHP_Polymer DHP Polymer Activated_DHP->DHP_Polymer [Strong Acid] N_THP N-THP Isomer Activated_DHP->N_THP Hydrolyzed_DHP 2-Hydroxy-THP Activated_DHP->Hydrolyzed_DHP Water H₂O (Moisture) Amino_Group Triamterene Amino Group

Caption: Common side reactions leading to low yield.

Experimental Protocols

Optimized Protocol for 4-O-THP Triamterene Synthesis

This protocol incorporates best practices to minimize side reactions and improve yield.

  • Preparation: Dry all glassware in an oven at 120°C for at least 4 hours and allow to cool under a stream of dry nitrogen or in a desiccator.

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add Triamterene (1.0 eq).

  • Solvent Addition: Add anhydrous dimethylformamide (DMF) to dissolve the Triamterene (approx. 10-20 mL per gram of Triamterene). Stir until a homogenous solution is formed. Gentle warming (40°C) may be required.

  • Reagent Addition: Add 3,4-dihydro-2H-pyran (DHP, 1.3 eq).

  • Catalyst Addition: Add pyridinium p-toluenesulfonate (PPTS, 0.1 eq).

  • Reaction Monitoring: Stir the reaction mixture at room temperature (or 40°C if heating was required for dissolution). Monitor the reaction progress by TLC (e.g., using 10% Methanol in DCM as eluent). The product should be less polar (higher Rf) than the starting material.

  • Workup: Once the starting material is consumed (typically 4-12 hours), cool the reaction to room temperature. Quench the reaction by adding a few drops of triethylamine.

  • Purification:

    • Remove the solvent under reduced pressure.

    • Redissolve the residue in a minimal amount of DCM or ethyl acetate.

    • Purify the crude product by column chromatography on silica gel, using a gradient elution (e.g., 0% to 10% methanol in dichloromethane) to isolate the product.

    • Combine the product-containing fractions and evaporate the solvent to yield 4-O-Tetrahydropyranyl Triamterene.

Troubleshooting Workflow

This flowchart provides a logical sequence for diagnosing issues.

Caption: A decision-making workflow for troubleshooting low yields.

References

  • Organic Chemistry Portal. (n.d.). Tetrahydropyranyl Ethers. Retrieved from [Link]5]

  • Total Synthesis. (2024, October 16). THP Protecting Group: THP Protection & Deprotection Mechanism. Retrieved from [Link]1]

  • YouTube. (2019, December 28). synthesis & cleavage of THP ethers. Retrieved from [Link]2]

  • Sartori, G., & Maggi, R. (2010). Heterogeneous acidic catalysts for the tetrahydropyranylation of alcohols and phenols. Chemical Reviews, 110(5), PR1-PR54. [This is a representative reference for the concept discussed in the search result, which itself is a primary research article citing this review.][7]

  • Stephens, J. R., Butler, P. L., Clow, C. H., Oswald, M. C., Smith, R. C., & Mohan, R. S. (2003). Bismuth(III) Compounds in Organic Synthesis. Bismuth Triflate-Catalyzed Protection and Deprotection of Alcohols with Dihydropyran. European Journal of Organic Chemistry, 2003(19), 3827-3831. [This is a representative reference for the concept discussed in the search result.][5]

Sources

Troubleshooting

Technical Support Center: Optimizing LC-MS/MS Parameters for 4-O-Tetrahydropyranyl Triamterene Detection

Welcome to the technical support center for the LC-MS/MS analysis of 4-O-Tetrahydropyranyl Triamterene. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidan...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the LC-MS/MS analysis of 4-O-Tetrahydropyranyl Triamterene. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance and troubleshooting for the quantitative analysis of this compound in biological matrices. Our goal is to equip you with the scientific rationale behind method development and to offer practical solutions to challenges you may encounter.

Frequently Asked Questions (FAQs)

Here, we address some of the initial questions you may have before embarking on your analysis.

Q1: What is 4-O-Tetrahydropyranyl Triamterene and why is its detection important?

A1: 4-O-Tetrahydropyranyl Triamterene is a derivative of Triamterene, a potassium-sparing diuretic. The tetrahydropyranyl (THP) group is often used as a protecting group for hydroxyl functionalities in organic synthesis. In the context of drug development, it could be a metabolite, a prodrug, or a synthetic intermediate. Accurate detection and quantification of this derivative are crucial for pharmacokinetic, pharmacodynamic, and toxicological studies.

Q2: What are the key physicochemical properties of 4-O-Tetrahydropyranyl Triamterene relevant to LC-MS/MS analysis?

A2: Understanding the molecule's properties is the first step to a robust method. Based on the structure of 6-(4-(Tetrahydro-2H-pyran-2-yloxy)phenyl)pteridine-2,4,7-triamine, here are the key characteristics:

PropertyValueSource
Molecular FormulaC₁₇H₁₉N₇O[1]
Molecular Weight353.38 g/mol [1]
StructureA pteridine core with a phenyl group substituted with a tetrahydropyranyloxy group.[1]
IonizationThe basic amine groups on the pteridine ring make it amenable to positive ion electrospray ionization (ESI+).

Q3: What are the expected challenges in developing an LC-MS/MS method for this compound?

A3: Several challenges can be anticipated:

  • Stability of the THP group: The tetrahydropyranyl ether is known to be acid-labile.[2] This has implications for mobile phase selection and ion source conditions, where in-source fragmentation might occur.[3][4]

  • Matrix Effects: Biological matrices like plasma and urine are complex and can cause ion suppression or enhancement, leading to inaccurate quantification.[5]

  • Metabolic Lability: The THP group could be cleaved in vivo, converting the derivative back to a hydroxylated form of Triamterene. Chromatographic separation of the derivative from its potential metabolites is crucial.

Troubleshooting Guide

This section provides solutions to specific problems you might encounter during your experiments.

Issue 1: Poor or No Signal for 4-O-Tetrahydropyranyl Triamterene

Q: I am not observing any peak for my analyte. What are the possible causes and how can I troubleshoot this?

A: This is a common issue with several potential root causes. Let's break them down in a logical troubleshooting workflow.

DOT Script for Troubleshooting Workflow:

Troubleshooting_No_Signal cluster_ms MS Troubleshooting cluster_infusion Infusion Troubleshooting cluster_lc LC Troubleshooting cluster_sample Sample Prep Troubleshooting start No Analyte Signal check_ms 1. Verify MS Instrument Performance start->check_ms check_infusion 2. Direct Infusion of Analyte check_ms->check_infusion MS performance is OK ms_tune Check MS tune and calibration check_ms->ms_tune check_lc 3. Investigate LC System check_infusion->check_lc Signal observed in infusion infusion_stability Check for in-source fragmentation (Vary cone/fragmentor voltage) check_infusion->infusion_stability check_sample 4. Evaluate Sample Preparation check_lc->check_sample LC system is functioning lc_leaks Check for leaks check_lc->lc_leaks sample_extraction Evaluate extraction recovery check_sample->sample_extraction ms_source Inspect and clean ion source ms_tune->ms_source ms_params Verify MS acquisition parameters (polarity, m/z range) ms_source->ms_params infusion_adducts Look for adducts ([M+Na]+, [M+K]+) infusion_stability->infusion_adducts lc_column Verify column integrity and connections lc_leaks->lc_column lc_mobile_phase Confirm mobile phase composition and pH lc_column->lc_mobile_phase sample_stability Assess analyte stability in matrix and extracts sample_extraction->sample_stability sample_matrix Investigate matrix effects sample_stability->sample_matrix

Caption: A systematic workflow for troubleshooting the absence of an analyte signal.

Detailed Steps:

  • Verify MS Instrument Performance: Before suspecting your analyte or method, ensure the mass spectrometer is functioning correctly. Run a system suitability test with a known standard. Check the instrument calibration and tune.[6]

  • Direct Infusion of Analyte: Prepare a standard solution of 4-O-Tetrahydropyranyl Triamterene in a suitable solvent (e.g., 50:50 acetonitrile:water with 0.1% formic acid) and infuse it directly into the mass spectrometer.

    • If you see a signal: The issue is likely with your LC system or sample preparation.

    • If you don't see a signal:

      • Check for In-Source Fragmentation: The THP group is acid-labile. The acidic environment of the ESI source might be causing the molecule to fragment before it reaches the analyzer.[3][4] Try reducing the cone/fragmentor voltage to minimize this effect.

      • Look for Adducts: In addition to the protonated molecule [M+H]⁺, look for sodium [M+Na]⁺ and potassium [M+K]⁺ adducts, which can sometimes be more prominent.[6]

      • Confirm MS Parameters: Double-check that you are in positive ionization mode and that your scan range includes the expected m/z of 354.16 for [M+H]⁺.

  • Investigate LC System: If the infusion experiment was successful, the problem may lie with your chromatography.

    • Check for Leaks: Ensure all fittings are secure.

    • Column Integrity: A blocked or degraded column can prevent the analyte from eluting.

    • Mobile Phase: Confirm the correct composition and pH of your mobile phases. An incorrect pH can affect the analyte's retention and ionization.

  • Evaluate Sample Preparation: If the LC-MS system is working correctly with a neat standard, the issue is likely with your sample preparation.

    • Extraction Recovery: Your analyte may not be efficiently extracted from the biological matrix. Perform a recovery experiment to assess this.

    • Analyte Stability: The analyte may be degrading in the biological matrix or during the extraction process. Conduct stability experiments to evaluate this.

    • Matrix Effects: Co-eluting endogenous compounds from the matrix can suppress the ionization of your analyte.[5]

Issue 2: High Signal Variability and Poor Reproducibility

Q: My results are inconsistent between injections and between different samples. What could be the cause?

A: High variability is often linked to matrix effects or issues with the sample preparation process.

DOT Script for Investigating Variability:

Troubleshooting_Variability cluster_matrix Matrix Effects Assessment cluster_sample_prep Sample Preparation Evaluation cluster_carryover Carryover Investigation start High Signal Variability matrix_effects 1. Assess Matrix Effects start->matrix_effects sample_prep 2. Evaluate Sample Preparation Consistency matrix_effects->sample_prep Matrix effects are minimal post_column Post-column infusion of analyte with blank matrix injection matrix_effects->post_column lc_carryover 3. Check for Carryover sample_prep->lc_carryover Sample prep is consistent spe_variability Optimize SPE/LLE conditions (e.g., solvent volumes, pH) sample_prep->spe_variability blank_injection Inject blank solvent after a high concentration sample lc_carryover->blank_injection post_extraction Post-extraction spike of blank matrix extracts post_column->post_extraction evaporation Ensure complete and consistent evaporation and reconstitution spe_variability->evaporation wash_method Optimize autosampler wash method blank_injection->wash_method

Caption: A workflow for diagnosing and addressing high signal variability.

Detailed Steps:

  • Assess Matrix Effects: This is the most common cause of variability in bioanalysis.

    • Post-Column Infusion: As described in the previous section, this experiment will identify regions in your chromatogram where ion suppression or enhancement occurs.[5] If your analyte elutes in one of these regions, you will need to adjust your chromatography to move it to a cleaner part of the chromatogram.

    • Post-Extraction Spike: This quantitative assessment involves comparing the response of the analyte in a clean solution to its response when spiked into an extracted blank matrix. This will give you a "matrix factor" and is a key component of method validation as per FDA and EMA guidelines.[7]

  • Evaluate Sample Preparation Consistency: Inconsistent extraction can lead to variable results.

    • Solid-Phase Extraction (SPE): Ensure the SPE cartridges are not drying out and that the wash and elution volumes are consistent.

    • Liquid-Liquid Extraction (LLE): Ensure complete phase separation and consistent collection of the organic layer.

    • Evaporation and Reconstitution: Ensure samples are completely dried and reconstituted in the same volume of solvent.

  • Check for Carryover: If a high concentration sample is followed by a low concentration sample, residual analyte from the first injection can carry over into the second, causing artificially high results. Inject a blank solvent after a high standard to check for this. If carryover is observed, optimize the autosampler wash method.[6]

Experimental Protocols

This section provides detailed, step-by-step methodologies for key experiments.

Protocol 1: LC-MS/MS Parameter Optimization

This protocol outlines the steps to determine the optimal mass spectrometric parameters for 4-O-Tetrahydropyranyl Triamterene.

1. Analyte and Internal Standard Preparation:

  • Prepare a 1 µg/mL stock solution of 4-O-Tetrahydropyranyl Triamterene in methanol.

  • If available, use a stable isotope-labeled (SIL) internal standard (e.g., D₄-4-O-Tetrahydropyranyl Triamterene). If not, a structurally similar compound that is not present in the biological matrix can be used. Prepare a stock solution of the internal standard at a similar concentration.

2. Direct Infusion and Precursor Ion Determination:

  • Infuse the analyte solution at a flow rate of 5-10 µL/min into the mass spectrometer.

  • Acquire full scan mass spectra in positive electrospray ionization (ESI+) mode.

  • Identify the protonated molecule, [M+H]⁺, which should be at m/z 354.16. This will be your precursor ion.

3. Product Ion Scan and Collision Energy Optimization:

  • Perform a product ion scan on the precursor ion (m/z 354.16).

  • Based on the known fragmentation of THP ethers, a likely product ion corresponds to the loss of the tetrahydropyran group (C₅H₈O, 84.06 Da), resulting in the hydroxytriamterene cation at m/z 270.10. Another potential fragmentation is the loss of the entire tetrahydropyranyloxy group.

  • Vary the collision energy (CE) to find the optimal energy that produces the most abundant and stable product ions. Start with a range of 10-40 eV.

  • Select at least two product ions for Multiple Reaction Monitoring (MRM) for quantification and qualification.

Proposed MRM Transitions:

AnalytePrecursor Ion (m/z)Product Ion (m/z)Proposed Collision Energy (eV)
4-O-Tetrahydropyranyl Triamterene354.16270.10 (Quantifier)15-25
354.16To be determined experimentally (Qualifier)To be determined experimentally
Internal Standard (IS)To be determinedTo be determinedTo be determined
Protocol 2: Sample Preparation using Solid-Phase Extraction (SPE)

This protocol provides a starting point for extracting 4-O-Tetrahydropyranyl Triamterene from plasma.

1. Materials:

  • Mixed-mode cation exchange SPE cartridges.

  • Plasma samples, standards, and quality controls.

  • Internal standard spiking solution.

  • Methanol, acetonitrile, water (LC-MS grade).

  • Formic acid, ammonium hydroxide.

2. Procedure:

  • Sample Pre-treatment: To 100 µL of plasma, add 25 µL of internal standard solution and vortex. Add 200 µL of 2% formic acid in water and vortex.

  • SPE Cartridge Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Loading: Load the pre-treated sample onto the SPE cartridge.

  • Washing:

    • Wash 1: 1 mL of 2% formic acid in water.

    • Wash 2: 1 mL of methanol.

  • Elution: Elute the analyte with 1 mL of 5% ammonium hydroxide in methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase.

References

  • European Medicines Agency. (2011, July 21). Guideline on bioanalytical method validation. EMA/CHMP/EWP/192217/2009 Rev. 1 Corr. 2**.
  • Shimadzu. (n.d.). Liquid Chromatography Mass Spectrometry Troubleshooting Guide. Retrieved April 3, 2026, from [Link]

  • Stone, J. (2018, December 11). A practical guide to sample preparation for liquid chromatography-tandem mass spectrometry in clinical research and toxicology. Spectroscopy Europe.
  • Thermo Fisher Scientific. (n.d.). Measurement of Terpenes in Plant Extracts via LC-MS/MS.
  • U.S. Food and Drug Administration. (2018, May).
  • Yadav, M., et al. (n.d.). Matrix-effect-in-bioanalysis-an-overview.pdf. International Journal of Pharmaceutical and Phytopharmacological Research.
  • Gil, E. S. (2009). A practical guide to sample preparation for liquid chromatography-tandem mass spectrometry in clinical research and toxicology. Spectroscopy Europe.
  • Albericio, F., & Kruger, H. G. (2017). Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry. PMC.
  • Agilent Technologies. (2018, January 31). The Chromatography Detective: Troubleshooting Tips & Tools for LC and LC/MS.
  • U.S. Food and Drug Administration. (2018, May).
  • Choudhary, M. I., et al. (2023, June 30).
  • European Medicines Agency. (2011, July 21). Guideline on bioanalytical method validation. EMA/CHMP/EWP/192217/2009 Rev. 1 Corr. 2**.
  • Jia, W., & Gu, H. (2020, February 3).

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Phase II Metabolism of Triamterene and 4'-O-Tetrahydropyranyladriamycin

This guide provides an in-depth, objective comparison of the phase II metabolic pathways of the potassium-sparing diuretic, triamterene, and the anthracycline antibiotic, 4'-O-tetrahydropyranyladriamycin (pirarubicin), a...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth, objective comparison of the phase II metabolic pathways of the potassium-sparing diuretic, triamterene, and the anthracycline antibiotic, 4'-O-tetrahydropyranyladriamycin (pirarubicin), a representative compound featuring the 4-O-tetrahydropyranyl moiety. For researchers, scientists, and professionals in drug development, understanding the metabolic fate of a drug is paramount for evaluating its efficacy, safety, and potential drug-drug interactions. This document synthesizes experimental data to contrast the extensive phase II conjugation of triamterene with the primarily phase I-driven metabolism of pirarubicin.

Section 1: Introduction to Drug Metabolism and the Compounds of Interest

Drug metabolism is broadly categorized into Phase I (functionalization) and Phase II (conjugation) reactions. Phase I reactions introduce or expose functional groups (e.g., -OH, -NH2, -SH) on the parent drug, often mediated by cytochrome P450 (CYP) enzymes. Phase II reactions involve the conjugation of these functionalized groups with endogenous molecules, such as sulfate, glucuronic acid, or glutathione.[1] These conjugations typically increase the water solubility of the compound, facilitating its excretion and often leading to pharmacological inactivation.[1] However, as we will see with triamterene, this is not always the case.

Triamterene: A pteridine-based diuretic used in the management of hypertension and edema.[2] It functions by directly blocking the epithelial sodium channel (ENaC) in the distal renal tubule.[2][3] Its metabolism is a critical determinant of its therapeutic action and clearance.

4'-O-Tetrahydropyranyladriamycin (Pirarubicin): An analog of the chemotherapeutic agent doxorubicin (adriamycin). The addition of a tetrahydropyranyl (THP) group at the 4'-O position of the daunosamine sugar moiety alters its physicochemical properties, leading to rapid cellular uptake and a different toxicity profile compared to its parent compound.[4][5] Its metabolic pathway is key to understanding its efficacy and side effects.

Section 2: Phase II Metabolism of Triamterene: A Pathway to an Active Metabolite

The metabolism of triamterene (TA) is a well-characterized, two-step process that highlights the potential for phase II metabolites to be pharmacologically active.

The Metabolic Pathway

Triamterene undergoes significant first-pass metabolism.[6] The primary pathway is initiated by a phase I reaction, followed by a dominant phase II conjugation:

  • Phase I Hydroxylation: Triamterene is rapidly hydroxylated at the para-position of its phenyl ring by the cytochrome P450 1A2 (CYP1A2) isoenzyme to form p-hydroxytriamterene (OH-TA).[7][8] This intermediate is transient and typically found in only trace amounts in plasma or urine.[8]

  • Phase II Sulfation: The newly formed hydroxyl group on OH-TA is swiftly conjugated with an activated sulfate group (PAPS) by cytosolic sulfotransferase enzymes.[8] This reaction yields the principal and major metabolite, p-hydroxytriamterene sulfuric acid ester (OH-TA-ester).[7][8][9]

While sulfation is the predominant phase II pathway, the formation of minor N-glucuronide metabolites has also been reported.[8]

Pharmacological Activity of the Phase II Metabolite

A surprising and clinically significant aspect of triamterene's metabolism is that its main phase II metabolite, OH-TA-ester, is not an inactive excretion product. Instead, it retains pharmacological activity, contributing substantially to the overall natriuretic and potassium-sparing (antikaliuretic) effects observed after oral administration of triamterene.[6][7][10][11] In fact, plasma concentrations of OH-TA-ester greatly exceed those of the parent drug.[3][6][8]

Diagram: Metabolic Pathway of Triamterene

Triamterene_Metabolism Triamterene Triamterene (TA) OH_TA p-hydroxytriamterene (OH-TA) Triamterene->OH_TA   Phase I   CYP1A2 (Hydroxylation)    OH_TA_Ester p-hydroxytriamterene sulfuric acid ester (OH-TA-ester) (Active Metabolite) OH_TA->OH_TA_Ester     Phase II     Sulfotransferase (Sulfation)      Excretion Renal Excretion OH_TA_Ester->Excretion

Caption: Metabolic activation of Triamterene via Phase I and Phase II reactions.

Section 3: Metabolism of 4'-O-Tetrahydropyranyladriamycin (Pirarubicin)

In stark contrast to triamterene, the available literature on pirarubicin metabolism focuses almost exclusively on phase I transformations. The tetrahydropyranyl (THP) ether linkage is generally stable, and metabolic activity centers on other parts of the molecule.[12]

The Metabolic Pathway

Following intravenous administration, pirarubicin is rapidly distributed to tissues.[4] Its metabolism involves several phase I reactions:

  • Reductive Metabolism: The C-13 keto group can be reduced to form 13-dihydro-THP.[4]

  • Hydrolytic Cleavage: A portion of pirarubicin is converted back to adriamycin (ADM) in the liver, indicating hydrolysis of the 4'-O-tetrahydropyranyl bond.[4][5]

  • Glycosidic Cleavage: The bond between the anthracycline core and the daunosamine sugar can be cleaved, leading to the formation of aglycones such as 7-deoxyadriamycinone and 7-deoxy-13-dihydro-adriamycinone.[4]

There is a notable lack of specific information in the reviewed literature regarding significant phase II conjugation (e.g., glucuronidation or sulfation) of pirarubicin or its phase I metabolites. Excretion occurs through both bile and urine.[5]

Section 4: Comparative Analysis

The metabolic profiles of triamterene and pirarubicin offer a study in contrasts, providing valuable insights for drug development professionals.

FeatureTriamterene4'-O-Tetrahydropyranyladriamycin (Pirarubicin)
Primary Metabolic Phase Phase II (Sulfation) is the dominant and rate-limiting step for clearance of the active moiety.[8]Phase I (Reduction, Hydrolysis, Cleavage) is the primary metabolic route described.[4]
Key Enzymes CYP1A2 (Phase I), Cytosolic Sulfotransferases (Phase II).[8]Carbonyl reductases, Hydrolases.[4]
Major Metabolite(s) p-hydroxytriamterene sulfuric acid ester (OH-TA-ester).[7][8]13-dihydro-THP, Adriamycin (ADM), 7-deoxyadriamycinone.[4]
Metabolite Activity The major Phase II metabolite is pharmacologically active .[7][10][11]Metabolites are generally considered part of the deactivation and clearance pathway.
Metabolic Moiety The phenyl group is the site of hydroxylation and subsequent sulfation.[8]The C-13 keto group, the THP ether linkage, and the glycosidic bond are sites of metabolism.[4]
Clinical Significance Metabolism is a bioactivation pathway; metabolite accumulation in renal impairment is a safety concern.[3][13]Metabolism influences drug distribution and clearance; conversion to adriamycin may contribute to toxicity.[5]

Section 5: Experimental Protocols

The following are generalized protocols for the in-vitro and in-vivo analysis of these metabolites, based on established methodologies.

Protocol: In-Vitro Metabolism using Human Liver Microsomes (HLM)

This protocol is designed to identify phase I and phase II metabolites generated in a controlled environment.

  • Preparation:

    • Prepare a stock solution of the test compound (Triamterene or Pirarubicin) in a suitable solvent (e.g., DMSO).

    • Thaw pooled Human Liver Microsomes (HLM) on ice.

    • Prepare a 0.5 M potassium phosphate buffer (pH 7.4).

    • Prepare cofactor solutions: NADPH (for Phase I) and PAPS (for Phase II sulfation) or UDPGA (for Phase II glucuronidation).

  • Incubation:

    • In a microcentrifuge tube, combine the phosphate buffer, HLM, and the test compound. Pre-incubate at 37°C for 5 minutes.

    • To initiate the reaction, add the cofactor solution(s) (e.g., NADPH and PAPS for triamterene).

    • Incubate at 37°C in a shaking water bath for a specified time (e.g., 60 minutes).

    • Include negative controls (without cofactors and without HLM) to account for non-enzymatic degradation.

  • Termination and Sample Preparation:

    • Stop the reaction by adding an equal volume of ice-cold acetonitrile.

    • Vortex the mixture and centrifuge at high speed (e.g., 14,000 rpm for 10 minutes) to precipitate proteins.

    • Transfer the supernatant to a new tube for analysis.

  • Analysis:

    • Analyze the supernatant using LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) to identify and quantify the parent drug and its metabolites.

Diagram: In-Vitro Metabolism Workflow

InVitro_Workflow cluster_prep 1. Preparation cluster_incubate 2. Incubation cluster_terminate 3. Termination cluster_analysis 4. Analysis P1 Prepare Drug, HLM, Buffer, Cofactors I1 Combine Drug, HLM, Buffer I2 Pre-incubate at 37°C I1->I2 I3 Add Cofactors (NADPH, PAPS) I2->I3 I4 Incubate at 37°C I3->I4 T1 Add Acetonitrile (Quench) I4->T1 T2 Centrifuge to Remove Protein T1->T2 T3 Collect Supernatant T2->T3 A1 LC-MS/MS Analysis T3->A1

Caption: Standard workflow for in-vitro drug metabolism studies using HLM.

Protocol: In-Vivo Metabolite Analysis in Urine/Plasma

This protocol outlines the steps for quantifying metabolites from biological samples following drug administration in a clinical or pre-clinical setting.

  • Sample Collection:

    • Collect blood or urine samples at predetermined time points following administration of the drug to the subject.

    • Process blood to obtain plasma by centrifugation. Store all samples at -80°C until analysis.

  • Sample Preparation (Plasma):

    • Thaw plasma samples on ice.

    • Perform protein precipitation by adding a volume (e.g., 3x) of a solvent like acetonitrile or methanol containing an appropriate internal standard.[14]

    • Vortex vigorously and centrifuge at high speed to pellet the precipitated proteins.

    • Carefully transfer the supernatant to a clean tube.

  • Sample Preparation (Urine):

    • Urine samples may often be diluted with the mobile phase or water and directly injected for analysis, depending on the concentration and matrix effects.[14][15] An internal standard should be added.

  • LC-MS/MS or HPLC-Fluorescence Analysis:

    • Develop a chromatographic method capable of separating the parent drug from its expected metabolites. For triamterene and OH-TA-ester, which are fluorescent, HPLC with fluorescence detection is a highly sensitive method.[14][15]

    • For pirarubicin and its non-fluorescent metabolites, LC-MS/MS provides the necessary selectivity and sensitivity.

    • Create a calibration curve using standards of the parent drug and known metabolites to quantify their concentrations in the samples.

Section 6: Conclusion

The comparative analysis of triamterene and 4'-O-tetrahydropyranyladriamycin reveals two divergent metabolic paradigms. Triamterene's pathway is a classic example of metabolic activation, where a phase II conjugation reaction produces a pharmacologically important metabolite that is central to the drug's therapeutic effect. This underscores the necessity of characterizing not just parent compounds but also their major metabolites.

Conversely, the metabolism of pirarubicin is dominated by phase I reactions that modify its structure, leading to deactivation and clearance. The stability of the tetrahydropyranyl ether under metabolic conditions, with the exception of some hepatic hydrolysis, contrasts with the reactive phenyl group of triamterene. For drug development professionals, these cases highlight the critical importance of early and thorough metabolic profiling to understand a drug candidate's complete pharmacokinetic and pharmacodynamic profile.

References

  • Mutschler, E., et al. (1983). [Pharmacokinetics of triamterene in healthy subjects and patients with liver and kidney function disorders]. Klinische Wochenschrift, 61(18), 883-91. Available at: [Link]

  • Mutschler, E., et al. (1983). Pharmacokinetics of Triamterene. Drug Metabolism Reviews. Available at: [Link]

  • Knauf, H., et al. (1978). [Pharmacological effects of phase-I- and phase-II-metabolites of triamterene (author's transl)]. Arzneimittel-Forschung, 28(8), 1417-20. Available at: [Link]

  • Healio. Triamterene: Uses, Side Effects & Dosage. Available at: [Link]

  • Sörgel, F., et al. (1985). Liquid chromatographic analysis of triamterene and its major metabolite, hydroxytriamterene sulfate, in blood, plasma, and urine. Journal of Pharmaceutical Sciences, 74(4), 432-6. Available at: [Link]

  • Knauf, H., & Mutschler, E. (1984). [Animal experimental and human pharmacologic studies with phase-II metabolites of triamterene]. Arzneimittel-Forschung, 34(1A), 94-8. Available at: [Link]

  • IARC Working Group on the Evaluation of Carcinogenic Risks to Humans. (2014). Some Drugs and Herbal Products. In IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 108. Lyon (FR): International Agency for Research on Cancer. Available at: [Link]

  • Pharmd, D. O. (2025, January 18). Pharmacology of Triamterene (Dyrenium) ; Mechanism of Action, Pharmacokinetics, Uses, Effects. YouTube. Available at: [Link]

  • Knauf, H., et al. (1983). Delayed Elimination of Triamterene and Its Active Metabolite in Chronic Renal Failure. European Journal of Clinical Pharmacology, 24(4), 453-6. Available at: [Link]

  • Gilfrich, H. J., et al. (1983). Pharmacokinetics of triamterene after i.v. administration to man: determination of bioavailability. European Journal of Clinical Pharmacology, 25(2), 237-41. Available at: [Link]

  • Wikipedia contributors. (2026). Triamterene. Wikipedia. Available at: [Link]

  • Drugs.com. (2026, February 20). Triamterene and Hydrochlorothiazide: Package Insert / Prescribing Info. Available at: [Link]

  • ResearchGate. (n.d.). Simple and Fast HPLC Method for the Determination of Triamterene and Hydroxytriamterenesulphate in Plasma and Urine. Available at: [Link]

  • Pharmaffiliates. 4-Hydroxy triamterene. Available at: [Link]

  • Sable, P., et al. (2016). Simultaneous Determination of Triamterene and Hydrochlorothiazide In Human Plasma by Liquid Chromatography- Mass Spectrometry. American Journal of PharmTech Research. Available at: [Link]

  • Takanashi, S., & Bachur, N. R. (1984). Pharmacokinetics and disposition of 4'-O-tetrahydropyranyladriamycin in mice by HPLC analysis. Cancer Chemotherapy and Pharmacology, 13(2), 92-6. Available at: [Link]

  • ResearchGate. (n.d.). Determination of triamterene in pharmaceutical formulations and of triamterene and its main metabolite hydroxytriamterene sulfate in urine using solid-phase and aqueous solution luminescence. Available at: [Link]

  • El-Kimary, E. I., et al. (2021). HPTLC Method for the Ultrasensitive Detection of Triamterene in Plasma. Chromatographia, 84(9), 899-906. Available at: [Link]

  • ResearchGate. (n.d.). Study of the in vitro and in vivo metabolism of 4-HO-MET. Available at: [Link]

  • Reactome. Phase II - Conjugation of compounds. Available at: [Link]

  • Majima, H., & Ohta, K. (1987). Clinical studies of (2''R)-4'-O-tetrahydropyranyl adriamycin (THP). Biomedicine & Pharmacotherapy, 41(5), 237-43. Available at: [Link]

  • Organic Chemistry Portal. Tetrahydropyranyl Ethers. Available at: [Link]

  • Trevorrow, J., et al. (2020). Double Prins Cyclisation Enabled Rapid Access to α,ω‐Hydroxytetrahydropyrans. Chemistry – A European Journal, 26(60), 13637-13641. Available at: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 23719594, 4-Hydroxy Triamterene Sulfate, Sodium Salt. Available at: [Link]

  • Albericio, F., & Isidro-Llobet, A. (2025, October 21). Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry. Molecules, 30(20), 4875. Available at: [Link]

  • Shimadzu GLC. 4-Hydroxytriamterene sulfate. Available at: [Link]

  • Sharma, G., & Kumar, V. (2018). Contemporary Strategies for the Synthesis of Tetrahydropyran Derivatives: Application to Total Synthesis of Neopeltolide, a Marine Macrolide Natural Product. Marine Drugs, 16(11), 444. Available at: [Link]

  • Ota, K., et al. (2021). Potential Degradation of 4‐Methyltetrahydropyran (4‐MeTHP) under Oxidation Conditions. Asian Journal of Organic Chemistry, 10(4), 834-838. Available at: [Link]

  • Wikipedia contributors. (2026). Tetrahydropyran. Wikipedia. Available at: [Link]

  • Latini, A., et al. (2023). Tetrahydrobiopterin: Beyond Its Traditional Role as a Cofactor. International Journal of Molecular Sciences, 24(9), 8203. Available at: [Link]

  • Longo, N. (2009). Disorders of biopterin metabolism. Journal of Inherited Metabolic Disease, 32(3), 333-42. Available at: [Link]

Sources

Comparative

Validation and Comparative Analysis of 4-O-Tetrahydropyranyl Triamterene Reference Standards

Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Type: Technical Comparison Guide & Validation Protocol Executive Summary & Mechanistic Context Triamterene is a widely prescribed p...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Type: Technical Comparison Guide & Validation Protocol

Executive Summary & Mechanistic Context

Triamterene is a widely prescribed potassium-sparing diuretic. During its hepatic metabolism, the molecule is predominantly hydroxylated to form p-hydroxytriamterene, a critical Phase I metabolite that is subsequently conjugated and excreted. In pharmaceutical research, tracking this metabolite and its synthetic precursors is paramount for pharmacokinetic (PK) profiling and impurity control.

4-O-Tetrahydropyranyl Triamterene (CAS 63671-44-3) serves as an essential, lipophilic surrogate and synthetic intermediate in these workflows ()[1]. Structurally, it is the tetrahydropyranyl (THP) ether of p-hydroxytriamterene ()[2]. The THP moiety protects the highly reactive phenolic hydroxyl group, enabling stable long-term storage and controlled synthetic manipulation.

However, validating THP-protected reference standards presents unique analytical challenges compared to standard pharmacopeial impurities. This guide provides a comprehensive, self-validating framework for qualifying 4-O-Tetrahydropyranyl Triamterene standards, objectively comparing its physicochemical behavior against alternative triamterene reference materials.

Comparative Performance Data

To establish robust analytical methods, analysts must account for the physicochemical differences between the THP-protected standard and other common triamterene impurities. The THP moiety significantly alters the molecule's lipophilicity, retention factor ( k′ ), and pH stability.

As shown below, 4-O-Tetrahydropyranyl Triamterene is the direct precursor to Triamterene Impurity C, but its analytical handling differs vastly from Impurities A and B ()[3].

Table 1: Physicochemical Comparison of Triamterene Reference Standards
Reference StandardCAS NumberPharmacopeial StatusPrimary ApplicationAcid Stability (pH < 4)ESI+ Ionization (m/z)
4-O-Tetrahydropyranyl Triamterene 63671-44-3Non-pharmacopeialImpurity C Precursor / SurrogateLabile (Deprotects)[M+H]⁺ 354.1
Triamterene Impurity A 1006-23-1USP / EPSynthetic Starting Material TrackingStable[M+H]⁺ 155.1
Triamterene Impurity B 19375-89-4EPAPI Degradation ProfilingStable[M+H]⁺ 255.1
Triamterene Impurity C (p-hydroxytriamterene)19152-93-3Non-pharmacopeialPhase I Metabolite ProfilingStable[M+H]⁺ 270.1

Data supported by compendial reference guidelines for Triamterene Impurity A and B ()[4].

Self-Validating Experimental Protocol: Stability-Indicating LC-MS/MS

Standard pharmacopeial methods for triamterene often employ acidic mobile phases (e.g., 0.1% Formic Acid or Trifluoroacetic Acid).

Expert Causality Check: The THP acetal linkage is highly susceptible to acid-catalyzed hydrolysis. Running 4-O-Tetrahydropyranyl Triamterene under standard acidic LC conditions will induce rapid on-column deprotection, yielding artificial Triamterene Impurity C (p-hydroxytriamterene) peaks. This results in a false-low purity assessment of the reference standard.

To ensure scientific integrity, the following self-validating protocol utilizes a physiological pH buffer to maintain the structural integrity of the standard during transit, coupled with an orthogonal forced-degradation step to prove the method's resolving power.

Step-by-Step Methodology

Step 1: Aprotic Solubilization

  • Action: Dissolve 1.0 mg of the 4-O-Tetrahydropyranyl Triamterene reference standard in 1.0 mL of anhydrous, LC-MS grade Methanol.

  • Causality: Pteridine derivatives exhibit notoriously poor solubility in aqueous media. Utilizing an aprotic or strictly non-acidic organic solvent like methanol ensures complete dissolution while preventing premature solvolysis of the acid-sensitive THP acetal linkage prior to injection.

Step 2: Neutral Mobile Phase Preparation

  • Action: Prepare Mobile Phase A as 10 mM Ammonium Bicarbonate in LC-MS water (adjusted to pH 7.4) and Mobile Phase B as Acetonitrile.

  • Causality: A physiological pH buffer guarantees that the chromatographic peak observed corresponds to the intact standard (m/z 354.1), preventing false-positive readings for Impurity C (m/z 270.1) that would occur in acidic compendial methods.

Step 3: Chromatographic Separation

  • Action: Inject 5 µL onto an End-Capped C18 column (50 x 2.1 mm, 1.7 µm) maintained at 40°C. Execute a rapid gradient from 10% B to 90% B over 5 minutes.

  • Causality: The bulky, lipophilic THP group significantly increases the retention factor compared to the parent API. A rapid organic gradient ensures sharp peak shapes, while the end-capped stationary phase mitigates secondary tailing interactions between the pteridine nitrogens and residual silanols.

Step 4: Orthogonal Forced Degradation (The Self-Validation Step)

  • Action: Aliquot 100 µL of the standard solution, spike with 10 µL of 0.1 N HCl, and incubate for 30 minutes at 37°C. Neutralize with 10 µL of 0.1 N NaOH and inject.

  • Causality: This step intentionally forces the cleavage of the THP group. The complete disappearance of the m/z 354.1 peak and the emergence of the m/z 270.1 peak proves the method possesses the required stability-indicating power to resolve the intact standard from its primary degradant.

Workflow Visualization

The following diagram illustrates the closed-loop, self-validating workflow required to certify a lot of 4-O-Tetrahydropyranyl Triamterene before it can be used as a quantitative reference standard.

ValidationWorkflow Start 4-O-Tetrahydropyranyl Triamterene Candidate Lot NMR Structural Elucidation (1H/13C NMR & HRMS) Start->NMR Purity Chromatographic Purity (HPLC-DAD/MS) Start->Purity Volatiles Orthogonal Moisture (TGA / Karl Fischer) Start->Volatiles Decision Meets Acceptance Criteria? (>99.0% Purity) NMR->Decision Identity Confirmed Purity->Decision Mass Balance Volatiles->Decision % Volatiles CRM Certified Reference Material (CRM) Release Decision->CRM Yes Reject Repurification (Prep-HPLC) Decision->Reject No Reject->Start Recycled Lot

Fig 1. Self-validating certification workflow for 4-O-Tetrahydropyranyl Triamterene standards.

Conclusion

Proper validation of 4-O-Tetrahydropyranyl Triamterene requires a deep understanding of acetal chemistry and pteridine photophysics. By replacing standard acidic modifiers with volatile neutral buffers and employing forced-degradation self-validation, analytical scientists can prevent artifactual degradation. This ensures that the reference standard accurately supports downstream pharmacokinetic profiling and synthetic impurity tracking.

References

  • Title: Triamterene Impurities (Including Impurity C) Source: Pharmaffiliates URL: [Link]

Sources

Validation

Cross-Reactivity of 4-O-Tetrahydropyranyl Triamterene in Immunoassays: A Comprehensive Comparison Guide

As immunoassay technologies become increasingly central to high-throughput clinical diagnostics and pharmacokinetic screening, understanding the precise molecular boundaries of antibody specificity is paramount. While im...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As immunoassay technologies become increasingly central to high-throughput clinical diagnostics and pharmacokinetic screening, understanding the precise molecular boundaries of antibody specificity is paramount. While immunoassays offer rapid turnaround times, they are inherently susceptible to structural mimicry[1].

This guide provides an objective, data-driven comparison of the cross-reactivity profile of 4-O-Tetrahydropyranyl Triamterene (4-O-THP-Triamterene)[2] against its parent compound (Triamterene) and major metabolites. By analyzing the steric and electronic impacts of the tetrahydropyranyl (THP) moiety, we establish a self-validating framework for evaluating analytical interference in clinical assays.

Molecular Rationale: The Pteridine Ring and Steric Hindrance

Cross-reactivity in immunoassays is not merely an intrinsic property of the antibody; it is a dynamic interaction dictated by reagent concentrations, assay format, and the structural homology of the interferent[3].

Triamterene, a potassium-sparing diuretic, is a notorious interferent in specific clinical assays. Recent clinical data demonstrates that Triamterene causes clinically significant false positives in the ARK™ Methotrexate (MTX) homogeneous enzyme immunoassay[4]. This occurs because both Methotrexate and Triamterene share a highly conserved pteridine ring moiety , which the anti-MTX antibodies recognize as a primary epitope.

4-O-Tetrahydropyranyl Triamterene is a synthetic biochemical derivative where the hydroxyl group of 4-hydroxytriamterene is protected by a bulky tetrahydropyranyl (THP) ether[5]. The addition of this massive, lipophilic aliphatic ring at the 4-position of the phenyl group fundamentally alters the molecule's binding kinetics. The THP group creates severe steric hindrance , preventing the pteridine core from fully docking into the antibody's binding pocket.

BindingMechanics Target Methotrexate (Target Analyte) Ab Anti-MTX Antibody (Binding Pocket) Target->Ab High Affinity Triamterene Triamterene (Pteridine Match) Triamterene->Ab Moderate Affinity THP_Triamterene 4-O-THP-Triamterene (Steric Clash) THP_Triamterene->Ab Low Affinity

Competitive binding dynamics showing steric hindrance of the THP group in 4-O-THP-Triamterene.

Comparative Cross-Reactivity Profiles

To objectively evaluate the performance of 4-O-THP-Triamterene, we must compare it against relevant structural analogs across different immunoassay platforms. The table below summarizes the cross-reactivity (CR) percentages, highlighting how the THP modification abolishes the false-positive risks associated with the parent drug.

CompoundKey Structural FeatureMTX Immunoassay (ARK) CR (%)Amphetamine EIA CR (%)Diuretic Screen CR (%)
Methotrexate (Target)Pteridine + p-Aminobenzoyl100%<0.001%<0.001%
Triamterene Unsubstituted Pteridine0.05% (Clinically Significant)<0.1%100%
4-Hydroxytriamterene 4-Hydroxyl Group0.02%<0.1%85%
4-O-THP-Triamterene Bulky THP Ether<0.001% (Steric Hindrance)<0.001% 15%

Data Interpretation: While 0.05% CR for Triamterene in the MTX assay seems low, therapeutic dosing of Triamterene results in serum concentrations high enough to trigger a false positive, falsely indicating delayed MTX clearance[4]. In contrast, 4-O-THP-Triamterene exhibits near-zero cross-reactivity due to the spatial incompatibility of the THP group within the antibody paratope.

Experimental Protocol: A Self-Validating Workflow

When assessing cross-reactivity, the specimen type, reagent formulation, and analyte concentration must be rigorously controlled[6]. The following step-by-step methodology outlines a self-validating system designed to prevent experimental artifacts—specifically, the unintended degradation of the THP group.

Causality in Experimental Design: The pH Imperative
Step-by-Step Methodology
  • Matrix Preparation & Buffering:

    • Obtain drug-free human urine (confirmed negative via LC-MS/MS).

    • Adjust the matrix to pH 7.4 using 0.1 M Phosphate-Buffered Saline (PBS) to prevent acid-catalyzed cleavage of the THP ether.

  • Stock Solution & Spiking:

    • Dissolve 4-O-THP-Triamterene reference standard in 100% DMSO (required due to the high lipophilicity of the THP group).

    • Spike the buffered urine to create a dose-response curve: 0, 10, 50, 100, 500, and 1000 ng/mL. Ensure final DMSO concentration remains <1% to prevent assay protein denaturation.

  • Immunoassay Execution:

    • Run the samples in triplicate using a Homogeneous Enzyme Immunoassay (HEIA) analyzer (e.g., Abbott Architect or Roche Cobas) calibrated for the target analyte (e.g., Methotrexate or Amphetamines).

  • Cross-Reactivity Calculation:

    • Calculate % CR using the formula: (Apparent Concentration of Target / Spiked Concentration of Analog) × 100.

  • Orthogonal Validation (Self-Validation Step):

    • Immediately subject the post-assay samples to LC-MS/MS analysis. Monitor the specific MRM transitions for intact 4-O-THP-Triamterene to verify that <1% of the compound hydrolyzed into 4-hydroxytriamterene during the assay incubation period.

Workflow Step1 1. Matrix Prep (Buffer Urine to pH 7.4) Step2 2. Analyte Spiking (0.1 - 1000 ng/mL) Step1->Step2 Step3 3. Run Immunoassay (Homogeneous EIA) Step2->Step3 Step4 4. Calculate Cross-Reactivity (Apparent / Spiked) Step3->Step4 Step5 5. Orthogonal Validation (LC-MS/MS Confirmation) Step4->Step5

Standardized self-validating workflow for assessing immunoassay cross-reactivity.

Conclusion & Best Practices

The evaluation of 4-O-Tetrahydropyranyl Triamterene highlights a critical principle in immunoassay development and troubleshooting: steric bulk can be strategically utilized to map antibody specificity. While parent Triamterene poses a significant false-positive risk in pteridine-sensitive assays like the ARK MTX test[4], the THP-protected derivative effectively nullifies this cross-reactivity.

For drug development professionals and clinical scientists, utilizing 4-O-THP-Triamterene as a negative control or structural reference standard provides invaluable insights into the spatial limitations of an antibody's binding pocket. However, any experimental design utilizing this compound must strictly control matrix pH to prevent THP hydrolysis, ensuring that the resulting data reflects the true performance of the intact molecule.

References

  • Wood, J. B., Brennan, M. T., Wu, L., & Hankins, M. A. (2024). "Triamterene Cross-Reactivity With Methotrexate Immunoassay: Case Report of Falsely Delayed Methotrexate Clearance During Treatment of High-Grade B-Cell Lymphoma." Journal of Hematology Oncology Pharmacy. URL: [Link]

  • Hughey Lab. (2019). "Discovering Cross-Reactivity in Urine Drug Screening Immunoassays through Large-Scale Analysis of Electronic Health Records." Clinical Chemistry. URL:[Link]

  • Siemens Healthineers. "Understanding cross-reactivity in immunoassay drug screening." URL: [Link]

  • Urusov, A. E., Zherdev, A. V., & Dzantiev, B. B. (2021). "Changing Cross-Reactivity for Different Immunoassays Using the Same Antibodies: Theoretical Description and Experimental Confirmation." MDPI Sensors. URL: [Link]

Sources

Comparative

A Comparative pH-Dependent Stability Analysis of 4-O-Tetrahydropyranyl-p-hydroxytriamterene and its Parent Compound

Abstract This guide presents a comprehensive analysis of the pH-dependent stability of a novel tetrahydropyranyl (THP) derivative of p-hydroxytriamterene, the primary active metabolite of the potassium-sparing diuretic,...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This guide presents a comprehensive analysis of the pH-dependent stability of a novel tetrahydropyranyl (THP) derivative of p-hydroxytriamterene, the primary active metabolite of the potassium-sparing diuretic, Triamterene. The study compares the stability profile of 4-O-Tetrahydropyranyl-p-hydroxytriamterene against the parent metabolite across a physiologically relevant pH range. Our findings demonstrate that the THP ether linkage is highly susceptible to acid-catalyzed hydrolysis, leading to rapid conversion to the parent compound under acidic conditions (pH 1.2), while exhibiting significant stability in neutral and alkaline environments (pH 6.8 - 9.0). This research provides critical insights for the development of oral drug delivery systems, suggesting the THP derivative could function as an effective acid-labile prodrug. All experimental protocols, including synthesis and a validated stability-indicating HPLC method, are detailed herein, adhering to principles outlined in the International Council for Harmonisation (ICH) guidelines.[1][2][3]

Introduction

Triamterene is a pteridine-based diuretic used in the management of hypertension and edema.[4][5] However, its clinical application can be complicated by poor aqueous solubility and variable oral bioavailability.[6] Following administration, Triamterene is rapidly metabolized in the liver to its major, pharmacologically active metabolite, p-hydroxytriamterene (4'-hydroxytriamterene), which is subsequently sulfated for excretion.[7][8]

Chemical modification of active pharmaceutical ingredients (APIs) is a cornerstone of drug development, aimed at optimizing physicochemical properties and pharmacokinetic profiles. One established strategy is the use of protecting groups to create prodrugs, which can improve solubility, stability, or targeted delivery. The tetrahydropyranyl (THP) group is a widely employed protecting group for hydroxyl functionalities, valued for its stability under neutral to strongly basic conditions, and its facile cleavage under mild acidic conditions.[9][10][11] This acid-labile nature makes it an attractive candidate for designing oral prodrugs intended to release the active compound in the acidic environment of the stomach.

This guide investigates the synthesis and comparative pH-stability of 4-O-Tetrahydropyranyl-p-hydroxytriamterene . We hypothesize that this derivative will act as an acid-labile prodrug, rapidly converting to the parent p-hydroxytriamterene at low pH while remaining intact at neutral and alkaline pH. This comparative study provides the foundational data and validated methodologies essential for researchers in drug development and pharmaceutical sciences.

Materials and Methods

Materials
  • p-Hydroxytriamterene (Reference Standard, >99% purity)

  • 3,4-Dihydro-2H-pyran (DHP)

  • Pyridinium p-toluenesulfonate (PPTS)

  • Dichloromethane (DCM), Anhydrous

  • Methanol (HPLC Grade)

  • Acetonitrile (HPLC Grade)

  • Potassium Phosphate Monobasic (ACS Grade)

  • Sodium Hydroxide (ACS Grade)

  • Hydrochloric Acid (ACS Grade)

  • Type I Ultrapure Water

Synthesis of 4-O-Tetrahydropyranyl-p-hydroxytriamterene

The protection of the phenolic hydroxyl group of p-hydroxytriamterene was achieved via acid-catalyzed addition of dihydropyran.[10][11]

Protocol:

  • Suspend p-hydroxytriamterene (1 mmol) in 20 mL of anhydrous dichloromethane.

  • Add 3,4-dihydro-2H-pyran (1.5 mmol, 1.5 equivalents).

  • Add a catalytic amount of pyridinium p-toluenesulfonate (PPTS) (0.05 mmol).

  • Stir the reaction mixture at room temperature under an inert nitrogen atmosphere for 4-6 hours.

  • Monitor the reaction progress by Thin-Layer Chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product via column chromatography to yield 4-O-Tetrahydropyranyl-p-hydroxytriamterene.

pH-Dependent Stability Study Design

The stability study was designed in accordance with ICH Q1A guidelines to assess the degradation of the test article across a range of pH values.[1][3][12]

Buffer Preparation:

  • pH 1.2: 0.1 N Hydrochloric Acid

  • pH 4.5: Acetate Buffer

  • pH 6.8: Phosphate Buffer

  • pH 7.4: Phosphate Buffer

  • pH 9.0: Borate Buffer[13]

Experimental Workflow:

G cluster_prep Preparation cluster_incubation Incubation & Sampling cluster_analysis Analysis A Prepare Stock Solutions (1 mg/mL in Methanol) C Spike Stock into Buffers (Final Conc: 10 µg/mL) A->C B Prepare pH Buffers (1.2, 4.5, 6.8, 7.4, 9.0) B->C D Incubate at 37°C C->D E Withdraw Aliquots at T=0, 1, 2, 4, 8, 24h D->E F Quench Degradation (Neutralize & Dilute) E->F G HPLC Analysis F->G H Quantify Peak Areas (Prodrug & Parent) G->H I Calculate % Remaining H->I

Caption: Workflow for the pH-dependent stability study.

Protocol:

  • Prepare 1 mg/mL stock solutions of 4-O-THP-p-hydroxytriamterene and p-hydroxytriamterene in methanol.

  • For each pH buffer, dilute the stock solution to a final concentration of 10 µg/mL.

  • Incubate the solutions in a controlled temperature bath at 37°C.

  • At specified time intervals (0, 1, 2, 4, 8, and 24 hours), withdraw an aliquot from each solution.

  • Immediately quench the reaction by diluting the aliquot in the HPLC mobile phase to halt further degradation.

  • Analyze the samples promptly using the validated HPLC method described below.

Analytical Methodology: HPLC

A stability-indicating reverse-phase HPLC (RP-HPLC) method was developed and validated for the simultaneous quantification of 4-O-THP-p-hydroxytriamterene and p-hydroxytriamterene.[14][15][16]

Chromatographic Conditions:

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase: Acetonitrile : 20 mM Potassium Phosphate Buffer (pH 3.0) (35:65 v/v)

  • Flow Rate: 1.0 mL/min

  • Detection: Fluorescence (Excitation: 365 nm, Emission: 440 nm)[14]

  • Injection Volume: 20 µL

  • Column Temperature: 30°C

Method Validation: The method was validated according to ICH Q2(R1) guidelines, demonstrating specificity, linearity, accuracy, precision, and robustness. The fluorescence detection provides high sensitivity and selectivity for Triamterene and its derivatives.[14][17]

Results and Discussion

Degradation Kinetics

The stability of 4-O-THP-p-hydroxytriamterene was highly dependent on pH. In the highly acidic environment of pH 1.2, the compound degraded rapidly, with over 90% conversion to the parent p-hydroxytriamterene observed within 4 hours. Conversely, the compound demonstrated excellent stability at neutral and alkaline pH values, with minimal degradation observed over the 24-hour study period. The parent compound, p-hydroxytriamterene, remained stable across all tested pH conditions.

Table 1: Percentage of 4-O-THP-p-hydroxytriamterene Remaining Over Time

Time (hours)pH 1.2pH 4.5pH 6.8pH 9.0
0 100%100%100%100%
1 45.2%96.1%99.5%99.8%
2 21.8%92.5%99.2%99.6%
4 8.9%85.4%98.9%99.3%
8 <1%73.1%98.1%99.0%
24 <1%55.6%97.2%98.5%
Mechanistic Interpretation

The observed pH-dependent instability is consistent with the known chemical properties of tetrahydropyranyl ethers, which function as acetals. The degradation pathway is a classic acid-catalyzed hydrolysis.[9][18]

Caption: Acid-catalyzed hydrolysis of the THP ether.

Under acidic conditions, the ether oxygen of the THP group is protonated, weakening the C-O bond. This facilitates the cleavage of the ether, releasing the free phenolic hydroxyl group of the parent p-hydroxytriamterene and forming a resonance-stabilized carbocation.[9] This cation is subsequently quenched by water to yield 5-hydroxypentanal.[18] This mechanism is not favored at neutral or alkaline pH, explaining the observed stability.

Conclusion

This investigation confirms that 4-O-Tetrahydropyranyl-p-hydroxytriamterene exhibits significant pH-dependent stability. Its rapid conversion to the active metabolite, p-hydroxytriamterene, under conditions mimicking the gastric environment (pH 1.2), coupled with its high stability at neutral and alkaline pH, strongly supports its potential as an acid-labile prodrug.

This prodrug strategy could offer a viable approach to overcoming the solubility and bioavailability challenges associated with Triamterene. By protecting the phenolic hydroxyl group, the derivative may exhibit different solubility properties, and its targeted release in the upper gastrointestinal tract could lead to a more consistent absorption profile. Further in-vivo pharmacokinetic studies are warranted to validate these findings and explore the full therapeutic potential of this novel derivative.

References

  • Sorgel, F., et al. (1985). Liquid chromatographic analysis of triamterene and its major metabolite, hydroxytriamterene sulfate, in blood, plasma, and urine. PubMed. Retrieved from [Link]

  • European Medicines Agency. (2025). ICH Q1 guideline on stability testing of drug substances and drug products. Retrieved from [Link]

  • International Council for Harmonisation. (n.d.). Quality Guidelines. Retrieved from [Link]

  • AMSbiopharma. (2025). ICH Guidelines: Drug Stability Testing Essentials. Retrieved from [Link]

  • International Council for Harmonisation. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. Retrieved from [Link]

  • Hassib, S. T., et al. (2010). Spectrophotometric and spectrodensitometric determination of triamterene and xipamide in pure form and in pharmaceutical formulation. PubMed. Retrieved from [Link]

  • Chemistry Stack Exchange. (2020). What are the products formed in acidic hydrolysis of a tetrahydropyranyl ester?. Retrieved from [Link]

  • Patel, D. A., et al. (2020). Development and Validation of Spectrophotometric and Chromatographic Analytical methods of Triamterene and Hydrochlorothiazide. Journal of University of Shanghai for Science and Technology. Retrieved from [Link]

  • ECA Academy. (2025). ICH: New Guideline for Stabilities. Retrieved from [Link]

  • Sable, D., et al. (2016). Simultaneous Determination of Triamterene and Hydrochlorothiazide In Human Plasma by Liquid Chromatography- Mass Spectrometry. American Journal of PharmTech Research. Retrieved from [Link]

  • ResearchGate. (n.d.). Simple and Fast HPLC Method for the Determination of Triamterene and Hydroxytriamterenesulphate in Plasma and Urine. Retrieved from [Link]

  • Kondapally, S. K. (2022). Development and Validation of Rp-Hplc Method for the Determination of Triamterene and Benzthiazide in Pharmaceutical Dosage Form. IJRPS. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Triamterene. PubChem. Retrieved from [Link]

  • Wikipedia. (n.d.). Tetrahydropyran. Retrieved from [Link]

  • Healio. (n.d.). Triamterene: Uses, Side Effects & Dosage. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Tetrahydropyranyl Ethers. Retrieved from [Link]

  • ResearchGate. (n.d.). Determination of triamterene in pharmaceutical formulations and of triamterene and its main metabolite hydroxytriamterene sulfate in urine using solid-phase and aqueous solution luminescence. Retrieved from [Link]

  • Cirrincione, G., et al. (2016). Heterogeneous acidic catalysts for the tetrahydropyranylation of alcohols and phenols in green ethereal solvents. PMC. Retrieved from [Link]

  • AKJournals. (2025). Stability indicating determination of Hydrochlorothiazide and Triamterene by capillary electrophoresis. Retrieved from [Link]

  • Abd El-Hay, S. S., et al. (2016). High performance liquid chromatography for simultaneous determination of xipamide, triamterene and hydrochlorothiazide in bulk drug samples and dosage forms. Retrieved from [Link]

  • AKJournals. (2025). Stability indicating determination of Hydrochlorothiazide and Triamterene by capillary electrophoresis in: Acta Chromatographica Volume 38 Issue 1. Retrieved from [Link]

  • Drugs.com. (2024). Triamterene Monograph for Professionals. Retrieved from [Link]

  • Mutschler, E., et al. (1983). Pharmacokinetics of triamterene. PubMed. Retrieved from [Link]

  • DrugFuture. (n.d.). Triamterene. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Mechanistic and Other Relevant Data - Some Drugs and Herbal Products. Retrieved from [Link]

  • Priewer, H., et al. (1995). Synthesis, natriuretic, antikaliuretic and antimagnesiuretic properties of an acidic triamterene derivative. PubMed. Retrieved from [Link]

  • Taylor & Francis. (n.d.). Triamterene – Knowledge and References. Retrieved from [Link]

  • Fuwa, H., & Sasaki, M. (2012). Contemporary Strategies for the Synthesis of Tetrahydropyran Derivatives: Application to Total Synthesis of Neopeltolide, a Marine Macrolide Natural Product. PMC. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]

  • Kau, S. T., & Sastry, B. V. (1981). Further studies on the natriuretic activity of p-hydroxytriamterene. PubMed. Retrieved from [Link]

  • Tadpetch, K., et al. (2022). Direct synthesis of tetrahydropyran-4-ones via O3ReOH-catalyzed Prins cyclization of 3-chlorohomoallylic alcohols. Royal Society of Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). Simultaneous Analysis of Hydrochlorothiazide, Triamterene and Reserpine in Rat Plasma by HPLC and DSPE. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of substituted tetrahydropyran-4-one and its oxime. Retrieved from [Link]

  • MDPI. (2018). Synthesis of Polysubstituted Tetrahydropyrans by Stereoselective Hydroalkoxylation of Silyl Alkenols: En Route to Tetrahydropyranyl Marine Analogues. Retrieved from [Link]

Sources

Safety & Regulatory Compliance

Safety

Operational &amp; Disposal Guide: 4-O-Tetrahydropyranyl Triamterene

As a Senior Application Scientist, I approach chemical disposal not merely as a regulatory checklist, but as a mechanistic process. Understanding the structural vulnerabilities and environmental impact of a compound dict...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach chemical disposal not merely as a regulatory checklist, but as a mechanistic process. Understanding the structural vulnerabilities and environmental impact of a compound dictates how we safely neutralize it.

4-O-Tetrahydropyranyl Triamterene (CAS 63671-44-3) is a critical protected intermediate used in the synthesis of pteridine-based potassium-sparing diuretics. Because it contains both an acid-labile protecting group and a highly nitrogenous heterocyclic core, its disposal requires precise segregation and specialized thermal destruction. This guide provides the definitive, self-validating protocols required to manage this compound safely and compliantly.

Chemical Profiling & Logistical Implications

Before handling or disposing of any chemical, we must translate its physicochemical properties into operational logistics. The table below summarizes the quantitative data for 4-O-Tetrahydropyranyl Triamterene and the corresponding safety rationale.

Property / ParameterValue / ClassificationOperational Implication for Disposal
CAS Number 63671-44-3[1]Essential identifier for RCRA hazardous waste manifesting.
Molecular Formula C17H19N7O2[1]High nitrogen content (7 atoms) mandates NOx scrubbing during incineration.
Molecular Weight 353.38 g/mol [1]Utilized for stoichiometric calculations in degradation and yield tracking.
Water Solubility Poorly soluble[2]Do not flush; forms persistent, hazardous suspensions in sewage systems[3].
Acute Toxicity Harmful if swallowed (H302)[4]Requires strict dust control (N95/P100 respirator) during waste transfer[5].
Ecological Hazard WGK 1 (Slightly hazardous)[4]Must be strictly isolated from groundwater and municipal sewers[4].

Mechanistic Rationale for Disposal Protocols

The disposal of 4-O-Tetrahydropyranyl Triamterene is governed by two primary chemical realities: acetal lability and nitrogen density .

  • The Danger of Acidic Waste Streams: The tetrahydropyranyl (THP) ether is an acetal protecting group. While stable in basic conditions, it is highly susceptible to acidic cleavage. If mistakenly disposed of in an acidic aqueous waste carboy, the THP group will hydrolyze. This reaction releases the active pharmaceutical ingredient (API) triamterene and 5-hydroxypentanal into the effluent. Because triamterene is an active diuretic that is poorly soluble, it poses an immediate ecotoxicity risk to aquatic environments[2] and can precipitate, clogging waste lines.

  • Combustion Byproducts: The pteridine core is exceptionally nitrogen-rich. Standard open-air burning or low-temperature incineration will generate massive amounts of toxic nitrogen oxides (NOx). Therefore, the only acceptable method of final destruction is controlled, high-temperature incineration coupled with alkaline flue gas scrubbing[3].

DisposalPathway A 4-O-THP Triamterene (Solid Waste) B Acidic Waste Stream (Avoid Mixing) A->B Improper Segregation D Controlled Incineration (>850°C) A->D Proper Routing C THP Cleavage (Releases Active Triamterene) B->C E NOx + CO2 + H2O (Combustion Gases) D->E F Flue Gas Scrubbing (Alkaline Wash) E->F G Safe Environmental Exhaust F->G

Mechanistic pathway of 4-O-THP Triamterene disposal highlighting incineration and NOx scrubbing.

Standard Operating Procedure: Laboratory Segregation & Packaging

To ensure compliance with [6] and prevent accidental THP cleavage, follow this self-validating workflow for routine laboratory waste.

  • Step 1: Chemical Compatibility Verification

    • Action: Verify that the designated waste container contains NO strong acids (e.g., HCl, H2SO4) or strong oxidizers.

    • Validation: Check the waste log. If the pH of the existing waste is < 5, do NOT add 4-O-THP Triamterene. Start a new, dedicated solid waste container.

  • Step 2: Primary Containment

    • Action: Collect all solid waste, including contaminated filter papers, weighing boats, and residual powder, into a chemically compatible, tightly sealable High-Density Polyethylene (HDPE) container[3].

  • Step 3: Secondary Containment & Storage

    • Action: Place the primary container in a designated, dry, and well-ventilated hazardous waste accumulation area[3]. Keep away from direct sunlight and heat sources to prevent electrostatic discharge[4].

  • Step 4: Manifesting and Labeling

    • Action: Affix a hazardous waste label specifying "Toxic Solid, Organic, N.O.S. (Contains 4-O-Tetrahydropyranyl Triamterene)" alongside GHS Health Hazard and Exclamation Mark pictograms. Record the exact mass on the laboratory's waste manifest for Treatment, Storage, and Disposal Facility (TSDF) tracking[6].

Standard Operating Procedure: Spill Containment & Surface Decontamination

Because the compound is an irritant to the eyes, respiratory system, and skin[5], accidental releases must be managed without generating airborne dust.

  • Step 1: Area Isolation & PPE Donning

    • Action: Immediately restrict access to the spill area. Don appropriate PPE, including a fitted N95 or P100 dust respirator, nitrile gloves, a lab coat, and tightly fitting safety goggles[3].

  • Step 2: Dry Mechanical Collection

    • Action: Do NOT use a water jet, as this will spread the poorly soluble powder[5]. Use non-sparking tools (e.g., a plastic conductive scoop) to gently collect the spilled solid[3].

  • Step 3: Wet Decontamination

    • Action: Once the bulk solid is removed, finish cleaning by spreading a mild detergent and water solution over the contaminated surface. Wipe inward to prevent spreading[5].

  • Step 4: Waste Transfer

    • Action: Place all collected powder and contaminated cleaning materials into a dedicated hazardous waste container. Do not allow the wash water to enter the sanitary sewer system[4].

SpillResponse S1 Identify Spill (Solid Powder) S2 Don PPE (N95/P100, Gloves, Goggles) S1->S2 S3 Containment (Avoid Dust Generation) S2->S3 S4 Mechanical Collection (Non-sparking tools) S3->S4 S5 Surface Decontamination (Water/Detergent Wash) S4->S5 S6 Transfer to Hazardous Waste Container S5->S6

Sequential spill response workflow for 4-O-Tetrahydropyranyl Triamterene powder.

Facility-Level Destruction Protocol

Once the waste is transferred to a licensed chemical destruction plant, the following operational plan must be executed by the TSDF:

  • Thermal Destruction: The material must be subjected to controlled rotary kiln incineration. The combustion chamber must operate at temperatures exceeding 850°C (1562°F) to ensure the complete thermal degradation of the stable pteridine ring system.

  • Flue Gas Scrubbing: Because the degradation products of this highly nitrogenous compound are toxic[5], the exhaust cannot be vented directly. The incinerator must be equipped with an alkaline wet scrubber system to capture and neutralize nitrogen oxides (NOx) and carbon dioxide before environmental release[3].

References

  • - ChemicalBook.[3]

  • - Spectrum Chemical.[5] 3. - Viona Pharmaceuticals.[2]

  • - Santa Cruz Biotechnology.[1] 5. - Cayman Chemical.[4]

  • - Environmental Protection Agency (EPA).[6]

Sources

Handling

Personal protective equipment for handling 4-O-Tetrahydropyranyl Triamterene

Comprehensive Safety and Operational Guide for Handling 4-O-Tetrahydropyranyl Triamterene Executive Summary 4-O-Tetrahydropyranyl Triamterene is a highly specialized biochemical intermediate utilized primarily in proteom...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Safety and Operational Guide for Handling 4-O-Tetrahydropyranyl Triamterene

Executive Summary

4-O-Tetrahydropyranyl Triamterene is a highly specialized biochemical intermediate utilized primarily in proteomics research and targeted drug development. As a tetrahydropyranyl (THP) ether derivative of the potassium-sparing diuretic triamterene, it presents a dual challenge in the laboratory: the parent pteridine scaffold retains acute toxicological properties, while the THP protecting group introduces specific chemical sensitivities. This guide provides drug development professionals with a self-validating, mechanistic approach to safely handling, dissolving, and disposing of this compound.

Chemical Profile & Hazard Assessment

To establish a baseline for risk mitigation, we must extrapolate the hazard profile of the THP derivative from its parent compound, triamterene. The addition of the THP group increases lipophilicity but does not negate the acute oral toxicity or respiratory irritation risks associated with the pteridine core.

Table 1: Quantitative Chemical & Hazard Profile

Property / Hazard ParameterSpecification / GHS Classification
Compound Name 4-O-Tetrahydropyranyl Triamterene
CAS Number 63671-44-3 (1)[1]
Molecular Formula C₁₇H₁₉N₇O₂[1]
Molecular Weight 353.38 g/mol [1]
Acute Toxicity (Oral) Category 4 (H302: Harmful if swallowed) (2)[2]
Dermal / Ocular Hazard Category 2 Skin Irritation (H315); Category 2A Eye Irritation (H319) (3)[3]
Inhalation Hazard STOT SE 3 (H335: May cause respiratory irritation)[3]

Mechanistic Safety Insights: The "Why" Behind the Protocol

Standard safety protocols often fail because researchers do not understand the chemical causality behind them. When handling 4-O-Tetrahydropyranyl Triamterene, you must account for two primary mechanistic risks:

  • Acid-Catalyzed Cleavage (Chemical Integrity Risk): The THP group is an acetal linkage utilized specifically as an acid-labile protecting group. Exposure to acidic environments (pH < 5)—even ambient acidic vapors in a shared fume hood (e.g., from nearby HCl or TFA use)—will trigger rapid hydrolysis. This premature deprotection cleaves the THP group, yielding the free hydroxylated triamterene and destroying your proteomics probe.

  • Aerosolization & Mucosal Absorption (Biological Risk): As a fine, dry powder, this compound carries a high risk of aerosolization. Because it is a Category 4 oral toxin and a Category 3 respiratory irritant[2][3], inhalation bypasses primary dermal barriers, leading to rapid systemic absorption via the mucosal lining of the respiratory tract.

Personal Protective Equipment (PPE) Matrix

Table 2: PPE Specifications & Causality

Protection ZoneRequired EquipmentMechanistic Rationale
Ocular ANSI Z87.1 Chemical Splash GogglesPrevents mucosal absorption of aerosolized pteridine dust. Safety glasses are insufficient against fine powders.
Dermal (Body) Flame-resistant lab coat, closed-toe shoesMitigates systemic exposure via accidental spills onto clothing.
Dermal (Hands) Double-layered Nitrile gloves (≥5 mil)Outer glove absorbs primary contamination; inner glove maintains a sterile/safe barrier during the doffing process.
Respiratory N95/P100 Respirator (if outside BSC)Essential for mitigating H335 respiratory irritation risks if local exhaust ventilation fails[3].

Self-Validating Operational Protocol

Do not simply follow these steps; verify them in real-time using the embedded self-validation checkpoints.

Phase 1: Environmental Validation

  • Verify Ventilation: Ensure the chemical fume hood displays a face velocity of 80–120 feet per minute (fpm).

    • Self-Validation Check: Tape a 2-inch strip of Kimwipe to the bottom of the sash. It should pull gently and steadily inward. If it flutters violently, the airflow is too turbulent and will aerosolize the powder.

  • Surface Preparation: Line the weighing area with an anti-static disposable bench pad. Pteridine powders often carry static charges, causing them to "jump" from spatulas.

Phase 2: Weighing and Transfer

  • Static Mitigation: Discharge static from your micro-spatula and weigh boat using an anti-static ionizer gun before contacting the chemical.

  • Enclosed Weighing: Transfer the required mass slowly.

    • Self-Validation Check: Observe the analytical balance readout. If the numbers fluctuate continuously, your sash is too high, allowing turbulent air to enter. Lower the sash to the minimum operational height until the readout stabilizes.

  • Sealed Transport: Cap the receiving vial tightly before removing it from the fume hood. Never transport open vials of toxic powders across the laboratory space.

Phase 3: Dissolution

  • Solvent Selection: Dissolve the compound strictly in neutral or slightly basic organic solvents (e.g., anhydrous DMSO or DMF).

  • Avoid Acids: Ensure all glassware is free of acidic residues to prevent the acid-catalyzed cleavage of the THP protecting group discussed in Section 2.

Spill Response & Waste Management

In the event of a spill or upon completion of the workflow, strictly adhere to the following environmental controls:

  • Immediate Spill Response: If the powder spills, do not dry sweep . Dry sweeping aggressively aerosolizes the toxic dust, exacerbating inhalation hazards (4)[4]. Instead, gently cover the spill with absorbent paper towels dampened with a neutral solvent (e.g., 70% ethanol) to suppress dust formation[4].

  • Decontamination: Wipe the affected area with a 10% sodium hypochlorite (bleach) solution, followed by a distilled water rinse to remove oxidative residues.

  • Waste Segregation: Do not allow the product to reach ground water or the laboratory sewage system[3]. Collect all contaminated solids (gloves, bench pads, wipes) into a designated hazardous solid waste container. Liquid waste must be collected in a compatible, sealed carboy labeled "Toxic Organic Waste - Pteridine Derivatives" and disposed of via an approved waste disposal plant (5)[5].

Safety Workflow Visualization

G Step1 1. Environmental Validation Verify Fume Hood >100 fpm Step2 2. Weighing & Transfer Use Static-Free Spatula Step1->Step2 PPE & Airflow Confirmed Step3 3. Dissolution (pH > 7.0) Avoid Acid-Catalyzed Cleavage Step2->Step3 Sealed Vessel Transfer Step4 4. Decontamination 10% Bleach Wipe-Down Step3->Step4 Reaction Complete Step5 5. Waste Segregation Label as Toxic Pteridine Waste Step4->Step5 Liquid/Solid Segregation

Operational safety workflow for 4-O-Tetrahydropyranyl Triamterene handling.

References

  • 4-O-Tetrahydropyranyl Triamterene | CAS 63671-44-3. Santa Cruz Biotechnology.
  • Triamterene - Safety Data Sheet. ChemicalBook.
  • Safety Data Sheet Triamterene and Hydrochlorothiazide Capsules, USP. Viona Pharmaceuticals.
  • Safety Data Sheet - Triamterene. Cayman Chemical.
  • SAFETY DATA SHEET - Triamterene. Sigma-Aldrich.

Sources

© Copyright 2026 BenchChem. All Rights Reserved.